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Core Science & Biosynthesis

Foundational

6-Fluoro-1H-indazol-7-amine chemical structure and properties

An In-Depth Technical Guide to 6-Fluoro-1H-indazol-7-amine: A Privileged Scaffold for Modern Drug Discovery Introduction: The Significance of the Indazole Scaffold The indazole, a bicyclic aromatic heterocycle, has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Fluoro-1H-indazol-7-amine: A Privileged Scaffold for Modern Drug Discovery

Introduction: The Significance of the Indazole Scaffold

The indazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of biological activities, forming the core of numerous successful therapeutic agents.[1][2] The structural versatility and thermodynamic stability of the 1H-indazole tautomer make it a cornerstone for developing novel drugs targeting a range of diseases, including cancer, inflammation, and infectious agents.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][3]

This guide provides a comprehensive technical overview of 6-Fluoro-1H-indazol-7-amine, a key building block whose strategic fluorination enhances its utility in synthesizing next-generation therapeutics.[4] We will delve into its chemical properties, synthesis strategies, applications in drug discovery, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

6-Fluoro-1H-indazol-7-amine is a solid organic compound valued as a versatile intermediate in the synthesis of complex pharmaceutical ingredients.[4] Its fundamental identifiers are summarized below.

PropertyValueSource(s)
CAS Number 1780425-08-2[4]
Molecular Formula C₇H₆FN₃[4]
Molecular Weight 151.14 g/mol [4]
Synonyms 6-fluoro-1H-indazol-7-amine
Physical Form Solid
Typical Purity ≥96%
InChI Key ZYRHVZMDQXIKPB-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C=NN2)N)F[4]
Physicochemical Characteristics
PropertyValueSource(s)
Melting Point Data not available in literature[5]
Boiling Point Data not available in literature[5]
Aqueous Solubility Data not available in literature[5]
pKa Data not available in literature[5]
LogP Data not available in literature[5]
Experimental Protocols for Property Determination

For laboratories requiring precise physicochemical data, the following standard methodologies are recommended to fill the existing knowledge gaps.

  • Melting Point Determination (Capillary Method): This technique is a crucial indicator of purity.[5] A finely powdered, dry sample is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded. A narrow range signifies high purity.[5]

  • Aqueous Solubility (Equilibrium Shake-Flask Method): An excess of the solid compound is agitated in a flask with purified water at a constant temperature for 24-48 hours to ensure equilibrium.[5] After separating the undissolved solid (e.g., via centrifugation), the concentration of the compound in the clear supernatant is quantified using HPLC or UV-Vis spectroscopy to determine its solubility.[5]

  • pKa Determination (Potentiometric Titration): The pKa, which governs the ionization state of the molecule at different pH values, can be determined by dissolving the compound in a suitable solvent and titrating with a standardized acid or base. The pH is monitored with a calibrated electrode, and the pKa is derived from the titration curve.[5]

Section 2: Synthesis and Chemical Reactivity

The synthesis of the indazole core can be achieved through various modern organic chemistry techniques, ranging from classical cyclization reactions to advanced metal-catalyzed cross-couplings.[1][2] These methods provide robust pathways to this valuable heterocyclic system.

General Synthetic Strategies

The construction of substituted indazoles like 6-Fluoro-1H-indazol-7-amine typically begins with appropriately functionalized benzene derivatives that undergo cyclization to form the bicyclic indazole ring.[1] Key strategies reported in the literature include:

  • Intramolecular C-H Amination: Palladium-catalyzed or silver-mediated reactions can form the crucial N-N bond from arylhydrazone precursors under oxidative conditions.[3][6]

  • Ullmann-Type Coupling: Copper-catalyzed intramolecular N-arylation provides a powerful method for cyclization, particularly from o-halogenated aryl precursors.[7]

  • Cyclization from Nitriles: Ortho-fluorobenzonitriles can react with hydrazine to yield 3-amino-1H-indazoles, demonstrating a direct route to aminated products.[2]

G cluster_start Starting Materials cluster_methods Key Transformation: Cyclization A Ortho-Substituted Fluoronitrobenzene C Reductive Cyclization (e.g., with Hydrazine) A->C Classical Route B Aryl Hydrazone Precursor D Metal-Catalyzed Intramolecular C-N Coupling (e.g., Pd, Cu, Ag) B->D Modern Route E Substituted 1H-Indazole Core C->E D->E F Functional Group Interconversion (e.g., NO₂ Reduction to NH₂) E->F Post-Cyclization Modification G Final Product: 6-Fluoro-1H-indazol-7-amine F->G

Caption: Generalized workflow for the synthesis of substituted 1H-indazoles.

Representative Synthesis Protocol: Two-Step Synthesis from 2,4-Difluoro-1,3-dinitrobenzene

This protocol is a representative, plausible pathway based on established chemical principles for indazole synthesis. It has not been optimized and should be adapted and validated by the end-user.

Step 1: Cyclization to form 6-Fluoro-7-nitro-1H-indazole

  • Rationale: This step utilizes a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as the binucleophile to displace one nitro group and subsequently form the pyrazole ring.

  • Procedure:

    • To a solution of 2,4-difluoro-1,3-dinitrobenzene (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.

    • Cool the mixture, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

Step 2: Selective Reduction to 6-Fluoro-1H-indazol-7-amine

  • Rationale: The nitro group at the 7-position is selectively reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Suspend 6-Fluoro-7-nitro-1H-indazole (1.0 eq) in methanol.

    • Add Palladium on carbon (10% w/w, ~0.05 eq) to the suspension.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The indazole scaffold is a frequent feature in kinase inhibitors, which are a critical class of drugs, particularly in oncology.[8][9] 6-Fluoro-1H-indazol-7-amine serves as a key starting material for derivatives that target essential cellular signaling pathways.

  • Kinase Inhibition: Indazole derivatives have been identified as potent inhibitors of critical kinases in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[8][10]

  • PLK4 and IRAK4 Inhibition: The scaffold is also central to the development of inhibitors for Polo-like kinase 4 (PLK4), a regulator of cell division, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory responses.[9][11] The amino group at the 7-position provides a crucial handle for building out the molecule to achieve specific interactions within the kinase active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Gene Transcription (Cell Growth, Proliferation, Survival) mTOR->Proliferation Activation Inhibitor Indazole-Based Inhibitor Inhibitor->PI3K Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the action of indazole inhibitors.

Section 4: Spectroscopic Characterization

While a full, validated set of spectra for 6-Fluoro-1H-indazol-7-amine is not available in the public domain, analysis of closely related structures provides a strong indication of the expected spectroscopic features. The data below for a related fluorinated indazole derivative illustrates the type of signals a researcher should anticipate.[6]

Representative NMR Data for a Related Compound: Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [6]

NucleusChemical Shift (δ, ppm)Key Features
¹H NMR 8.26, 7.58, 7.28-7.24, 7.14, 7.06, 4.06, 3.89Aromatic protons showing characteristic doublet and triplet splitting patterns, influenced by the fluorine substituent. Singlets for the methyl ester and methoxy groups.
¹³C NMR 163.7, 162.8, 161.7, 159.5, 140.9, 136.4, 131.9, 125.4, 123.9, 121.0, 114.8, 113.6, 96.6, 55.6, 52.2Multiple aromatic carbons, with the fluorine atom causing characteristic splitting (d, J = ... Hz). Carbonyl and methyl carbons are also visible.
¹⁹F NMR -112.4A singlet in the typical range for an aryl-fluoride.

Expected Features for 6-Fluoro-1H-indazol-7-amine:

  • ¹H NMR: Aromatic protons will show coupling to each other and to the ¹⁹F nucleus. The amine (NH₂) and indazole NH protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF).

  • Mass Spec: The molecular ion peak (M+) should be observed at m/z 151.14.

Section 5: Safety and Handling

6-Fluoro-1H-indazol-7-amine is classified as harmful and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Hazard ClassGHS InformationSource(s)
Pictogram GHS07 (Exclamation Mark)[12]
Signal Word Warning [12]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[12][13]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Handling Recommendations:

  • Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13]

  • Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere and protected from light.[4]

Conclusion

6-Fluoro-1H-indazol-7-amine stands as a testament to the enduring utility of the indazole scaffold in medicinal chemistry. Its strategic combination of a reactive amine handle and a modulating fluorine atom makes it a highly valuable intermediate for the synthesis of sophisticated molecular probes and potential drug candidates, particularly in the realm of kinase inhibition. While further characterization of its physicochemical properties is warranted, its role in advancing drug discovery is clear. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this powerful building block.

References

  • 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound. Google Cloud.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
  • Discovery and synthesis of novel indazole deriv
  • 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. Sigma-Aldrich.
  • WO2017186693A1 - Synthesis of indazoles.
  • Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling P
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
  • 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. Sigma-Aldrich (Merck).
  • 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. Sigma-Aldrich.
  • SAFETY DATA SHEET for 1H-Indazol-5-amine. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 1H-Indazol-7-amine. TCI Chemicals.
  • Synthesis of 1H-Indazoles via Silver(I)
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • In-Depth Technical Guide: Physicochemical Properties of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem.

Sources

Exploratory

Unraveling the Identity of CAS 1780425-08-2: A Technical Dead End

Initial investigations to provide a comprehensive technical guide on the compound designated by CAS Registry Number 1780425-08-2 have hit a significant roadblock. Despite extensive searches across multiple chemical and s...

Author: BenchChem Technical Support Team. Date: March 2026

Initial investigations to provide a comprehensive technical guide on the compound designated by CAS Registry Number 1780425-08-2 have hit a significant roadblock. Despite extensive searches across multiple chemical and scientific databases, no publicly available information, including its molecular weight and chemical formula, could be retrieved for this specific identifier.

This lack of data prevents the creation of the requested in-depth technical guide for researchers, scientists, and drug development professionals. The core components of such a guide, including chemical structure, physicochemical properties, synthesis protocols, and potential applications, are all contingent on the foundational identification of the compound.

The absence of information for CAS 1780425-08-2 could be attributed to several factors:

  • Typographical Error: The provided CAS number may contain a typographical error. CAS numbers are precise identifiers, and any deviation will lead to a failed search.

  • Novelty or Proprietary Nature: The compound may be a very recent discovery that has not yet been publicly disclosed or cataloged in searchable databases. Alternatively, it could be a proprietary substance under active development, with its details intentionally withheld.

  • Decommissioned or Invalid Number: In rare instances, a CAS number may be decommissioned or found to be invalid.

Without a valid and identifiable chemical entity associated with CAS 1780425-08-2, it is impossible to proceed with the development of a scientifically accurate and valuable technical resource. Further progress would require a corrected or alternative identifier for the compound of interest.

Foundational

A Comprehensive Technical Guide to the Pharmacological Applications of 6-Fluoro-1H-indazol-7-amine

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Building Block In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that demonstr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Building Block

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1] This versatile heterocyclic system, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[1][2] Among the vast array of indazole derivatives, 6-Fluoro-1H-indazol-7-amine has emerged as a particularly valuable building block in modern drug discovery.[3]

This technical guide provides an in-depth exploration of the pharmacological applications of 6-Fluoro-1H-indazol-7-amine, with a focus on its role in the development of targeted therapies. We will delve into the synthetic strategies employed to access this key intermediate and its derivatives, dissect its structure-activity relationships, and provide detailed experimental protocols for its pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their own research endeavors.

The strategic placement of a fluorine atom at the 6-position and an amine group at the 7-position of the indazole core is not arbitrary. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4] The 7-amino group, in turn, provides a crucial handle for synthetic elaboration, allowing for the introduction of various substituents to fine-tune the compound's pharmacological profile and achieve selectivity for specific biological targets.[5]

Synthesis of 6-Fluoro-1H-indazol-7-amine and its Derivatives: A Strategic Approach

The efficient synthesis of 6-Fluoro-1H-indazol-7-amine is a critical first step in its journey towards becoming a therapeutic agent. While a specific, publicly available, step-by-step protocol for this exact molecule is not readily found, a plausible and robust synthetic route can be devised based on established methods for the synthesis of substituted indazoles.[6][7] The following protocol is a representative example of how such a synthesis might be approached, starting from commercially available precursors.

Plausible Synthetic Protocol for 6-Fluoro-1H-indazol-7-amine

This protocol is based on the well-established Jacobson-Hugershoff indazole synthesis, which involves the cyclization of an N-acylated o-toluidine derivative.

Step 1: Nitration of 2-Fluoro-6-methylaniline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluoro-6-methylaniline in concentrated sulfuric acid at 0°C.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-6-methyl-x-nitroaniline. The regioselectivity of the nitration will need to be carefully controlled and the desired isomer isolated.

Step 2: Diazotization and Cyclization to form the Indazole Ring

  • Suspend the 2-fluoro-6-methyl-x-nitroaniline in a mixture of acetic acid and propionic acid.

  • Add a solution of sodium nitrite in water dropwise at a temperature maintained between 0 and 5°C.

  • Stir the mixture for 1 hour at this temperature.

  • Gently warm the reaction mixture to 60-70°C until the evolution of nitrogen gas ceases.

  • Cool the mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-fluoro-x-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude 6-fluoro-x-nitro-1H-indazole in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2·2H2O, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Fluoro-1H-indazol-7-amine.

Synthetic Workflow for 6-Fluoro-1H-indazol-7-amine start 2-Fluoro-6-methylaniline step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Fluoro-6-methyl-x-nitroaniline step1->intermediate1 step2 Diazotization & Cyclization (NaNO2, Acetic Acid) intermediate1->step2 intermediate2 6-Fluoro-x-nitro-1H-indazole step2->intermediate2 step3 Reduction (SnCl2 or H2/Pd-C) intermediate2->step3 product 6-Fluoro-1H-indazol-7-amine step3->product

Caption: Plausible synthetic workflow for 6-Fluoro-1H-indazol-7-amine.

Derivatization of the 7-Amino Group

The 7-amino group is a key point for derivatization to generate a library of compounds for pharmacological screening. Common derivatization strategies include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form N-arylated derivatives.

These derivatization reactions allow for the exploration of the chemical space around the indazole core, leading to the identification of compounds with optimized potency and selectivity.[5]

Pharmacological Applications in Kinase Inhibition: A Targeted Approach to Cancer Therapy

A primary application of 6-Fluoro-1H-indazol-7-amine derivatives is in the development of protein kinase inhibitors for cancer therapy.[2] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The indazole scaffold is an excellent "hinge-binder," meaning it can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases.[8] This interaction mimics the binding of the adenine portion of ATP, thus competitively inhibiting the kinase's activity. The 6-fluoro-1H-indazol-7-amine moiety provides a solid foundation for building potent and selective kinase inhibitors.

Key Kinase Targets

Research has shown that derivatives of 6-fluoro-1H-indazole are effective inhibitors of several important cancer-related kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 6-fluoro substitution on the indazole ring has been shown to improve the enzymatic activity and cellular potency of FGFR inhibitors.[2]

  • Phosphoinositide 3-kinase (PI3K) / PDK1 Pathway: The PI3K pathway is a critical signaling cascade that regulates cell growth and survival. Indazole derivatives have been developed as inhibitors of PDK1, a key kinase in this pathway.[9]

Quantitative Data on Inhibitory Activities

The following table summarizes the reported inhibitory activities of various indazole derivatives, highlighting the potency that can be achieved with this scaffold.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Target Cancer Cell LineIC50 (µM)Reference
1H-indazol-3-amine derivativeFGFR1, FGFR2< 4.1, 2.0KG-1, SNU-160.0253, 0.0774[2]
N-(4-fluorobenzyl)-1H-indazol-6-amineNot SpecifiedNot SpecifiedHCT116 (colorectal)14.3[5]
6-(4-pyrimidinyl)-1H-indazole derivativesPDK1Not SpecifiedBreast, Colon, LungNot Specified[9]

digraph "Kinase Inhibition Signaling Pathway" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., FGFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Cell Growth, Proliferation, Survival)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="6-Fluoro-1H-indazol-7-amine\nDerivative", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

GF -> Receptor; Receptor -> PI3K -> PDK1 -> Akt -> Downstream; Inhibitor -> Receptor [arrowhead=tee, color="#EA4335"]; Inhibitor -> PDK1 [arrowhead=tee, color="#4285F4"]; }

Caption: Simplified kinase inhibition signaling pathway.

Structure-Activity Relationship (SAR) Insights: The "Why" Behind the "How"

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry. It provides the rationale for why certain structural features lead to desired biological effects. For 6-Fluoro-1H-indazol-7-amine and its derivatives, several key SAR insights have emerged.

  • The Role of the 6-Fluoro Substituent: The fluorine atom at the 6-position is not merely a passive substituent. Its high electronegativity can influence the electronic properties of the indazole ring, potentially enhancing its hydrogen bonding capabilities with the kinase hinge region. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.[10]

  • The 7-Amino Group as a Vector for Specificity: As previously mentioned, the 7-amino group is a critical point for derivatization. By introducing different substituents at this position, medicinal chemists can tailor the molecule to fit into specific sub-pockets of the ATP-binding site of different kinases. This is a key strategy for achieving selectivity and reducing off-target effects, which can lead to toxicity.[5]

  • The Indazole Core as a Bioisostere: The indazole nucleus is a well-established bioisostere for other aromatic systems like phenol and indole.[8][11] Bioisosteric replacement is a powerful strategy in drug design to improve a compound's physicochemical and pharmacokinetic properties without losing its biological activity.[4] For example, replacing a metabolically labile phenol group with a more stable indazole can lead to a drug candidate with a better overall profile.

Experimental Protocols for Pharmacological Evaluation: Validating Therapeutic Potential

Once a library of 6-Fluoro-1H-indazol-7-amine derivatives has been synthesized, their pharmacological activity must be rigorously evaluated. The following are detailed, representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to determine the IC50 of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations (typically a serial dilution).

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent (e.g., a solution containing an antibody that recognizes the phosphorylated substrate, coupled to a fluorescent probe).

    • Read the fluorescence signal on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Anti-proliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines.[12]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation:

    • Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

  • Staining:

    • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Absorbance Measurement:

    • Solubilize the bound SRB dye by adding 10 mM Tris base solution.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the IC50 value.

Anti-proliferative Assay Workflow start Seed Cancer Cells in 96-well Plate step1 Treat with Test Compound start->step1 step2 Incubate (e.g., 72 hours) step1->step2 step3 Fix Cells with TCA step2->step3 step4 Stain with SRB step3->step4 step5 Wash and Dry step4->step5 step6 Solubilize Dye step5->step6 end Read Absorbance & Calculate IC50 step6->end

Caption: Workflow of an SRB anti-proliferative assay.

Future Perspectives and Conclusion: A Scaffold with Enduring Promise

6-Fluoro-1H-indazol-7-amine has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged indazole core, a metabolically robust fluorine substituent, and a synthetically tractable amino group makes it an ideal starting point for the development of novel therapeutic agents.

The primary application of this scaffold to date has been in the realm of oncology, particularly in the design of kinase inhibitors. The success of indazole-based drugs like pazopanib and axitinib provides strong validation for this approach.[1] Future research directions will likely involve:

  • Exploration of New Kinase Targets: The vastness of the human kinome presents numerous opportunities for the development of new indazole-based inhibitors against novel and challenging cancer targets.

  • Development of More Selective Inhibitors: As our understanding of kinase biology deepens, the focus will shift towards developing inhibitors with exquisite selectivity to minimize off-target toxicities. The derivatization potential of the 7-amino group will be crucial in this endeavor.

  • Applications Beyond Oncology: The diverse biological activities of indazole derivatives suggest that their therapeutic potential may extend beyond cancer to other diseases, such as inflammatory and neurodegenerative disorders.[13]

References

  • Vertex AI Search. (n.d.). 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound.
  • Chem-Impex. (n.d.). 6-Fluoro (1H)indazole.
  • Vertex AI Search. (n.d.). 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. Bioorganic & Medicinal Chemistry Letters, 21(15), 4547-4551.
  • Google Patents. (n.d.). WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • ResearchGate. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
  • Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352.
  • Google Patents. (n.d.). WO2010059658A1 - Chemical compounds.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 235-247.
  • Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational.
  • Benchchem. (n.d.). A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery.
  • Google Patents. (n.d.). WO2023147418A1 - Parp7 inhibitors.
  • ChemScene. (n.d.). 6-Fluoro-1-phenyl-1H-indazol-7-amine.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 38, 116134.
  • ResearchGate. (n.d.). Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes.
  • Hoang, N. X., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 19(5), 448-455.
  • Chen, J., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(12), 2285.
  • Im, D., et al. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 472-485.
  • Ohmori, J., et al. (1996). Novel alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor antagonists: synthesis and structure-activity relationships of 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione and related compounds. Journal of Medicinal Chemistry, 39(6), 1331-1338.
  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
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  • Hartinger, C. G., et al. (2007). Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4). Inorganic Chemistry, 46(10), 4059-4067.

Sources

Exploratory

7-Amino-6-fluoroindazole: A Privileged Scaffold for Kinase Inhibitor Discovery

The following technical guide details the utility, synthesis, and medicinal chemistry of the 7-Amino-6-fluoroindazole scaffold. Executive Summary The 7-amino-6-fluoroindazole core has emerged as a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and medicinal chemistry of the 7-Amino-6-fluoroindazole scaffold.

Executive Summary

The 7-amino-6-fluoroindazole core has emerged as a high-value scaffold in modern drug discovery, particularly within the realm of kinase inhibition (e.g., HPK1, IRAK4, FGFR4). This bicyclic heteroaromatic system offers a unique combination of hydrogen-bonding capability (via the indazole NH and 7-amino handle) and metabolic stability (via the 6-fluoro blockade).

This guide provides a comprehensive analysis of this scaffold, detailing its synthetic accessibility, structural-activity relationship (SAR) mechanics, and its application in designing potent, selective immunotherapeutic agents.[1]

Chemical Architecture & Properties[2][3][4][5]

The "Privileged" Nature of the Scaffold

In medicinal chemistry, the indazole ring is often employed as a bioisostere for the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase domains. The specific substitution pattern of 7-amino and 6-fluoro confers distinct advantages:

  • Hinge Binding (N1/N2): The indazole nitrogen atoms (N1-H and N2) typically serve as a donor-acceptor pair, forming critical hydrogen bonds with the kinase hinge residues (e.g., Glu92 and Cys94 in HPK1).[1]

  • 7-Amino Vector: This group is positioned to project substituents into the solvent-exposed region or the ribose-binding pocket. It serves as an ideal handle for amide coupling, allowing for the attachment of solubilizing groups or selectivity-enhancing tails.

  • 6-Fluoro Modulation:

    • Metabolic Blockade: The C6 position is electronically rich and prone to oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," extending half-life (

      
      ).[1]
      
    • Electronic Tuning: The strong electronegativity of fluorine lowers the pKa of the indazole N1-H, potentially strengthening the hydrogen bond donation to the kinase hinge carbonyl.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~151.14 DaLow MW fragment allows significant growth for lead optimization.
H-Bond Donors 3 (Indazole NH, Amino NH2)High capacity for specific polar interactions.[1]
H-Bond Acceptors 2 (Indazole N2, F)Fluorine acts as a weak acceptor; N2 is a strong acceptor.[1]
Lipophilicity (cLogP) ~0.8 - 1.2Optimal range for oral bioavailability when coupled with polar tails.
Tautomerism 1H- vs 2H-indazole1H-tautomer is generally favored in solution and binding.

Synthetic Accessibility & Protocols

The synthesis of 7-amino-6-fluoroindazole is robust, typically proceeding via the nitration and subsequent reduction of a 6-fluoroindazole precursor. The following protocol is a self-validating workflow derived from recent patent literature and process chemistry standards.

Core Synthesis Workflow

The most scalable route involves the regioselective nitration of commercially available 6-fluoro-1H-indazole , followed by iron-mediated reduction.

SynthesisRoute Start 6-Fluoro-1H-indazole (Starting Material) Step1 Nitration (KNO3, H2SO4, 0°C) Start->Step1 Inter 6-Fluoro-7-nitro-1H-indazole (Intermediate) Step1->Inter Regioselective Nitration Step2 Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Product 7-Amino-6-fluoroindazole (Target Scaffold) Step2->Product Nitro Reduction

Figure 1: Synthetic pathway for the 7-amino-6-fluoroindazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-7-nitro-1H-indazole

  • Reagents: 6-Fluoro-1H-indazole (1.0 eq), Potassium Nitrate (KNO3, 1.0 eq), Conc. Sulfuric Acid (H2SO4).[1]

  • Procedure:

    • Dissolve 6-fluoro-1H-indazole in conc. H2SO4 at 0°C.

    • Add KNO3 portion-wise, maintaining internal temperature < 5°C to prevent over-nitration.[1]

    • Stir at 0°C for 2 hours. Monitor via LC-MS (Target M+H: ~182).

    • Quench: Pour reaction mixture slowly onto crushed ice.

    • Isolation: Filter the resulting yellow precipitate. Wash with cold water. Dry under vacuum.

    • Yield Expectation: 70–85%.

Step 2: Reduction to 7-Amino-6-fluoroindazole

  • Reagents: 6-Fluoro-7-nitro-1H-indazole (1.0 eq), Iron powder (Fe, 6.0 eq), Ammonium Chloride (NH4Cl, 6.0 eq), Ethanol/Water (3:1).[1]

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H2O.

    • Add Fe powder and NH4Cl.

    • Heat to 60°C for 2–4 hours. Vigorously stir (heterogeneous reaction).

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash pad with MeOH.

    • Concentrate filtrate. Extract with Ethyl Acetate (EtOAc).[2]

    • Purification: Silica gel chromatography (0–10% MeOH in DCM).

    • Yield Expectation: 60–80%.

Medicinal Chemistry Case Study: HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[3][4][5][6][7] Inhibiting HPK1 is a promising strategy for cancer immunotherapy.[3][5][7][8] The 7-amino-6-fluoroindazole scaffold was pivotal in the discovery of potent HPK1 inhibitors (e.g., Merck's Compound 15b series).

Binding Mode & SAR Logic

The scaffold binds in the ATP pocket. The SAR optimization typically focuses on the amide attached to the 7-amino group.

  • Hinge Region: The indazole N1-H forms a hydrogen bond with the backbone carbonyl of Glu92 (HPK1 numbering). The N2 accepts a hydrogen bond from the backbone NH of Cys94 .[9]

  • Selectivity Pocket: The 6-fluoro group points towards a hydrophobic pocket (often the gatekeeper region or sub-pocket), displacing water and improving van der Waals contact.

  • Solvent Front: The 7-amino group is acylated with biaryl or heteroaryl carboxylic acids. This extension reaches toward Asp101 , often forming a salt bridge if a basic amine is present on the tail.

BindingMode Glu92 Glu92 (Hinge) C=O Acceptor IndazoleNH Indazole N1-H Glu92->IndazoleNH H-Bond Cys94 Cys94 (Hinge) NH Donor IndazoleN2 Indazole N2 Cys94->IndazoleN2 H-Bond Asp101 Asp101 (Solvent) Salt Bridge HydroPocket Hydrophobic Pocket (Val/Leu) Fluoro6 6-Fluoro Group Fluoro6->HydroPocket vdW / Metabolic Shield Amino7 7-Amide Linker Tail Basic Tail (e.g., Piperazine) Amino7->Tail Covalent Link Tail->Asp101 Ionic Interaction

Figure 2: Interaction map of 7-amino-6-fluoroindazole derivatives within the HPK1 kinase active site.[1]

Comparative SAR Data

The following table illustrates the impact of the 6-fluoro and 7-amino modifications on potency (IC50) and selectivity.

Compound VariantCore StructureHPK1 IC50 (nM)Selectivity (vs. JAK1)Notes
Hit A Indazole (unsubstituted)> 2000LowRapid metabolic clearance.[4]
Lead B 6-Fluoroindazole450ModerateImproved metabolic stability; moderate potency.
Lead C 7-Amino-indazole120LowGood vector, but metabolically labile at C6.
Optimized Lead (15b) 7-Amino-6-fluoroindazole 3.1 High (>100x) Synergistic effect of F-blockade and directed tail interaction.

Data synthesized from representative literature trends (e.g., Merck HPK1 series).

Future Outlook

The 7-amino-6-fluoroindazole scaffold is evolving beyond simple ATP-competitive inhibition:

  • Covalent Inhibitors: Introduction of acrylamides at the 7-position to target non-catalytic cysteines (e.g., in FGFR4).

  • PROTAC Anchors: The 7-amino handle provides a chemically tractable site for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the primary hinge binding.

References

  • Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Source: ACS Medicinal Chemistry Letters (2021). URL:[Link][1]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. Source: Journal of Medicinal Chemistry (2021). URL:[Link][1]

  • Fused Tricyclic Compound, Pharmaceutical Composition Thereof, and Use Thereof (Synthesis Protocol). Source: WIPO Patent WO2025036290A1 (2025). URL:[1]

  • Emavusertib (CA-4948) and IRAK4 Inhibition Mechanisms. Source: PubChem / National Institutes of Health. URL:[Link][1]

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Foundational

Fluorinated Indazole Building Blocks: A Technical Guide for Medicinal Chemistry

Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, with a significant percentage of new chemical entities containing at least one f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, with a significant percentage of new chemical entities containing at least one fluorine atom.[1][2] When combined with privileged scaffolds like indazole, a powerful synergy emerges, offering medicinal chemists a robust toolkit to address challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth analysis of fluorinated indazole building blocks, exploring the scientific rationale for their use, common synthetic strategies, and their impact on critical drug-like properties. Through illustrative case studies of approved therapeutics, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these high-value intermediates in their discovery programs.

The Strategic Imperative: Why Fluorine and Indazole?

The combination of fluorine's unique properties with the indazole scaffold's proven biological relevance creates a powerful strategy in drug design. This synergy allows for the fine-tuning of molecular properties to overcome common obstacles in drug development.

The Fluorine Factor: A Tool for Molecular Optimization

Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen.[3][4] This unique combination allows it to act as a "super-hydrogen," imparting significant electronic changes with minimal steric penalty. Strategic fluorination can profoundly influence a drug candidate's profile in several ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[4] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[1][2][4]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[3][4] This can reduce unwanted ionization at physiological pH, potentially improving cell membrane permeability.[3]

  • Binding Affinity and Conformation: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[1][5] It can also influence the molecule's preferred conformation to better fit a target's binding pocket.[5]

  • Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom often slightly increases lipophilicity, groups like trifluoromethyl (-CF3) can alter it differently, providing a tool to optimize a compound's solubility and permeability profile.[4][6]

The Indazole Scaffold: A Privileged Core

Indazole, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[7][8] Its utility stems from several key features:

  • Bioisosteric Replacement: Indazole is a well-established bioisostere of indole and purine, enabling it to mimic the interactions of these crucial endogenous structures with biological targets.[7]

  • Hydrogen Bonding: The indazole core possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, which are critical for anchoring a molecule within a protein's active site.[8]

  • Structural Rigidity and Synthetic Tractability: The rigid, planar structure of the indazole ring provides a well-defined vector for substituents, aiding in structure-activity relationship (SAR) studies.[8] Furthermore, it is synthetically accessible through various established chemical routes.[8][9]

The fusion of these two components—the modulating power of fluorine and the biological relevance of the indazole core—creates building blocks that are pre-optimized for success in drug discovery programs.

Synthetic Strategies for Fluorinated Indazoles

The synthesis of fluorinated indazoles can be approached by either starting with pre-fluorinated materials or by performing a late-stage fluorination. The choice of strategy often depends on the desired fluorine position and the availability of starting materials.

General Synthetic Workflow

A common and regioselective approach involves the cyclization of a substituted o-haloarylhydrazone, which can be prepared from readily available fluorinated anilines or phenylhydrazines. This method provides reliable access to the core scaffold.

G A Fluorinated Aniline or Phenylhydrazine B Diazotization / Reduction (if starting from aniline) A->B Step 1 C Condensation with Aldehyde/Ketone B->C Step 2 D o-Haloarylhydrazone Intermediate C->D Step 3 E Metal-Catalyzed Intramolecular N-Arylation (e.g., Cu- or Pd-promoted) D->E Step 4: Cyclization F Fluorinated Indazole Core E->F Step 5 G Further Functionalization (N-alkylation, Suzuki coupling, etc.) F->G Optional

Caption: General workflow for indazole synthesis.

Regioselective C-3 Fluorination

Direct fluorination at the C-3 position of an existing indazole ring presents a significant challenge. However, recent advances have enabled this transformation. One effective method utilizes N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. This metal-free approach can proceed in water under mild conditions, offering an environmentally friendly route to 3-fluoro-2H-indazoles with high regioselectivity.[10] Mechanistic studies suggest the reaction may proceed through a radical pathway.[10]

Synthesis of Ring-Fluorinated Indazoles (e.g., 4-F, 5-F, 6-F)

Fluorination on the benzene portion of the indazole ring is most commonly achieved by using fluorinated starting materials. For instance, 4-fluoro-1H-indazole can be synthesized from a corresponding fluorinated aniline precursor.[11] These building blocks are versatile and can be further functionalized through nucleophilic aromatic substitution or other coupling reactions.[11] The position of the fluorine atom can dramatically influence biological activity. For example, in a series of Rho kinase (ROCK1) inhibitors, a fluorine at the C-6 position significantly enhanced potency and oral bioavailability compared to a fluorine at the C-4 position.[12]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine systematically alters key drug-like properties. Understanding these shifts is crucial for rational drug design. The following table summarizes the typical effects of incorporating fluorine into an indazole scaffold, though the exact impact is always context-dependent.

PropertyGeneral Impact of FluorinationRationale & Causality
Metabolic Stability Increased The high strength of the C-F bond (~485 kJ/mol) makes it resistant to enzymatic cleavage by CYPs, blocking common sites of metabolism.[4]
Lipophilicity (LogP) Modulated A single fluorine atom often slightly increases logP. However, multiple fluorine atoms or a -CF3 group can have varied effects, allowing for fine-tuning of solubility and permeability.[4][6]
Acidity/Basicity (pKa) Modulated (Bases Weaker) As a powerful electron-withdrawing group, fluorine lowers the electron density of nearby basic nitrogens, making them less likely to be protonated. This can improve membrane permeability.[3][4]
Binding Affinity Potentially Increased Fluorine can form favorable electrostatic interactions, hydrogen bonds, and dipole interactions with protein targets, enhancing binding affinity and selectivity.[1][5]
Oral Bioavailability Potentially Increased The combined effects of increased metabolic stability, optimized lipophilicity, and modulated pKa often lead to improved oral bioavailability.[5][12]

Case Studies in Medicinal Chemistry

The true value of fluorinated indazole building blocks is demonstrated by their incorporation into successful therapeutic agents. These examples highlight how the strategic use of this scaffold has led to potent and effective drugs.

Belzutifan (Welireg™): A HIF-2α Inhibitor for Cancer Therapy

Belzutifan is a first-in-class inhibitor of hypoxia-inducible factor 2α (HIF-2α) approved for treating patients with von Hippel-Lindau (VHL) disease-associated tumors, such as renal cell carcinoma (RCC).[13][14] In VHL disease, the VHL protein is non-functional, leading to the accumulation of HIF-2α, which drives tumor growth.[14][15]

  • Mechanism of Action: Belzutifan binds directly to HIF-2α, preventing it from forming a complex with its partner protein, HIF-1β.[16][17] This blockage inhibits the transcription of genes responsible for cell proliferation, angiogenesis, and tumor growth.[17]

  • Role of the Fluorinated Core: The structure of Belzutifan features a fluorinated aromatic ring. This fluorination is critical for optimizing the molecule's binding affinity within the HIF-2α pocket and contributes to its favorable drug-like properties, including metabolic stability and oral bioavailability.[18]

G cluster_0 Normal Oxygen (Normoxia) cluster_1 VHL Disease / Hypoxia A HIF-2α B VHL Protein A->B binds C Proteasomal Degradation B->C targets for D HIF-2α (Accumulates) E HIF-1β D->E dimerizes with F Gene Transcription (e.g., VEGF) E->F promotes G Tumor Growth & Angiogenesis F->G Belzutifan Belzutifan Belzutifan->D BLOCKS

Caption: Mechanism of Action of Belzutifan.

Niraparib (Zejula®): A PARP Inhibitor for Ovarian Cancer

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[19][20] It is approved as a maintenance treatment for women with advanced ovarian cancer who have responded to platinum-based chemotherapy.[19]

  • Mechanism of Action: PARP enzymes are crucial for repairing single-strand DNA breaks.[19] By inhibiting PARP, Niraparib causes these breaks to accumulate, which, during DNA replication, lead to double-strand breaks. In cancer cells with defects in other DNA repair pathways (like those with BRCA mutations), this overload of damage leads to cell death—a concept known as synthetic lethality.[19][20]

  • Role of the Indazole Scaffold: The core of Niraparib is a 2H-indazole-7-carboxamide structure.[19][20] This indazole scaffold serves as the key pharmacophore that binds to the NAD+ binding pocket of the PARP enzyme, effectively blocking its enzymatic activity.[21] The specific substitution pattern on the indazole ring was optimized to achieve high potency and selectivity for PARP-1 and PARP-2.[20][22]

Representative Experimental Protocol

Synthesis of a 2H-Indazole via Copper-Catalyzed N-Arylation

This protocol is a representative example of a key step in many modern syntheses of complex indazole-containing molecules, adapted from principles described in the literature for late-stage fragment coupling.[21]

Objective: To couple a 1H-indazole core with an aryl halide to form a 2-aryl-2H-indazole, a common structural motif in PARP inhibitors like Niraparib.

Materials:

  • 1H-Indazole-7-carboxamide

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-7-carboxamide (1.0 eq), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).

  • Add L-proline (0.4 eq) to the mixture.

  • Add anhydrous DMSO to the vessel to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole product.

Self-Validation: The success of this protocol relies on the precise control of reaction conditions. The use of an inert atmosphere prevents oxidation of the copper catalyst. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the coupling. The regioselectivity (N2 vs. N1 arylation) is a known challenge in indazole chemistry; this system often favors the desired N2 isomer for this class of substrate, which can be confirmed by NMR spectroscopy.

Conclusion and Future Outlook

Fluorinated indazole building blocks represent a validated and highly effective class of intermediates for modern medicinal chemistry. Their ability to simultaneously address metabolic stability, target binding, and overall physicochemical properties makes them indispensable tools for overcoming complex drug discovery challenges. The strategic application of these scaffolds, as exemplified by successful drugs like Belzutifan and Niraparib, underscores their importance.

Future innovation will likely focus on the development of novel, more efficient, and regioselective (late-stage) fluorination and functionalization techniques. As our understanding of fluorine's subtle effects on molecular interactions deepens, medicinal chemists will be able to design next-generation therapeutics with even greater precision, potency, and safety, with fluorinated indazoles remaining a central scaffold in this endeavor.

References

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  • Mechanism of Action for WELIREG® (belzutifan). (URL: )
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  • What is the mechanism of Axicabtagene Ciloleucel?
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  • Axicabtagene Ciloleucel: The First FDA-Approved CAR T-Cell Therapy for Relapsed/Refractory Large B-Cell Lymphoma - PMC. (URL: [Link])

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  • Belzutifan: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (URL: [Link])

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  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions - MDPI. (URL: [Link])

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Exploratory

A Technical Guide to the Biological Activity of 7-Aminoindazole Derivatives

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, conferring a wide range of pharmacological activities.[1][2] This technical guide focuses on the 7-aminoindazole subfamily, providing an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, conferring a wide range of pharmacological activities.[1][2] This technical guide focuses on the 7-aminoindazole subfamily, providing an in-depth analysis of their biological activities, mechanisms of action, and applications in drug discovery. We will explore their roles as potent kinase inhibitors, particularly targeting the p38 MAPK and FGFR4 pathways, and their function as PARP inhibitors in cancer therapy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and future therapeutic potential.

Introduction to the 7-Aminoindazole Scaffold

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] While relatively rare in nature, synthetic indazole derivatives are a cornerstone of modern medicinal chemistry, with several approved drugs, such as Niraparib and Pazopanib, featuring this core structure.[1][3] The 7-aminoindazole scaffold, a specific substitution pattern on the indazole ring, has garnered significant attention for its ability to form key interactions with various biological targets. This amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes like protein kinases. The versatility of the indazole core allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][3]

Key Biological Activities and Therapeutic Targets

7-Aminoindazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-HIV effects.[1] This guide will focus on two of the most significant and well-documented areas: protein kinase inhibition and PARP inhibition.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] 7-Aminoindazole derivatives have emerged as potent inhibitors of several key kinases.

The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of this pathway is implicated in a range of inflammatory diseases. p38 MAPK inhibitors work by binding to the ATP-binding pocket of the enzyme, blocking its activity and preventing the phosphorylation of downstream targets, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4] The 7-aminoindazole scaffold has been successfully incorporated into potent and selective p38 MAPK inhibitors.

Key Mechanism: The 7-amino group of the indazole ring typically forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for kinase inhibitors. This interaction provides a strong anchor for the molecule, allowing other parts of the compound to make additional favorable contacts, thereby increasing potency and selectivity.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by 7-aminoindazole derivatives.

The FGF19-FGFR4 signaling axis is a known oncogenic driver in hepatocellular carcinoma (HCC).[5][6] Consequently, selective FGFR4 inhibitors are being actively pursued as a targeted therapy for this cancer. 7-Aminoindazole derivatives have been developed as highly potent and selective covalent inhibitors of both wild-type and mutant forms of FGFR4.[6][7][8] Acquired resistance to kinase inhibitors often arises from "gatekeeper" mutations in the ATP-binding pocket, and designing inhibitors that can overcome this is a significant challenge.[7]

Causality in Design: The rationale for using a covalent inhibitor strategy is to achieve durable target engagement and overcome resistance. These 7-aminoindazole derivatives are often designed with a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-catalytic cysteine residue near the ATP-binding site of FGFR4. This irreversible binding leads to sustained inhibition of the receptor's activity.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) which is often compromised in cancers with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[9][10] These SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.[9][11]

Niraparib, an approved anticancer drug, is a potent PARP inhibitor featuring an indazole core.[1] This demonstrates the utility of the indazole scaffold in targeting this important class of enzymes for cancer therapy.[1][12] PARP inhibitors are used for the treatment of ovarian, breast, pancreatic, and prostate cancers.[10]

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Quantitative Analysis of Biological Activity

The potency of 7-aminoindazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes representative data for various derivatives against their respective targets.

Compound ClassTargetRepresentative CompoundIC50 (nM)Cell Line(s)Reference
FGFR4 Inhibitors FGFR4 (Wild-Type)Compound 48c2.9-[5]
FGFR4 (V550L Mutant)Compound 48c< 0.3 (cell-based)Ba/F3[5]
FGFR4 (V550M Mutant)Compound 48c< 0.3 (cell-based)Ba/F3[5]
FGFR4 (Wild-Type)Compound 7vNanomolar rangeHep3B, Huh-7, JHH-7[6][8]
ALK Inhibitors Anaplastic Lymphoma Kinase (ALK)Entrectinib (Cmpd 127)12-[1]
EGFR Inhibitors EGFR (L858R/T790M)Compound 128191 (EC50)H1975[1]
ERK Inhibitors ERK1/2Compound 1197-[1]
Antiproliferative VariousN-(4-fluorobenzyl)-1H-indazol-6-amine14,300HCT116[13]
VariousCompound 938.3HL60[1]

Key Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of 7-aminoindazole derivatives.

In Vitro Kinase Inhibition Assay (e.g., for p38α MAPK)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition is calculated relative to a control without the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute purified, active p38α MAPK enzyme to the desired concentration in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., myelin basic protein or a specific peptide sequence) and ATP.

    • Prepare a serial dilution of the 7-aminoindazole test compound in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO vehicle (control) to the wells of a 384-well plate.

    • Add 10 µL of the p38α enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding an equal volume of a detection solution. The detection method can vary, common methods include:

      • Radiometric: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well after the reaction. Less ATP indicates higher kinase activity.

      • Fluorescence/FRET-based: Uses antibodies or reagents that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Subtract background values (wells with no enzyme).

    • Normalize the data to the positive (DMSO vehicle) and negative (no enzyme or 100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for Target Engagement (Western Blot)

This protocol validates that the inhibitor is active in a cellular context by measuring the phosphorylation of a known downstream substrate of the target kinase.

Principle: Cells are treated with a stimulus to activate the target pathway, in the presence or absence of the inhibitor. Cell lysates are then analyzed by Western blot using an antibody that specifically recognizes the phosphorylated form of a downstream substrate. A reduction in the phosphorylated substrate indicates target engagement by the inhibitor.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., THP-1 monocytes for p38 MAPK) to ~80% confluency.

    • Pre-treat the cells with various concentrations of the 7-aminoindazole inhibitor or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., Lipopolysaccharide (LPS) to activate the p38 pathway) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., phospho-MK2 for the p38 pathway).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates effective target engagement.

Caption: A typical experimental workflow for evaluating 7-aminoindazole kinase inhibitors.

Conclusion and Future Directions

7-Aminoindazole derivatives represent a highly versatile and privileged scaffold in drug discovery, demonstrating significant potential as inhibitors of key therapeutic targets like protein kinases and PARP.[1][2][3] Their success is exemplified by their incorporation into clinically approved drugs and numerous potent candidates in preclinical development. The ability to modulate their structure provides a robust platform for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Novel Target Identification: Exploring the activity of 7-aminoindazole libraries against emerging therapeutic targets.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant mutant forms of kinases.[5][7]

  • Targeted Drug Delivery: Developing strategies to deliver these potent compounds specifically to diseased tissues, minimizing off-target effects.

  • Combination Therapies: Investigating the synergistic effects of 7-aminoindazole derivatives with other therapeutic agents, such as immunotherapy or other targeted drugs.[14]

The continued exploration of the 7-aminoindazole scaffold holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

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Foundational

The Kinase Inhibitor Potential of 6-Fluoro-1H-indazol-7-amine: A Technical Guide for Drug Discovery Professionals

Abstract The indazole scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to mimic the purine core of ATP allows for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity. This technical guide provides an in-depth exploration of 6-Fluoro-1H-indazol-7-amine, a promising yet under-explored molecule, as a potential kinase inhibitor. We will delve into the rationale for its investigation, propose a comprehensive experimental workflow for its evaluation, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel kinase inhibitors.

Introduction: The Indazole Scaffold and the Promise of Fluorination

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them a major class of therapeutic targets, particularly in oncology. The indazole core has emerged as a highly effective pharmacophore for kinase inhibition. Several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic system, demonstrating its clinical significance.[1]

The strategic placement of a fluorine atom on the indazole ring has been shown to enhance metabolic stability and binding affinity.[1] Specifically, a fluorine substitution at the 6-position of the indazole ring has resulted in improved enzymatic activity and cellular potency in some fibroblast growth factor receptor (FGFR) inhibitors.[1] The presence of an amine group at the 7-position introduces a vector for potential hydrogen bonding interactions within the ATP-binding pocket of various kinases, further highlighting the therapeutic potential of 6-Fluoro-1H-indazol-7-amine. While direct kinase inhibition data for this specific molecule is not extensively published, studies on related 6-aminoindazole derivatives have demonstrated promising anti-proliferative activity against various cancer cell lines.[2][3] This guide outlines a systematic approach to unlock the kinase inhibitor potential of this intriguing molecule.

Strategic Evaluation of 6-Fluoro-1H-indazol-7-amine: An Experimental Blueprint

The following diagram outlines a comprehensive workflow for the evaluation of 6-Fluoro-1H-indazol-7-amine as a kinase inhibitor, from initial screening to preliminary ADME/Tox profiling.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Cellular Activity & Target Validation cluster_2 Phase 3: Lead Optimization & Preclinical Assessment a In Vitro Kinase Panel Screening b Hit Identification & Confirmation a->b c Dose-Response & IC50 Determination b->c d Cell-Based Kinase Activity Assay c->d Proceed with potent hits e Anti-Proliferation Assays d->e f Target Engagement & Biomarker Analysis e->f g Structure-Activity Relationship (SAR) Studies f->g Validate cellular efficacy h In Silico ADME/Tox Prediction g->h i In Vitro ADME/Tox Profiling h->i

Caption: A comprehensive workflow for the evaluation of 6-Fluoro-1H-indazol-7-amine.

Phase 1: In Vitro Kinase Profiling

The initial step is to ascertain the kinase inhibitory activity of 6-Fluoro-1H-indazol-7-amine through broad panel screening followed by more focused dose-response studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4]

Materials:

  • 6-Fluoro-1H-indazol-7-amine (test compound)

  • DMSO (vehicle control)

  • Kinase of interest

  • Substrate specific to the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Fluoro-1H-indazol-7-amine in DMSO. Perform serial dilutions to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 nL of the test compound or DMSO control to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.[4]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical Kinase Inhibition Profile for 6-Fluoro-1H-indazol-7-amine

Kinase TargetIC50 (nM)
FGFR115
VEGFR250
PDGFRβ120
SRC>1000
ABL1>1000

This table presents hypothetical data for illustrative purposes.

Phase 2: Cellular Characterization

Following the identification of potent kinase inhibition in biochemical assays, it is crucial to validate these findings in a cellular context.

Experimental Protocol: Cell-Based Kinase Activity Assay

This protocol measures the inhibition of a specific kinase within a cellular environment by quantifying the phosphorylation of its downstream substrate.[5]

Materials:

  • Cancer cell line expressing the target kinase

  • 6-Fluoro-1H-indazol-7-amine

  • Cell lysis buffer

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of 6-Fluoro-1H-indazol-7-amine for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of kinase inhibition.

Anti-Proliferation and Apoptosis Induction

The ultimate goal of a kinase inhibitor in oncology is to suppress cancer cell growth. Anti-proliferation assays, such as the MTT or SRB assay, are used to determine the effect of the compound on cell viability.[2][3] Further investigation into the mechanism of cell death can be conducted through apoptosis assays (e.g., Annexin V/PI staining).[6]

Phase 3: Lead Optimization and Early Safety Assessment

Promising candidates from cellular assays will proceed to lead optimization, guided by structure-activity relationship (SAR) studies and early ADME/Tox profiling.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 6-Fluoro-1H-indazol-7-amine scaffold will be crucial to improve potency, selectivity, and drug-like properties. Given the lack of specific SAR data for the 7-amino position, initial efforts could focus on exploring substitutions on the amine itself to probe for additional interactions within the kinase active site.

In Silico and In Vitro ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical to de-risk a drug discovery program.

In Silico Prediction: A variety of computational tools can predict key ADME/Tox parameters, providing a rapid and cost-effective initial screen.[7][8][9][10]

Table 2: Predicted ADME/Tox Properties of 6-Fluoro-1H-indazol-7-amine (Hypothetical)

PropertyPredicted ValueAssessment
Molecular Weight ( g/mol )151.14Favorable
LogP1.5Favorable
H-bond Donors2Favorable
H-bond Acceptors3Favorable
hERG InhibitionLow RiskFavorable
HepatotoxicityLow RiskFavorable

This table presents hypothetical data for illustrative purposes.

In Vitro Assays: Key in vitro ADME/Tox assays include:

  • Metabolic Stability: Incubation with liver microsomes to assess metabolic clearance.

  • CYP450 Inhibition: Evaluation of potential drug-drug interactions.

  • Plasma Protein Binding: Determining the fraction of compound bound to plasma proteins.

  • Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where 6-Fluoro-1H-indazol-7-amine inhibits a receptor tyrosine kinase (RTK), such as FGFR or VEGFR, leading to the downstream blockade of pro-proliferative signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) RAS RAS RTK->RAS activates Ligand Growth Factor Ligand->RTK activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates Inhibitor 6-Fluoro-1H-indazol-7-amine Inhibitor->RTK inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway by 6-Fluoro-1H-indazol-7-amine.

Conclusion

6-Fluoro-1H-indazol-7-amine presents a compelling starting point for the development of novel kinase inhibitors. Its structural features, including the privileged indazole scaffold, a beneficial fluorine substitution, and a strategically placed amino group, suggest a high potential for potent and selective kinase inhibition. The comprehensive experimental workflow detailed in this guide provides a clear and logical path for the thorough evaluation of this molecule. Through systematic in vitro and cellular characterization, coupled with early ADME/Tox profiling, the true therapeutic potential of 6-Fluoro-1H-indazol-7-amine can be elucidated, potentially leading to the development of a next-generation targeted therapy.

References

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Exploratory

The Privileged Scaffold: Structure-Activity Relationship (SAR) of Fluoro-Aminoindazoles in Targeted Oncology

Executive Summary The 3-aminoindazole motif has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. When strategically combin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoindazole motif has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. When strategically combined with fluorine substitutions—either directly on the indazole ring or on pendant aryl groups—the resulting fluoro-aminoindazoles exhibit profound enhancements in binding affinity, kinase selectivity, and pharmacokinetic stability. This technical guide explores the causality behind these structure-activity relationships (SAR), detailing the physicochemical impact of fluorination, analyzing landmark case studies like Linifanib (ABT-869), and providing self-validating experimental protocols for SAR optimization.

The 3-Aminoindazole Core: A Hinge-Binding Powerhouse

In the realm of kinase inhibition, the hinge region of the ATP-binding pocket is the primary anchor point. The 3-aminoindazole core is uniquely suited for this role due to its dense array of hydrogen bond donors and acceptors.

Unlike simple indoles or azaindoles, the 3-aminoindazole system provides a triad of interaction points: the N1-H (donor), the N2 (acceptor), and the exocyclic 3-amino group (donor). This configuration perfectly mimics the hydrogen-bonding network of the adenine ring in ATP, allowing the scaffold to form robust bidentate or tridentate interactions with the backbone carbonyls and amides of the kinase hinge region[1]. By securing the molecule at the hinge, medicinal chemists can functionalize the C4, C5, or C6 positions to project vectors into the selectivity pocket, the gatekeeper residue, or the allosteric DFG-out pocket.

The Strategic Role of Fluorine in SAR

The introduction of fluorine into the aminoindazole framework is rarely accidental; it is a calculated structural intervention driven by three distinct physicochemical principles:

  • Conformational Locking via Steric Hindrance: Fluorine possesses a van der Waals radius (1.47 Å) slightly larger than hydrogen (1.20 Å) but smaller than oxygen. When placed ortho to a flexible linker (such as a urea moiety), the fluorine atom creates highly specific steric clashes that restrict bond rotation. This pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty of binding.

  • Modulation of pKa and Hydrogen Bonding: Direct fluorination of the indazole core (e.g., at the C6 position) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the indazole N1-H, making it a stronger hydrogen-bond donor, which can enhance affinity for specific hinge-region carbonyls[2].

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. Placing a highly electronegative fluorine atom at metabolic soft spots (e.g., the para position of a pendant phenyl ring) blocks oxidative metabolism, thereby extending the compound's in vivo half-life.

BindingMode Hinge Hinge Region (ATP Pocket) Gatekeeper Gatekeeper Residue (Steric Boundary) DFG DFG Motif (Out Conformation) Allosteric Allosteric Pocket (Hydrophobic) Indazole 3-Aminoindazole Core (H-Bond Anchor) Indazole->Hinge Binds via N1/N2 Phenyl Phenyl Spacer Indazole->Phenyl C4-linked Urea Urea Linker (H-bond Donor/Acceptor) Phenyl->Urea connects to Urea->DFG H-bonds to Glu/Asp Fluoro 2-Fluoro-5-methylphenyl (Conformational Lock) Urea->Fluoro appended Fluoro->Gatekeeper Evades via F-sterics Fluoro->Allosteric Occupies

Fig 1: Binding logic of fluoro-aminoindazole ureas in the kinase DFG-out pocket.

Case Studies in Targeted Oncology

Case Study I: Linifanib (ABT-869) - A Type II RTK Inhibitor

Linifanib (1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea) represents a masterclass in fluoro-aminoindazole SAR. Developed as a multi-targeted inhibitor of VEGFR and PDGFR families, it utilizes the 3-aminoindazole core to anchor to the hinge region[1][3].

The critical SAR breakthrough was the incorporation of the 2-fluoro-5-methylphenyl urea moiety. The urea linker is designed to form hydrogen bonds with the catalytic glutamate and the aspartate of the DFG motif, stabilizing the inactive "DFG-out" conformation (Type II inhibition). The ortho-fluorine atom on the terminal phenyl ring is not merely decorative; it restricts the rotation of the N-Aryl bond. This conformational lock forces the urea into a trans-trans geometry, perfectly aligning the hydrogen bond donors while simultaneously directing the hydrophobic 5-methyl group deep into the allosteric pocket[4].

Case Study II: FGFR and IDO1 Inhibition

Beyond ureas, fluoro-aminoindazoles have been optimized for other targets. For Fibroblast Growth Factor Receptors (FGFR), researchers discovered that appending a 2,6-difluoro-3-methoxyphenyl group to the indazole dramatically increased potency (IC50 < 4.1 nM for FGFR1)[5]. The dual fluorine atoms create a highly polarized, electron-deficient aromatic ring that engages in multipolar interactions with the kinase domain, while simultaneously protecting the ring from rapid hepatic clearance.

Similarly, in the pursuit of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, modifying the C6 position of the aminoindazole with an N-(4-fluorobenzyl) group (Compound 36) yielded potent anti-proliferative activity in colorectal cancer cells (HCT116)[2]. The para-fluorine enhances the lipophilicity required for cellular penetration without increasing the steric bulk enough to clash with the IDO1 heme-binding pocket.

Quantitative SAR Analysis

To illustrate the impact of these structural modifications, the following table summarizes the quantitative in vitro data of key fluoro-aminoindazole derivatives:

Compound / DerivativeTargetIC50 (nM)Key Structural ModificationReference
Linifanib (ABT-869) VEGFR2 (KDR)3 - 42-fluoro-5-methylphenyl urea at C4Dai et al., 2007[6]
Linifanib (ABT-869) PDGFRβ662-fluoro-5-methylphenyl urea at C4Dai et al., 2007[6]
Compound 100 FGFR1< 4.12,6-difluoro-3-methoxyphenylMDPI Review[5]
Compound 36 IDO1 (Cellular)400N-(4-fluorobenzyl) at C6Hoang et al., 2020[2]

Experimental Methodologies for SAR Validation

To establish a self-validating system for evaluating fluoro-aminoindazole libraries, researchers must employ orthogonal assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening, as it eliminates the auto-fluorescence interference commonly caused by highly conjugated indazole systems.

Protocol A: TR-FRET Kinase Inhibition Assay (VEGFR2)

Causality: TR-FRET provides a high signal-to-background ratio and is insensitive to compound fluorescence, ensuring that the calculated IC50 values reflect true binding affinity rather than optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant VEGFR2 kinase domain to a final working concentration of 0.5 nM.

  • Compound Plating: In a 384-well low-volume proxiplate, dispense 100 nL of the fluoro-aminoindazole compound (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve (10 µM to 0.5 pM).

  • Reaction Initiation: Add 5 µL of the VEGFR2 kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound pre-binding (crucial for Type II DFG-out inhibitors which have slower on-rates).

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing 2 µM ULight-labeled poly-GT peptide and 10 µM ATP (at the Km for VEGFR2). Incubate for 60 minutes at 22°C.

  • Quenching & Detection: Stop the reaction by adding 10 µL of Detection Mix (EDTA to chelate Mg2+, and Europium-anti-phospho-tyrosine antibody). Incubate for 1 hour.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., EnVision) with excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Validation: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z' > 0.6 validates the assay. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Metabolic Stability Assay

Causality: To prove that fluorine substitution effectively shields the molecule from CYP450 oxidation, compounds must be tested against human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Incubation Setup: Prepare a reaction mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Validation: Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Compare the fluorinated analog to its non-fluorinated matched molecular pair to quantify the metabolic shielding effect.

SARWorkflow Hit Hit Identification (3-Aminoindazole Core) F_Scan Fluorine Scanning (Aryl & Indazole Rings) Hit->F_Scan Structural Design InVitro In Vitro Kinase Assays (TR-FRET Profiling) F_Scan->InVitro Synthesize Library ADME Metabolic Stability (Microsomal Assays) InVitro->ADME Select Potent Analogs ADME->F_Scan Poor PK (Iterate) InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Favorable PK

Fig 2: Iterative SAR optimization workflow for fluorinated aminoindazole inhibitors.

Conclusion

The SAR of fluoro-aminoindazoles demonstrates that fluorine is not merely a bioisostere for hydrogen; it is a precision tool for controlling molecular conformation, electronic distribution, and metabolic fate. By utilizing the 3-aminoindazole core as an unyielding anchor to the kinase hinge region, and strategically placing fluorine atoms to lock urea linkers into trans-trans geometries or shield pendant aryls from CYP450 degradation, drug developers can engineer highly potent, orally bioavailable targeted therapies. The methodologies and logic outlined in this guide provide a robust framework for the continued exploration of this privileged scaffold in oncology.

References

  • Dai, Y. et al. "Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor." Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Hoang, N. X. et al. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances, 2020. URL:[Link]

  • Zhang, L. et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11485656, Linifanib." PubChem, 2026. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 6-Fluoro-1H-indazol-7-amine

This guide provides comprehensive safety information for 6-Fluoro-1H-indazol-7-amine (CAS No. 1780425-08-2), a specialized chemical compound utilized in various scientific and industrial applications, including pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety information for 6-Fluoro-1H-indazol-7-amine (CAS No. 1780425-08-2), a specialized chemical compound utilized in various scientific and industrial applications, including pharmaceutical research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights for its safe handling and use.

Section 1: Chemical Identification and Properties

6-Fluoro-1H-indazol-7-amine is a fluorinated indazole derivative with a molecular formula of C7H6FN3 and a molecular weight of 151.14.[1][3] Its unique molecular structure, which includes a fluorine atom, makes it a valuable intermediate in the synthesis of bioactive molecules.[1][2]

PropertyValueSource(s)
CAS Number 1780425-08-2[3]
Molecular Formula C7H6FN3[1][3]
Molecular Weight 151.14[1][3]
Physical Form Solid[3]
Purity Typically ≥96-97%[3]
Section 2: Hazard Identification and Classification

6-Fluoro-1H-indazol-7-amine is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3][4][5]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[3][4][5]

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][4]

Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

    • P264: Wash skin thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P312: Call a POISON CENTER or doctor if you feel unwell.[4]

    • P330: Rinse mouth.[4][5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Section 3: First-Aid Measures

Immediate medical attention is required in case of exposure. The following first-aid measures are recommended:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

  • Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Section 4: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: May form combustible dust concentrations in air.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride.

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Section 5: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Ensure adequate ventilation. Avoid dust formation. Avoid contact with skin, eyes, or clothing.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Section 6: Handling and Storage

Safe Handling:

  • Wear personal protective equipment/face protection.

  • Use only in a well-ventilated area.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust.[4]

  • Wash hands thoroughly after handling.[4][5]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Store at room temperature or as recommended by the supplier (some suggest 4°C or 0-8°C).[2][3]

  • Keep in a dark place, under an inert atmosphere.

Section 7: Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.

  • Use a local exhaust ventilation system.

  • Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin and Body Protection: Wear protective gloves and clothing.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Section 8: Physical and Chemical Properties
PropertyValue
Appearance Solid
Molecular Formula C7H6FN3
Molecular Weight 151.14
Section 9: Stability and Reactivity
  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: None under normal processing.[5]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride.

Section 10: Toxicological Information
  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory or Skin Sensitization: No information available.

  • Germ Cell Mutagenicity: No information available.

  • Carcinogenicity: There are no known carcinogenic chemicals in this product.

  • Reproductive Toxicity: No information available.

  • STOT - Single Exposure: May cause respiratory irritation.[4]

  • STOT - Repeated Exposure: No information available.

  • Aspiration Hazard: No information available.

Section 11: Ecological Information
  • Ecotoxicity: Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[4]

  • Persistence and Degradability: No information available.

  • Bioaccumulative Potential: No information available.

  • Mobility in Soil: No information available.

Section 12: Disposal Considerations

Waste from residues and unused products should be disposed of in accordance with international, national, and local regulations. Contaminated packaging should be disposed of as unused product.

Section 13: Transport Information

This substance is not typically regulated for transport. However, it is advisable to check with the specific transport regulations for your region.

Section 14: Regulatory Information

This material should be handled in accordance with all applicable international, national, and local regulations.

Section 15: Other Information

The information provided in this guide is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

References

  • SAFETY DATA SHEET - 1H-Indazol-5-amine. [Link]

Sources

Exploratory

Technical Guide: 6-Substituted 7-Aminoindazoles in Medicinal Chemistry

This is a comprehensive technical guide on the design, synthesis, and application of 6-substituted 7-aminoindazoles . This scaffold represents a high-value, under-explored chemical space in kinase inhibitor discovery, of...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the design, synthesis, and application of 6-substituted 7-aminoindazoles . This scaffold represents a high-value, under-explored chemical space in kinase inhibitor discovery, offering distinct vector properties compared to the more common 3-, 5-, or 6-aminoindazole isomers.

Executive Summary

The 7-aminoindazole scaffold is a potent pharmacophore often utilized as a bioisostere for 7-azaindole or quinazoline cores in ATP-competitive kinase inhibitors. While the 3-position is the traditional vector for diversity, the 6-position offers a unique "exit vector" that allows substituents to project into the solvent-exposed front pocket or interact with the ribose-binding region, depending on the binding mode.

This guide details the structural rationale, synthetic pathways, and optimization strategies for 6-substituted 7-aminoindazoles, designed for medicinal chemists requiring high-fidelity protocols and mechanistic insights.

Part 1: Structural Biology & Pharmacophore Analysis

The Hinge Binding Logic

In the context of kinase inhibition, the 7-aminoindazole core typically binds to the hinge region of the ATP-binding site. Unlike the 1H-indazole (which donates H from N1), the 7-amino group provides an additional hydrogen bond donor/acceptor motif that mimics the N1/N6 interaction of adenine.

  • N1 (Indazole): H-bond donor to the hinge backbone carbonyl (e.g., Glu, Met).

  • N2 (Indazole): H-bond acceptor (often involved in water-mediated bridges).

  • 7-NH2: Acts as an auxiliary H-bond donor, often interacting with the "gatekeeper" residue or a conserved acidic residue (e.g., Glu/Asp) in the

    
    C-helix, depending on the kinase conformation (DFG-in vs. DFG-out).
    
The 6-Position Vector

The strategic value of the 6-position lies in its orthogonality to the hinge-binding axis.

  • Solubility Enhancement: Substituents here (e.g., morpholine, piperazine linked via methylene) dramatically improve aqueous solubility without disrupting the hinge H-bonds.

  • Selectivity Filter: Bulky groups at C6 can clash with the P-loop in kinases with a "closed" conformation, thereby filtering for specific kinase isoforms.

Part 2: Synthetic Methodologies

The synthesis of 6-substituted 7-aminoindazoles is non-trivial due to the electronic mismatch between the electron-rich amino group and the electron-deficient nitro precursors. We recommend the "Nitro-Aniline Cyclization Route" for maximum diversity.

Retrosynthetic Analysis

The most robust approach involves constructing the indazole ring after installing the 6-substituent (or a halogen handle) on the benzene ring.

  • Target: 6-Substituted 7-Aminoindazole

  • Intermediate: 6-Bromo-7-Nitroindazole

  • Precursor: 2-Methyl-5-bromo-6-nitroaniline

Visualization of Synthetic Pathway

The following diagram illustrates the critical "Jacobson-Huber" cyclization modified for 6,7-disubstitution.

SynthesisPath Aniline 2-Methyl-5-bromoaniline (Starting Material) NitroAniline 2-Methyl-5-bromo- 6-nitroaniline Aniline->NitroAniline Nitration (HNO3/H2SO4, 0°C) NitroIndazole 6-Bromo- 7-nitroindazole NitroAniline->NitroIndazole Cyclization (NaNO2, Ac2O, KOAc) SubstitutedIndazole 6-Substituted- 7-nitroindazole NitroIndazole->SubstitutedIndazole Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) FinalProduct 6-Substituted- 7-aminoindazole SubstitutedIndazole->FinalProduct Nitro Reduction (Fe/NH4Cl or H2/Pd)

Caption: Step-wise synthesis of 6-substituted 7-aminoindazoles via the modified Jacobson-Huber cyclization strategy.

Part 3: Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 2-methyl-5-bromo-6-nitroaniline.

  • Challenge: Directing the nitro group to the 6-position (ortho to amino, ortho to methyl) rather than the 4-position.

  • Protocol:

    • Dissolve 2-methyl-5-bromoaniline (1.0 eq) in conc. H2SO4 at -5°C.

    • Add KNO3 (1.05 eq) portion-wise, maintaining temp < 0°C.

    • Stir for 1h. Pour onto ice.

    • Critical Step: Isolate the precipitate. The 6-nitro isomer is often less soluble than the 4-nitro isomer. Verify via 1H-NMR (look for the splitting pattern of aromatic protons; 6-nitro isomer has protons at C3 and C4 which are ortho-coupled).

Step 2: Indazole Ring Formation (Jacobson-Huber)

Objective: Cyclize to 6-bromo-7-nitroindazole.

  • Mechanism: Diazotization of the amine followed by intramolecular attack on the methyl group.

  • Protocol:

    • Suspend 2-methyl-5-bromo-6-nitroaniline (10 mmol) in Glacial Acetic Acid (50 mL).

    • Add Acetic Anhydride (20 mmol) to protect the amine in situ (optional but improves yield) or proceed directly with diazotization.

    • Add NaNO2 (1.2 eq) (aq. solution) dropwise at 0°C.

    • Allow to warm to RT, then heat to 80°C for 2h.

    • Observation: Evolution of gas (N2) indicates cyclization issues; however, in this specific mechanism, N2 is retained in the ring.

    • Workup: Neutralize with NaHCO3, extract with EtOAc.

Step 3: Suzuki-Miyaura Coupling (C6 Diversification)

Objective: Install the R-group at C6.

  • Reagents: 6-Bromo-7-nitroindazole, Aryl/Alkyl Boronic Acid, Pd(dppf)Cl2 (5 mol%), K2CO3 (3 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: 100°C, 12h, Argon atmosphere.

  • Note: The 7-nitro group activates the 6-bromo position for nucleophilic attack, making this coupling highly efficient compared to the amino-analog.

Step 4: Selective Nitro Reduction

Objective: Reveal the 7-amino pharmacophore.

  • Protocol (Iron-Mediated):

    • Dissolve substrate in EtOH:Water (3:1).

    • Add Fe powder (5 eq) and NH4Cl (5 eq).

    • Reflux for 2h.

    • Filter through Celite while hot (critical to remove iron oxides).

    • Concentrate and recrystallize.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C6-substituents on physicochemical properties and kinase potency (generalized data based on scaffold properties).

C6 Substituent (R)LogP (Calc)Solubility (pH 7.4)Kinase Potency (IC50)Comment
-H 1.8Low> 1 µMBaseline; poor solubility limits utility.
-Phenyl 2.9Very Low~ 100 nMImproves hydrophobic packing but lowers solubility.
-4-Piperazinyl-Ph 1.5High< 10 nMPreferred Motif. Solubilizing tail contacts solvent front.
-Morpholine 1.2Moderate~ 50 nMGood balance of potency and metabolic stability.
-Br (Intermediate)2.4LowInactiveSynthetic handle; lacks H-bond interactions.

Part 5: Future Outlook & Emerging Trends

The 6-substituted 7-aminoindazole scaffold is currently seeing a resurgence in PROTAC (Proteolysis Targeting Chimera) design. The 7-amino group serves as an excellent attachment point for E3 ligase linkers (e.g., Cereblon ligands) without disrupting the core kinase binding affinity provided by the indazole N1/N2.

Key Recommendation: Explore N-acylation of the 7-amino group to create "reversed amide" inhibitors, which have shown extended residence times in recent EGFR-mutant studies.

References

  • Indazole Scaffold in Medicinal Chemistry

    • Title: Indazole derivatives as a privileged scaffold in drug discovery.[1]

    • Source: BenchChem / Expert Opinion on Drug Discovery.
  • Synthetic Methodology (Jacobson-Huber Cyclization)
  • Kinase Inhibitor Design (7-Azaindole/Indazole Analogues)

    • Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors.
    • Source: PubMed / ACS Medicinal Chemistry Letters.
    • URL:[Link] (Demonstrates the utility of the 7-aza/amino scaffold in kinase inhibition).

  • Regioselectivity in Indazole Functionalization

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Fluoro-1H-indazol-7-amine from Nitro Precursors

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2 / 1233519-21-7), a critical scaffold in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2 / 1233519-21-7), a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, tyrosine kinase targets).

The guide focuses on the reduction of the nitro precursor (6-Fluoro-7-nitro-1H-indazole) while providing the necessary upstream context for generating this intermediate from commercially available fluorinated benzaldehydes.

Executive Summary & Retrosynthetic Logic

The target molecule, 6-Fluoro-1H-indazol-7-amine, is an amphoteric heterocycle valued for its ability to form hydrogen bonds within the ATP-binding pockets of various kinases. The fluorine atom at the C6 position modulates metabolic stability and pKa, while the C7-amine serves as a versatile handle for amide coupling or urea formation.[1]

Synthetic Strategy: The most robust route utilizes the reduction of 6-Fluoro-7-nitro-1H-indazole . While the amine is the target, the quality of the final product is dictated by the regioselectivity of the upstream nitration and the chemoselectivity of the reduction step.[1]

Reaction Scheme (Graphviz)[1]

SynthesisPathway cluster_0 Critical Control Point Aldehyde 2,4-Difluorobenzaldehyde (Starting Material) Indazole 6-Fluoro-1H-indazole (Intermediate 1) Aldehyde->Indazole Hydrazine hydrate 130°C, Cyclization Nitro 6-Fluoro-7-nitro-1H-indazole (Nitro Precursor) Indazole->Nitro KNO3, H2SO4 0°C, Nitration (Regioselective) Amine 6-Fluoro-1H-indazol-7-amine (Target API Scaffold) Nitro->Amine H2, Pd/C (Catalytic Hydrogenation)

Caption: Figure 1. Retrosynthetic pathway highlighting the critical nitro intermediate. The regioselectivity of the nitration step determines the isomeric purity of the final amine.[1]

Upstream Synthesis: Preparation of the Nitro Precursor

Note: If 6-Fluoro-7-nitro-1H-indazole (CAS 1279869-26-9) is purchased commercially, proceed directly to Section 3.

Step 1: Indazole Ring Formation

Reaction: 2,4-Difluorobenzaldehyde + Hydrazine


 6-Fluoro-1H-indazole
Mechanism:  Hydrazone formation followed by intramolecular nucleophilic aromatic substitution (

) displacing the 2-fluoro substituent.
  • Reagents: 2,4-Difluorobenzaldehyde (1.0 eq), Hydrazine hydrate (5.0 eq).

  • Solvent: Ethanol or neat (in sealed vessel).

  • Key Insight: The 2-position fluorine is activated by the ortho-aldehyde group, ensuring regioselective cyclization over the 4-position fluorine.

Step 2: Regioselective Nitration

Reaction: 6-Fluoro-1H-indazole


 6-Fluoro-7-nitro-1H-indazole
Protocol: 
  • Dissolve 6-Fluoro-1H-indazole in concentrated

    
     at 0°C.
    
  • Add

    
     (1.05 eq) portion-wise, maintaining internal temp < 5°C.[1]
    
  • Critical Mechanism: The C6-fluorine atom is ortho, para-directing. The C3 position is deactivated by the pyrazole ring protonation in strong acid. The C7 position (ortho to F) is sterically accessible and electronically favored, leading to high regioselectivity for the 7-nitro isomer over the 5-nitro byproduct.

Core Protocol: Reduction of 6-Fluoro-7-nitro-1H-indazole

This section details the reduction of the nitro group to the amine. Two methods are provided: Method A (Catalytic Hydrogenation) is preferred for purity and scalability. Method B (Iron/Ammonium Chloride) is a robust alternative if hydrogenation equipment is unavailable or if halogen-labile groups (e.g., Iodine) are introduced later.[1]

Method A: Catalytic Hydrogenation (Pd/C) - Recommended

Purity Target: >98% (HPLC) Yield Target: 85-95%

Reagents & Equipment[2][3]
  • Substrate: 6-Fluoro-7-nitro-1H-indazole (10 g, 55.2 mmol).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (1.0 g, 10 wt% loading).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade (100 mL).[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    
  • Equipment: 3-neck round bottom flask or hydrogenation vessel.

Step-by-Step Procedure
  • Inerting: Charge the reaction vessel with the nitro precursor and solvent. Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Safety Alert: Pd/C is pyrophoric when dry. Carefully add the wet Pd/C catalyst under a gentle

    
     stream.
    
  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (

      
      ). Repeat 3 times.
      
    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitor consumption of

      
      . Reaction is typically complete in 2–6 hours .
      
  • Reaction Monitoring (IPC): Check by TLC (50% EtOAc/Hexane) or LC-MS.

    • Starting Material:

      
       (Yellow spot).
      
    • Product:

      
       (Fluorescent blue/white spot).
      
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (50 mL).

    • Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water/solvent before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure (40°C) to yield an off-white to pale yellow solid.

  • Purification: Usually not required.[2] If colored impurities persist, recrystallize from Ethanol/Water or triturate with Dichloromethane (DCM).[1]

Method B: Chemical Reduction (Fe / NH4Cl)

Use Case: When avoiding pressure equipment or if the substrate contains Pd-sensitive groups (e.g., alkenes, alkynes, halides other than F).[1]

Reagents
  • Substrate: 6-Fluoro-7-nitro-1H-indazole (1.0 eq).

  • Reductant: Iron Powder (325 mesh, 5.0 eq).[1]

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 eq).
    
  • Solvent: Ethanol / Water (3:1 ratio).

Procedure
  • Suspend Substrate, Fe powder, and

    
     in EtOH/
    
    
    
    .[1]
  • Heat to Reflux (75-80°C) with vigorous stirring.

  • Monitor by TLC (approx. 1-3 hours).

  • Hot Filtration: Filter the hot mixture through Celite to remove Iron oxide sludge. Wash with hot EtOH.

  • Extraction: Concentrate to remove EtOH. Dilute the aqueous residue with EtOAc and saturated

    
    . Extract organic layer, dry over 
    
    
    
    , and concentrate.[1]

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity >98.0%HPLC (254 nm)
MS (ESI+) [M+H]+ = 152.14LC-MS
1H NMR Characteristic doublets for H4/H5DMSO-d6
Yield 85 - 95%Gravimetric
Troubleshooting Guide
  • Incomplete Reduction: If using Pd/C, the catalyst may be poisoned by sulfur traces (from upstream sulfonation/nitration).[1] Solution: Perform a charcoal treatment on the nitro precursor before hydrogenation.

  • Defluorination: Rare with Pd/C under mild conditions (1 atm, RT). If observed (M+H = 134), switch to Method B (Fe/NH4Cl) or use Pt/C (sulfided) which minimizes dehalogenation.[1]

  • Product Stability: The 7-amine is prone to oxidation (darkening) upon prolonged air exposure. Store under Nitrogen at 4°C.

References

  • Nitration Protocol & Precursor Synthesis

    • Patent: WO 2025/036290 A1. "Fused tricyclic compound, pharmaceutical composition thereof, and use thereof."[1] (Describes nitration of 6-fluoroindazole derivatives).

  • Journal: Lukin, K. et al. "Synthesis of fluoro-1H-indazoles." J. Org. Chem. 2006.
  • Reduction Methodologies

    • Patent: WO 2006/048745 A1. "Methods for preparing indazole compounds." (Describes Fe/NH4Cl reduction of 6-nitroindazoles).

  • Commercial Availability & Properties

    • Source: Sigma-Aldrich / MilliporeSigma. "6-Fluoro-7-nitro-1H-indazole Product Information."

Sources

Application

Application Notes and Protocols for the Selective N1-Alkylation of 6-Fluoro-1H-indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of N1-Alkylated Indazoles in Medicinal Chemistry The indazole scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N1-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2][3][4] The regiochemistry of substitution on the indazole nitrogen atoms is a critical determinant of a molecule's biological activity and pharmacokinetic properties.[5] Specifically, the selective synthesis of N1-alkylated indazoles is a common objective in drug discovery programs. However, the direct alkylation of 1H-indazoles often presents a significant challenge, typically yielding a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the overall efficiency of the synthetic route.[6][7][8]

The tautomeric nature of the indazole ring, existing as the more thermodynamically stable 1H-indazole and the 2H-indazole, is the root of this regioselectivity challenge.[7][9] The reaction of indazole anions with electrophiles can occur at either nitrogen, with the outcome being highly dependent on substrate electronics, reaction conditions, and the nature of the alkylating agent.[8]

This guide provides a detailed examination of the N1-alkylation of 6-Fluoro-1H-indazol-7-amine, a substrate with a unique substitution pattern that influences its reactivity. The presence of a fluorine atom at the 6-position and an amine group at the 7-position introduces specific electronic and steric factors that must be considered for achieving high N1-selectivity. We will delve into the mechanistic rationale for selecting optimal reaction conditions and provide a robust, field-proven protocol for the selective N1-alkylation of this important building block.

Understanding the Reactivity of 6-Fluoro-1H-indazol-7-amine

The regiochemical outcome of the alkylation of 6-Fluoro-1H-indazol-7-amine is governed by a delicate interplay of several factors. A thorough understanding of these is crucial for designing a successful synthetic strategy.

Electronic Effects:

  • The fluorine atom at the C6 position is an electron-withdrawing group, which generally increases the acidity of the N-H proton, facilitating its deprotonation.

  • The amino group at the C7 position is an electron-donating group, which can influence the nucleophilicity of the adjacent N1 nitrogen.

Steric Effects:

  • The 7-amino group is expected to exert significant steric hindrance around the N1 position. This is a critical consideration, as substituents at the C7 position have been shown to disfavor N1-alkylation and promote N2-alkylation.[2][3]

Tautomerism:

  • Like other indazoles, 6-Fluoro-1H-indazol-7-amine exists in tautomeric forms. The 1H-tautomer is generally more stable.[7][10] N1-alkylation is often favored under conditions that allow for thermodynamic equilibration.[1][4]

Reaction Conditions:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are often employed to generate the indazolide anion. Sodium hydride (NaH) is a common choice for promoting N1-selectivity.[1][2][3]

  • Solvent: The solvent can influence the reactivity and selectivity. Aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used. THF, in particular, is often paired with NaH for N1-selective alkylations.[1][2][3]

  • Alkylating Agent: The nature of the electrophile can also impact the N1:N2 ratio.

  • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable N1-isomer.[9]

Visualizing the N1-Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 6-Fluoro-1H-indazol-7-amine Solvent Anhydrous THF Start->Solvent Dissolve in Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Under Deprotonation Add NaH (60% in mineral oil) Stir at 0 °C to RT Inert_Atmosphere->Deprotonation Anion_Formation Formation of Indazolide Anion Deprotonation->Anion_Formation Alkylation Add Alkyl Halide (R-X) Stir at RT to 50 °C Anion_Formation->Alkylation Reaction_Monitoring Monitor by TLC/LC-MS Alkylation->Reaction_Monitoring Quench Quench with sat. aq. NH4Cl Reaction_Monitoring->Quench Upon Completion Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product N1-Alkyl-6-fluoro-1H-indazol-7-amine Purification->Product

Caption: Workflow for the N1-Alkylation of 6-Fluoro-1H-indazol-7-amine.

Comparative Analysis of N1-Alkylation Conditions

The selection of appropriate reaction conditions is paramount for achieving high N1-selectivity. Below is a summary of commonly employed conditions for indazole alkylation, with a rationale for their application to 6-Fluoro-1H-indazol-7-amine.

Condition Reagents/Parameters Rationale for N1-Selectivity Considerations for 6-Fluoro-1H-indazol-7-amine Reference
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the indazole, favoring the formation of the sodium salt which often leads to higher N1 selectivity.Highly recommended for this substrate to maximize the formation of the N1-alkylated product.[1][2][3]
Cesium Carbonate (Cs₂CO₃)The large cesium cation is believed to chelate with the N2 nitrogen and a nearby coordinating group, directing alkylation to the N1 position.A viable alternative to NaH, particularly if milder conditions are desired.[6]
Potassium Carbonate (K₂CO₃)A weaker base that can lead to mixtures of N1 and N2 products, especially at lower temperatures.Less likely to be highly selective for N1-alkylation with this substrate.[6][8]
Solvent Tetrahydrofuran (THF)An aprotic solvent that is compatible with strong bases like NaH and often promotes N1-alkylation.The solvent of choice when using NaH.[1][2][3]
Dimethylformamide (DMF)A polar aprotic solvent that can also be used, but may sometimes favor N2-alkylation depending on the counterion.Can be considered, but THF is generally preferred for higher N1 selectivity.[6]
Temperature 0 °C to 50 °CInitial deprotonation is often performed at 0 °C, followed by warming to room temperature or gentle heating to drive the reaction to completion and favor the thermodynamic N1 product.A temperature screen may be necessary to optimize the yield and selectivity.[1][7]

Detailed Experimental Protocol: N1-Alkylation with Sodium Hydride in THF

This protocol is designed to favor the N1-alkylation of 6-Fluoro-1H-indazol-7-amine.

Materials:

  • 6-Fluoro-1H-indazol-7-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-Fluoro-1H-indazol-7-amine (1.0 eq).

  • Dissolution: Add anhydrous THF (approximately 0.1 M concentration of the indazole). Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. The formation of the sodium salt of the indazole may result in a thicker suspension.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.

  • Reaction Progression: Stir the reaction at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature or adding an additional portion of the alkylating agent. Ensure the NaH is fresh and reactive.

  • Formation of N2-isomer: The formation of the N2-isomer is the primary competing reaction. To favor the N1-product, ensure anhydrous conditions and consider using a less polar solvent like THF over DMF. The steric hindrance of the 7-amino group may still lead to some N2-alkylation, which will need to be removed during purification.

  • Dialkylation: The amino group at the C7 position could potentially undergo alkylation. Using a modest excess of the alkylating agent and controlling the reaction time can help to minimize this side reaction. If dialkylation is a significant issue, protection of the amino group may be necessary.

Conclusion

The selective N1-alkylation of 6-Fluoro-1H-indazol-7-amine is a challenging yet achievable transformation. By carefully selecting the base and solvent, and by controlling the reaction temperature, high selectivity for the desired N1-isomer can be obtained. The protocol provided, utilizing sodium hydride in THF, offers a robust starting point for researchers in drug development. Careful monitoring and optimization will be key to achieving the best possible outcomes for this valuable synthetic transformation.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2024 , 20, 1940–1954. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. [Link]

Sources

Method

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 6-Fluoro-1H-indazol-7-amine

Topic: Palladium-catalyzed cross-coupling of 6-Fluoro-1H-indazol-7-amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 6-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling of 6-Fluoro-1H-indazol-7-amine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 6-fluoro-1H-indazol-7-amine scaffold represents a "privileged structure" in modern kinase inhibitor design. The unique substitution pattern—combining the hydrogen-bond donor/acceptor capability of the indazole core with the metabolic stability and electronic modulation of the C6-fluorine—makes it a critical intermediate for targeting kinases such as PLK4, VEGFR, and FGFR [1, 2].

However, functionalizing the C7-amine via Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) presents distinct chemoselective challenges:

  • Competitive N-Arylation: The acidic N1-H of the indazole (

    
    ) competes with the C7-amine for arylation.
    
  • Ortho-Fluoro Effect: The C6-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the C7-amine while introducing steric crowding.

  • Catalyst Poisoning: Unprotected azoles can coordinate to Pd(II) species, arresting the catalytic cycle.

This guide provides a high-fidelity protocol designed to overcome these barriers, utilizing a protection-deprotection strategy to ensure regioselectivity and yield.

Strategic Analysis & Mechanistic Insights

The "Ortho-Fluoro" Deactivation

In standard anilines, the lone pair is available for binding to the Pd(II)-aryl complex. In 6-fluoro-1H-indazol-7-amine , the C6-fluorine pulls electron density away from the C7-amine.

  • Consequence: The rate of amine coordination to Palladium is slower.

  • Solution: Use of electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos , RuPhos ) which facilitate the reductive elimination step and stabilize the monoligated Pd(0) species [3].

The Protection Strategy (The Self-Validating Choice)

While direct coupling is theoretically possible, it often leads to mixtures of N1- and N7-arylated products.

  • Recommendation: Protect the N1 position with a Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) group.

  • Why: This renders the N1 nitrogen non-nucleophilic and prevents catalyst sequestration. The Boc group is preferred for its ease of removal under acidic conditions compatible with the indazole core.

Experimental Workflow Visualization

ReactionWorkflow SM 6-Fluoro-1H-indazol-7-amine (Starting Material) Step1 Step 1: N1-Protection (Boc2O, DMAP, THF) SM->Step1 Regioselective Protection Inter Intermediate: 1-(Boc)-6-fluoro-indazol-7-amine Step1->Inter Isolation (>90% Yield) Step2 Step 2: Buchwald-Hartwig (Ar-X, Pd G3 Catalyst, Base) Inter->Step2 C-N Coupling Step3 Step 3: Deprotection (TFA/DCM or HCl/MeOH) Step2->Step3 Acidic Cleavage Prod Final Product: N-Aryl-6-fluoro-1H-indazol-7-amine Step3->Prod Purification

Caption: Figure 1. Optimized synthetic workflow ensuring N7-selectivity via N1-Boc protection.

Detailed Experimental Protocols

Protocol A: N1-Protection (Preparation of the Active Substrate)

Target: tert-butyl 7-amino-6-fluoro-1H-indazole-1-carboxylate

Reagents:

  • 6-Fluoro-1H-indazol-7-amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Triethylamine (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Dissolve the starting amine in anhydrous THF (0.2 M concentration).

  • Add

    
     and DMAP. Cool to 0°C.
    
  • Add

    
     portion-wise. Allow to warm to RT and stir for 4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The N1-Boc product is less polar than the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography.

    • Note: The N1-Boc isomer is thermodynamically favored and typically formed as the major product over N2-Boc [4].

Protocol B: Buchwald-Hartwig Cross-Coupling (The Core Reaction)

Target: N-Aryl-6-fluoro-1H-indazol-7-amine derivatives

Reagents:

  • Nucleophile: N1-Boc-6-fluoro-indazol-7-amine (1.0 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Rationale: G3 precatalysts ensure rapid activation at lower temperatures, crucial for sterically hindered amines [5].

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the protected amine, aryl halide, base, and Pd precatalyst.

  • Solvation: Add anhydrous, degassed solvent (0.15 M).

  • Activation: Seal the vial and heat to 80–100°C .

    • Time: Typically 4–12 hours.

    • Visual Check: The reaction should turn from pale yellow to a dark amber/brown. A black precipitate (Pd black) indicates catalyst decomposition—if seen early, the reaction has failed (see Troubleshooting).

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Protocol C: Deprotection

Procedure:

  • Dissolve the coupled intermediate in DCM.

  • Add TFA (10–20% v/v). Stir at RT for 1–2 hours.[1]

  • Neutralization: Carefully quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with EtOAc.[2]
    

Data Presentation: Catalyst & Ligand Screening Matrix

The following table summarizes expected performance based on electronic matching of the 6-fluoro-7-amino substrate.

EntryCatalyst SystemBaseSolventYield PotentialNotes
1 BrettPhos Pd G3

DioxaneHigh (85-95%) Best for primary amines; overcomes F-deactivation.
2RuPhos Pd G3

TolueneHigh (80-90%)Excellent if the aryl halide is also sterically hindered.
3

/ Xantphos

DioxaneModerate (50-70%)Robust, but requires higher temp (110°C).
4

/ BINAP

TolueneLow (<40%)Often fails due to steric crowding at C7.

The Self-Validating System: Troubleshooting

Use this logic flow to diagnose failures without guessing.

  • Symptom: Starting material (Amine) remains unreacted.

    • Cause: Oxidative addition failure or catalyst poisoning.[3]

    • Fix: Switch to BrettPhos Pd G3 (pre-activated).[3] Ensure the reaction is strictly anaerobic (

      
       kills the active species).
      
  • Symptom: Aryl halide is consumed, but no product formed (Dehalogenation).

    • Cause:

      
      -hydride elimination or protodehalogenation.
      
    • Fix: Switch solvent to Toluene (non-coordinating). Lower temperature to 80°C.

  • Symptom: Product is formed but yield is low due to N1-arylation (if using unprotected route).

    • Fix:Stop. You must use Protocol A (Protection). N1-arylation is thermodynamically preferred over N7-arylation in unprotected systems.

Mechanistic Pathway (Graphviz)

CatalyticCycle cluster_ligand Ligand Role (BrettPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash w/ F) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot -HX RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formed RedElim->Pd0 Regeneration

Caption: Figure 2. Catalytic cycle highlighting the critical amine coordination step, which is hindered by the C6-Fluorine.

References

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[1][4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Medicinal Chemistry of 7-Aminoindazoles

    • Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit.[5]

    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Buchwald-Hartwig Amin
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][6]

  • Regioselective Protection of Indazoles

    • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.[7]

    • Source: ResearchG
    • URL:[Link]

  • Precatalyst Activation (Pd G3/G4)

    • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
    • Source: WuXi AppTec.
    • URL:[Link]

Sources

Application

Preparation of 6-Fluoro-7-Aminoindazole Amides: An Application and Protocol Guide

Abstract This document provides a comprehensive guide for the synthesis of 6-fluoro-7-aminoindazole amides, a molecular scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoro-7-aminoindazole amides, a molecular scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors.[1] We present detailed, field-proven protocols for the synthesis of the key intermediate, 6-fluoro-7-amino-1H-indazole, and its subsequent elaboration into target amides via robust amide coupling methodologies. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to ensure reliable and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the 6-Fluoro-7-Aminoindazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[2] Its bioisosteric relationship with indole allows it to mimic the natural amino acid tryptophan, engaging in key biological interactions.[2] The specific substitution pattern of 6-fluoro-7-aminoindazole offers a unique combination of electronic and steric properties that are highly advantageous in drug design.

The fluorine atom at the 6-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and target selectivity. The 7-amino group provides a crucial vector for the introduction of diverse side chains via amide bond formation, one of the most frequently utilized reactions in drug discovery.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against biological targets such as protein kinases.

This guide provides a systematic approach to the synthesis of this important class of molecules, beginning with the preparation of the core indazole structure and culminating in the formation of the final amide products.

Synthesis of the 6-Fluoro-7-Aminoindazole Core

The preparation of the 6-fluoro-7-aminoindazole core is a critical first step. Several synthetic routes have been reported for related structures, and the following protocol is an adaptation of established methods for the synthesis of substituted indazoles.[1][2] The chosen route begins with the commercially available 2,3-difluorobenzonitrile, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by an intramolecular cyclization. A subsequent nitration and reduction sequence furnishes the desired 7-aminoindazole.

Reaction Scheme

Synthesis_of_6-fluoro-7-aminoindazole start 2,3-Difluorobenzonitrile intermediate1 6-Fluoro-1H-indazole start->intermediate1 1. Hydrazine hydrate 2. Reflux intermediate2 6-Fluoro-7-nitro-1H-indazole intermediate1->intermediate2 HNO3/H2SO4 product 6-Fluoro-7-amino-1H-indazole intermediate2->product Reduction (e.g., Fe/NH4Cl)

Caption: Synthetic pathway to 6-fluoro-7-amino-1H-indazole.

Experimental Protocol: Synthesis of 6-Fluoro-7-amino-1H-indazole

Step 1: Synthesis of 6-Fluoro-1H-indazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluorobenzonitrile (1.0 eq) with hydrazine hydrate (5.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or silica gel column chromatography to afford 6-fluoro-1H-indazole.

Step 2: Synthesis of 6-Fluoro-7-nitro-1H-indazole

  • Reaction Setup: To a cooled (0 °C) solution of 6-fluoro-1H-indazole (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-fluoro-7-nitro-1H-indazole.

Step 3: Synthesis of 6-Fluoro-7-amino-1H-indazole

  • Reaction Setup: In a flask, suspend 6-fluoro-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Reaction Execution: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: After completion, cool the reaction and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 6-fluoro-7-amino-1H-indazole, which can be purified by column chromatography.

Amide Coupling: Synthesis of 6-Fluoro-7-Aminoindazole Amides

The formation of the amide bond between the 7-amino group of the indazole core and a carboxylic acid is a pivotal step. A variety of coupling reagents are available for this transformation.[4] We will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent known for its rapid reaction times and low rates of racemization.

Mechanistic Insight: HATU-Mediated Amide Coupling

The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster Reacts with HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Facilitates Amide Target Amide ActiveEster->Amide Nucleophilic attack by Amine 6-Fluoro-7-aminoindazole Amine->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts Releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with 6-fluoro-7-amino-1H-indazole.

Reagent/SolventMolar Equiv.Purpose
6-Fluoro-7-amino-1H-indazole1.0Amine component
Carboxylic Acid1.1Acid component
HATU1.2Coupling reagent
DIPEA2.0Non-nucleophilic base
Anhydrous DMF or DCM-Reaction solvent
  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of 6-fluoro-7-amino-1H-indazole (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a 5% lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 6-fluoro-7-aminoindazole amide.

Key Considerations and Troubleshooting
  • Solvent Choice: DMF is a common solvent for amide couplings due to its excellent solvating properties. However, its high boiling point can make it difficult to remove. DCM is a good alternative for reactions that proceed readily at room temperature. Ensure all solvents are anhydrous to prevent hydrolysis of the active ester intermediate.

  • Base Selection: DIPEA is a bulky, non-nucleophilic base that is effective in scavenging the acid produced during the reaction without competing in the coupling. Other tertiary amines like triethylamine (TEA) can also be used.

  • Regioselectivity: The 7-amino group is significantly more nucleophilic than the indazole ring nitrogens. Therefore, acylation is expected to occur selectively at the 7-amino position without the need for a protecting group on the indazole nitrogen. However, trace amounts of N-1 or N-2 acylated byproducts may form. These can typically be separated by chromatography.

  • Incomplete Reaction: If the reaction is sluggish, gentle heating (40-50 °C) may be employed. Alternatively, increasing the equivalents of the coupling reagent and carboxylic acid may drive the reaction to completion.

  • Purification: Silica gel chromatography is generally effective for purifying the final amide product. A gradient elution system, for example, with hexane and ethyl acetate, is often suitable.

Characterization

The synthesized 6-fluoro-7-aminoindazole amides should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of protons on the indazole core, the amide N-H proton, and the protons of the coupled carboxylic acid moiety.

    • ¹³C NMR: Will show the characteristic signals for the carbons of the indazole ring and the amide carbonyl.

    • ¹⁹F NMR: A singlet will confirm the presence of the fluorine atom at the 6-position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compound.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the successful synthesis of 6-fluoro-7-aminoindazole amides. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate libraries of these valuable compounds for further investigation in drug discovery programs. The inherent modularity of the final amide coupling step allows for the rapid exploration of a wide range of chemical diversity, facilitating the optimization of lead compounds with improved therapeutic potential.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (URL: [Link])

  • Synthesis of some Amide derivatives and their Biological activity. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed. (URL: [Link])

  • Boc Protected Compounds - ASNA Company for advanced technologies Ltd. (URL: [Link])

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (URL: [Link])

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC. (URL: [Link])

  • Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes | Request PDF. (URL: [Link])

  • (PDF) Amide bond formation using amino acid fluorides. (URL: [Link])

  • CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google P
  • Coupling Reagents - AAPPTEC - Peptides. (URL: [Link])

  • Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (URL: [Link])

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC. (URL: [Link])

  • Reversal of Regioselectivity in Acetylation and Deacetylation of Aryl-Naphthalene Diols and Diacetates by Amano Lipase - ResearchGate. (URL: [Link])

  • Exploring Regioselective 5N- acylation of Neuraminic acid - Lund University Publications. (URL: [Link])

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC. (URL: [Link])

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC. (URL: [Link])

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Method

Application Notes and Protocols for the Reaction of 6-Fluoro-1H-indazol-7-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the reactivity of 6-fluoro-1H-indazol-7-amine with a variety of electrophiles. As a key b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reactivity of 6-fluoro-1H-indazol-7-amine with a variety of electrophiles. As a key building block in medicinal chemistry and materials science, understanding its reaction profile is crucial for the synthesis of novel compounds.[1] These application notes offer detailed protocols, mechanistic insights, and practical guidance for performing acylation, sulfonylation, and alkylation reactions, with a focus on regioselectivity and optimization of reaction conditions.

Introduction: The Significance of 6-Fluoro-1H-indazol-7-amine

6-Fluoro-1H-indazol-7-amine (CAS RN: 1780425-08-2) is a highly functionalized heterocyclic compound that has garnered significant interest in drug discovery and materials science.[1] The indazole core is a well-established pharmacophore present in numerous biologically active molecules, including potent kinase inhibitors for cancer therapy.[2][3] The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 7-amino group provides a versatile handle for introducing a wide range of substituents through reactions with electrophiles. This guide aims to serve as a practical resource for chemists engaged in the synthesis and derivatization of this valuable scaffold.

Molecular Structure and Reactivity Profile

The reactivity of 6-fluoro-1H-indazol-7-amine is governed by the interplay of its key functional groups: the indazole ring system, the 7-amino group, and the 6-fluoro substituent.

  • The Indazole Ring: The indazole ring is a bicyclic aromatic system containing two nitrogen atoms. The N1 position is typically more nucleophilic and sterically accessible than the N2 position, making it the primary site of reaction with many electrophiles in the absence of a directing group.[4]

  • The 7-Amino Group: The primary amine at the 7-position is a potent nucleophile and will readily react with a wide array of electrophiles. Its reactivity can be modulated by the choice of solvent and the presence of a base.

  • The 6-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electron density of the benzene ring, potentially affecting the regioselectivity of electrophilic aromatic substitution, although reactions with the amino and indazole nitrogen atoms are more common.

Regioselectivity Considerations:

A key challenge in the derivatization of 6-fluoro-1H-indazol-7-amine is controlling the site of electrophilic attack. The primary reactive sites are the exocyclic 7-amino group and the endocyclic N1 and N2 atoms of the indazole ring. The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions.

General Experimental Considerations

Solvent Selection: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed.

Base Selection: An appropriate base is often required to neutralize any acid generated during the reaction and to deprotonate the amine or indazole nitrogen, enhancing their nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine. For reactions requiring a stronger base, sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be used.

Temperature Control: Many of the reactions described are exothermic. Maintaining an appropriate temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature, is crucial for controlling the reaction rate and minimizing side product formation.

Protocols for Reactions with Electrophiles

Acylation: Synthesis of Amides

Acylation of the 7-amino group is a common transformation used to introduce a variety of functional groups. The resulting amides are often key intermediates in the synthesis of biologically active molecules.

Protocol: Synthesis of N-(6-fluoro-1H-indazol-7-yl)acetamide

This protocol describes a general procedure for the acylation of 6-fluoro-1H-indazol-7-amine using acetic anhydride.

Materials:

  • 6-Fluoro-1H-indazol-7-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-fluoro-1H-indazol-7-amine (1.0 eq) in DCM and pyridine (2.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(6-fluoro-1H-indazol-7-yl)acetamide.

Data Presentation: Representative Acylation Reactions

ElectrophileBaseSolventTime (h)Yield (%)
Acetic AnhydridePyridineDCM5>90
Benzoyl ChlorideTEATHF685-95
Isobutyryl ChlorideDIPEADCM480-90

Visualization: Acylation Workflow

acylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 6-Fluoro-1H-indazol-7-amine and Pyridine in DCM cool Cool to 0 °C start->cool add_electrophile Add Acetic Anhydride cool->add_electrophile react Stir at Room Temperature (4-6 hours) add_electrophile->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for the acylation of 6-fluoro-1H-indazol-7-amine.

Sulfonylation: Synthesis of Sulfonamides

The sulfonamide group is a key functional group in many pharmaceutical agents.[5] The reaction of 6-fluoro-1H-indazol-7-amine with sulfonyl chlorides provides a direct route to N-indazolyl sulfonamides.

Protocol: Synthesis of N-(6-fluoro-1H-indazol-7-yl)benzenesulfonamide

This protocol outlines the synthesis of a representative sulfonamide derivative.

Materials:

  • 6-Fluoro-1H-indazol-7-amine

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 6-fluoro-1H-indazol-7-amine (1.0 eq) in a mixture of DCM and pyridine (3.0 eq).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography to afford the desired sulfonamide.

Visualization: Sulfonylation Reaction

sulfonylation_reaction reagent1 6-Fluoro-1H-indazol-7-amine plus + reagent1->plus product N-(6-fluoro-1H-indazol-7-yl)benzenesulfonamide reagent1->product Pyridine, DCM, 0 °C to RT reagent2 Benzenesulfonyl Chloride reagent2->product Pyridine, DCM, 0 °C to RT plus->reagent2

Caption: General scheme for the sulfonylation of 6-fluoro-1H-indazol-7-amine.

N-Alkylation and Reductive Amination

Direct N-alkylation of the 7-amino group can be challenging due to the potential for over-alkylation and reaction at the indazole nitrogens. Reductive amination offers a more controlled method for the synthesis of secondary and tertiary amines.

Protocol: Reductive Amination with an Aldehyde

This protocol describes the synthesis of a secondary amine via reductive amination.

Materials:

  • 6-Fluoro-1H-indazol-7-amine

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-fluoro-1H-indazol-7-amine (1.0 eq) and the aldehyde (1.1 eq) in DCE.

  • Add a catalytic amount of acetic acid to the suspension.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Safety Precautions

  • Low Yields: In case of low yields, ensure all reagents are pure and dry. The choice of base and solvent can also be critical; consider screening alternative conditions.

  • Multiple Products: The formation of multiple products often indicates a lack of regioselectivity. Protecting the indazole nitrogen (e.g., with a BOC or THP group) prior to reaction with the electrophile can direct the reaction to the 7-amino group.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sulfonyl chlorides and acyl chlorides are corrosive and moisture-sensitive.

Conclusion

6-Fluoro-1H-indazol-7-amine is a versatile building block for the synthesis of a diverse range of derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the reactivity of this compound with various electrophiles. Careful consideration of the reaction conditions, particularly the choice of solvent and base, is essential for achieving high yields and controlling regioselectivity.

References

  • Vertex AI Search. 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Sigma-Aldrich. 6-Fluoro-1H-indazol-7-amine.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

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Application

Application Notes and Protocols for Microwave-Assisted Synthesis Using 6-Fluoro-1H-indazol-7-amine

Introduction: The Strategic Advantage of 6-Fluoro-1H-indazol-7-amine in Microwave-Assisted Synthesis for Drug Discovery In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 6-Fluoro-1H-indazol-7-amine in Microwave-Assisted Synthesis for Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutics, particularly in oncology.[1][2] 6-Fluoro-1H-indazol-7-amine is a highly valuable building block in this domain. The strategic placement of the 7-amino group provides a key vector for synthetic elaboration, while the 6-fluoro substituent can enhance metabolic stability and binding affinity of the final molecule. This application note provides a detailed guide to the microwave-assisted synthesis of N-aryl derivatives of 6-Fluoro-1H-indazol-7-amine, a crucial transformation for the generation of libraries of potential kinase inhibitors and other biologically active compounds.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and improved purity profiles.[3][4] The rapid and uniform heating provided by microwave irradiation minimizes the formation of byproducts and allows for better control over reaction conditions, aligning with the principles of green chemistry.[4]

This guide is intended for researchers, scientists, and drug development professionals. It provides not only a detailed, step-by-step protocol for the microwave-assisted Buchwald-Hartwig N-arylation of 6-Fluoro-1H-indazol-7-amine but also delves into the mechanistic rationale behind the experimental choices, potential challenges, and optimization strategies.

Mechanistic Insights and Rationale for Experimental Design

The protocol detailed below focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[5][6] This reaction is particularly well-suited for the N-arylation of heterocyclic amines like 6-Fluoro-1H-indazol-7-amine.

The Role of the 6-Fluoro and 7-Amino Substituents

The reactivity of 6-Fluoro-1H-indazol-7-amine is influenced by its substituents:

  • 7-Amino Group: This primary amine is the primary site of N-arylation. Its nucleophilicity is a key factor in the reaction's success.

  • 6-Fluoro Group: This electron-withdrawing group can modulate the electron density of the indazole ring system. While it may slightly decrease the nucleophilicity of the 7-amino group, its presence is often desirable in the final drug candidate for its positive impact on pharmacokinetic properties.

Regioselectivity in the N-Arylation of 6-Fluoro-1H-indazol-7-amine

A critical consideration in the functionalization of indazoles is regioselectivity, as reactions can potentially occur at the N1 or N2 positions of the pyrazole ring, in addition to the exocyclic amino group.[7] In the case of N-arylation of 6-Fluoro-1H-indazol-7-amine under the conditions of the Buchwald-Hartwig reaction, the reaction is expected to occur selectively at the more nucleophilic 7-amino group. The N1 and N2 positions are generally less reactive under these conditions, especially when a strong base is used to deprotonate the exocyclic amine. However, it is always prudent to confirm the structure of the product analytically to rule out any unexpected side reactions.

The Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states:[5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (in this case, 6-Fluoro-1H-indazol-7-amine) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly for stabilizing the palladium catalyst and promoting the reductive elimination step.[8][9]

Experimental Protocols: Microwave-Assisted Buchwald-Hartwig N-Arylation

This section provides a detailed, step-by-step protocol for the microwave-assisted N-arylation of 6-Fluoro-1H-indazol-7-amine with a representative aryl bromide.

Materials and Equipment
  • Reactants:

    • 6-Fluoro-1H-indazol-7-amine

    • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

    • Palladium precatalyst (e.g., Pd2(dba)3 or a Buchwald precatalyst)[8]

    • Phosphine ligand (e.g., Xantphos, BINAP)[5]

    • Base (e.g., Cs2CO3, K3PO4)

  • Solvent:

    • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Equipment:

    • Microwave reactor

    • Microwave-safe reaction vial with a stir bar

    • Syringes and needles for handling anhydrous and degassed reagents

    • Standard laboratory glassware for work-up and purification

    • Thin-layer chromatography (TLC) plates and developing chambers

    • Silica gel for column chromatography

Detailed Step-by-Step Protocol
  • Vial Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 6-Fluoro-1H-indazol-7-amine (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd2(dba)3, 0.025 mmol, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 0.05 mmol, 5 mol%), and the base (e.g., Cs2CO3, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL) to the vial via syringe.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional organic solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-6-fluoro-1H-indazol-7-amine.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Expected Outcomes and Optimization

The following table summarizes representative reaction conditions and expected yields for the microwave-assisted N-arylation of 6-Fluoro-1H-indazol-7-amine based on analogous reactions reported in the literature.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (min)Yield (%)
4-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1403075-90
1-Bromo-4-methoxybenzenePd(OAc)₂ / BINAPK₃PO₄Toluene1502570-85
2-ChloropyridineBuchwald G3 Precatalyst / XPhosK₂CO₃t-BuOH1304565-80

Optimization Parameters:

  • Catalyst and Ligand: The choice of catalyst and ligand is critical. For electron-rich amines and sterically hindered aryl halides, bulky electron-rich phosphine ligands, such as those developed by Buchwald, often provide the best results.[8]

  • Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often a good choice due to its high basicity and solubility in organic solvents.

  • Solvent: The choice of solvent should be based on its ability to dissolve the reactants and its dielectric properties for efficient microwave heating. Dioxane, toluene, and t-BuOH are common choices.

  • Temperature and Time: Microwave synthesis allows for rapid optimization of these parameters. A screening of temperatures (e.g., 100-160 °C) and times (e.g., 10-60 minutes) can quickly identify the optimal conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: - 6-Fluoro-1H-indazol-7-amine - Aryl Halide - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Seal & Purge with Inert Gas B->C D Microwave Irradiation (Set Temp & Time) C->D E Cool & Dilute D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for the microwave-assisted Buchwald-Hartwig N-arylation.

Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Ar-Pd(II)(NRR')L_n oa_complex->amido_complex Amine Coordination & Deprotonation (+ R2NH, - Base-H+) amido_complex->pd0 product Ar-NRR' amido_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The microwave-assisted Buchwald-Hartwig N-arylation of 6-Fluoro-1H-indazol-7-amine is a highly efficient and robust method for the synthesis of a diverse range of N-aryl indazole derivatives. This approach offers significant advantages in terms of reaction speed and yield, making it an invaluable tool for medicinal chemists in the rapid generation of compound libraries for drug discovery programs. By understanding the underlying mechanistic principles and key optimization parameters, researchers can effectively apply this protocol to accelerate the development of novel therapeutics based on the privileged indazole scaffold.

References

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  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2010). Microwave-assisted synthesis of indole- and azaindole-derivatives in water via cycloisomerization of 2-alkynylanilines and alkynylpyridinamines. Tetrahedron, 66(1), 284-290.
  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4930.
  • de la Herrán, G., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1075-1084.
  • Snieckus, V., et al. ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. Retrieved from [Link]

  • Kappe, C. O. (2012). Microwave-Assisted Syntheses in Organic Chemistry. In Microwaves in Organic Synthesis (pp. 3-15). Wiley-VCH.
  • Reddy, T. J., et al. (2016). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. Organic & Biomolecular Chemistry, 14(3), 995-1003.
  • ResearchGate. Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Retrieved from [Link]

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  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Wang, Z., et al. (2024).
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  • Zhang, X., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2683-2687.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1956-1968.
  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • PubMed. (2003). Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. Retrieved from [Link]

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  • PubMed Central (PMC). (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

  • RSC Publishing. (2018). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Retrieved from [Link]

  • RSC Publishing. (2020). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Retrieved from [Link]

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Sources

Method

Application Note: Solvent Selection and Formulation Protocols for 6-Fluoro-1H-indazol-7-amine

Introduction & Physicochemical Profiling 6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2) is a highly valuable heterocyclic building block utilized in fragment-based drug discovery and the synthesis of targeted kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2) is a highly valuable heterocyclic building block utilized in fragment-based drug discovery and the synthesis of targeted kinase inhibitors[1][2]. While its structural features make it an excellent pharmacophore, they also present specific solubility challenges that require careful solvent selection to ensure reproducible experimental data.

Mechanistic Causality: Why is Solvent Selection Critical?

To successfully formulate this compound, researchers must understand the physicochemical interplay of its functional groups:

  • Intermolecular Hydrogen Bonding: The 1H-indazole core acts as both a strong hydrogen bond donor (N1-H) and acceptor (N2). This promotes the formation of stable dimers and complex intermolecular networks in the solid state, resulting in high crystal lattice energy.

  • The Fluorine Inductive (-I) Effect: The highly electronegative fluorine atom at the 6-position exerts a strong electron-withdrawing effect on the adjacent primary amine at the 7-position. This significantly reduces the basicity (pKa) of the amine[3].

  • Aqueous Insolubility: Because the amine is rendered less basic by the fluorine atom, it resists protonation at physiological pH (7.4). Consequently, the molecule remains in a neutral, highly lipophilic state. Related non-fluorinated aminoindazoles exhibit exceptionally poor aqueous solubility (e.g., ~17.9 µg/mL at pH 7.4)[4][5]. The addition of the lipophilic fluorine atom further decreases this aqueous solubility, necessitating the use of polar aprotic solvents to disrupt the hydrogen-bonded crystal lattice.

Solvent Selection Matrix

The following table summarizes the solubility profile of 6-Fluoro-1H-indazol-7-amine across common laboratory solvents, grounded in its chemical properties.

SolventPolarity / TypeExpected SolubilityMechanistic JustificationRecommended Use
DMSO Polar Aprotic>50 mg/mL High dipole moment effectively disrupts the indazole N-H hydrogen bonding network without requiring protonation.Master stock solutions, long-term storage.
DMF Polar Aprotic>30 mg/mL Functions similarly to DMSO; excellent H-bond acceptor.Chemical synthesis, alternative to DMSO.
Methanol Polar Protic5 - 10 mg/mL Competes for hydrogen bonds but lacks the strong dipole disruption of DMSO.LC-MS sample preparation, intermediate dilutions.
Aqueous Buffer (pH 7.4) Polar Protic<0.02 mg/mL Neutral amine and high lattice energy prevent solvation. Water cannot break the indazole dimers.Not recommended for direct dissolution.
Aqueous Buffer (pH < 3.0) Acidic Protic1 - 2 mg/mL High acidity forces protonation of the weakly basic 7-amine, generating a soluble cation.Specialized low-pH assays or HPLC mobile phases.

Formulation Workflow

The following decision tree dictates the formulation strategy based on the downstream application.

SolventWorkflow Start 6-Fluoro-1H-indazol-7-amine (Solid Powder) Stock Master Stock (10-50 mM in 100% DMSO) Start->Stock Dissolve & Sonicate InVitro In Vitro Assays (Cell Culture / Enzymatic) Stock->InVitro InVivo In Vivo Dosing (Animal Models) Stock->InVivo LCMS LC-MS / Analytical (QC & Quantification) Stock->LCMS FormInVitro Dilute in Assay Buffer Max 1% DMSO Add 0.01% Tween-20 InVitro->FormInVitro FormInVivo 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->FormInVivo FormLCMS Dilute in 50:50 MeCN:H2O + 0.1% Formic Acid LCMS->FormLCMS

Caption: Decision tree for formulating 6-Fluoro-1H-indazol-7-amine based on downstream applications.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

Self-Validating Principle: A true solution will scatter no light. If the solution is opaque, the crystal lattice has not been fully disrupted.

  • Weighing: Equilibrate the vial of 6-Fluoro-1H-indazol-7-amine to room temperature before opening to prevent ambient moisture condensation (water introduces localized precipitation). Weigh out exactly 7.56 mg of the solid.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) directly to the solid to achieve a 50 mM concentration.

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Sonication (Critical Step): Place the vial in a water bath sonicator for 5–10 minutes at room temperature. The acoustic cavitation provides the activation energy required to break the strong indazole-indazole intermolecular hydrogen bonds.

  • Validation: Hold the vial up to a light source. The solution must be completely transparent with no visible particulates.

  • Storage: Aliquot into single-use amber vials, purge with argon or nitrogen gas to prevent oxidative degradation of the primary amine, and store at -20°C.

Protocol B: Aqueous Formulation for In Vitro Assays (Managing "Crash Out")

Self-Validating Principle: Direct addition of water to DMSO stocks causes localized supersaturation and irreversible precipitation. Serial dilution prevents this.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock 1:10 in pure DMSO to create a 5 mM working stock.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES) and supplement it with a non-ionic surfactant (e.g., 0.01% Tween-20 or 0.1% BSA). Mechanistic note: The surfactant forms micelles that encapsulate the lipophilic fluorinated indazole before it can nucleate and crystallize.

  • Dropwise Addition: While vortexing the buffer vigorously, add the 5 mM DMSO working stock dropwise until the desired final concentration is reached (e.g., 50 µM).

  • Constraint: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity in biological assays.

Protocol C: Sample Preparation for LC-MS Analysis

Self-Validating Principle: Sharp chromatographic peaks require the analyte to be in a single, stable ionization state.

  • Dilution: Dilute the DMSO master stock to 1 µg/mL using a diluent of 50:50 Acetonitrile:Water.

  • Acidification: Add 0.1% (v/v) Formic Acid to the final solution.

  • Mechanistic Justification: The 6-fluoro group drastically lowers the pKa of the 7-amine. Without formic acid, the amine will partially protonate in standard water, leading to peak splitting and poor electrospray ionization (ESI+) efficiency. The 0.1% Formic Acid forces complete protonation of the amine, ensuring a single cationic species [M+H]+ and sharp chromatographic resolution.

References

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of CAS 1780425-08-2: A Potent IRAK4 Inhibitor

Introduction Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response.[1] Its involvement in signaling pathways associated with vari...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune response.[1] Its involvement in signaling pathways associated with various inflammatory diseases and cancers has made it a significant target for therapeutic intervention. The compound with CAS number 1780425-08-2, chemically named 4-amino-N-((1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-yl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxamide, is a potent and selective inhibitor of IRAK4. This document provides a comprehensive guide to a plausible and scalable synthetic route for this molecule, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established chemical principles and analogous transformations reported in the scientific literature.

Chemical Structure

Caption: Chemical structure of CAS 1780425-08-2.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the amide bond, leading to two key intermediates: the pyrazole-pyrimidine carboxylic acid A and the chiral indane amine B . This approach allows for the parallel synthesis of these advanced intermediates, which can then be coupled in the final stages.

G Target CAS 1780425-08-2 Intermediate_A Intermediate A: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid Target->Intermediate_A Amide Disconnection Intermediate_B Intermediate B: (1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine Target->Intermediate_B Amide Disconnection

Caption: Retrosynthetic analysis of CAS 1780425-08-2.

Part 1: Scalable Synthesis of Key Intermediate A

Intermediate A: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

The synthesis of this complex heterocyclic core involves a multi-step sequence starting from commercially available materials.

Protocol 1.1: Synthesis of Ethyl 4-nitro-1H-pyrazole-3-carboxylate

This initial step establishes the pyrazole core with the necessary functional groups for subsequent transformations.

Reagent/SolventMolar Eq.MWAmount
Ethyl 3-amino-4,4,4-trifluorocrotonate1.0183.1318.3 g
Nitric Acid (fuming)2.063.0112.6 mL
Sulfuric Acid (conc.)-98.0850 mL

Procedure:

  • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C, add ethyl 3-amino-4,4,4-trifluorocrotonate (18.3 g, 0.1 mol) portion-wise, maintaining the temperature below 10 °C.

  • To this solution, add fuming nitric acid (12.6 mL, 0.2 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford ethyl 4-nitro-1H-pyrazole-3-carboxylate.

Protocol 1.2: Synthesis of Ethyl 4-nitro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylate

This step introduces the 7-deazapurine moiety via a nucleophilic aromatic substitution reaction.

Reagent/SolventMolar Eq.MWAmount
Ethyl 4-nitro-1H-pyrazole-3-carboxylate1.0199.1419.9 g
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine1.1153.5816.9 g
Potassium Carbonate2.0138.2127.6 g
N,N-Dimethylformamide (DMF)-73.09200 mL

Procedure:

  • To a solution of ethyl 4-nitro-1H-pyrazole-3-carboxylate (19.9 g, 0.1 mol) in DMF (200 mL), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (16.9 g, 0.11 mol) and potassium carbonate (27.6 g, 0.2 mol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into ice water (500 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 1.3: Synthesis of Intermediate A

This final step involves the reduction of the nitro group to an amine and saponification of the ester.

Reagent/SolventMolar Eq.MWAmount
Ethyl 4-nitro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylate1.0316.2631.6 g
Iron Powder5.055.8527.9 g
Ammonium Chloride1.053.495.35 g
Ethanol/Water (4:1)--500 mL
Sodium Hydroxide2.040.008.0 g

Procedure:

  • To a suspension of ethyl 4-nitro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylate (31.6 g, 0.1 mol) in a mixture of ethanol and water (4:1, 500 mL), add iron powder (27.9 g, 0.5 mol) and ammonium chloride (5.35 g, 0.1 mol).

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • To the filtrate, add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) and stir at room temperature for 2 hours.

  • Acidify the solution to pH 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Intermediate A .

Part 2: Scalable Synthesis of Key Intermediate B

Intermediate B: (1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine

The synthesis of this chiral amine requires a stereoselective approach. A practical method involves the resolution of a racemic precursor.

Protocol 2.1: Synthesis of (±)-2-methyl-2,3-dihydro-1H-inden-1-one

This step prepares the racemic ketone precursor.

Reagent/SolventMolar Eq.MWAmount
2-Methyl-1-indanone1.0146.1914.6 g
Sodium Borohydride0.537.831.9 g
Methanol-32.04150 mL

Procedure:

  • Dissolve 2-methyl-1-indanone (14.6 g, 0.1 mol) in methanol (150 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic (±)-2-methyl-2,3-dihydro-1H-inden-1-ol.

Protocol 2.2: Chiral Resolution of (±)-2-methyl-2,3-dihydro-1H-inden-1-ol

This protocol utilizes a chiral resolving agent to separate the enantiomers.

Reagent/SolventMolar Eq.MWAmount
(±)-2-methyl-2,3-dihydro-1H-inden-1-ol1.0148.2014.8 g
(-)-Camphorsulfonic acid0.5232.3011.6 g
Isopropanol-60.10200 mL

Procedure:

  • Dissolve (±)-2-methyl-2,3-dihydro-1H-inden-1-ol (14.8 g, 0.1 mol) in hot isopropanol (200 mL).

  • To this solution, add a solution of (-)-camphorsulfonic acid (11.6 g, 0.05 mol) in hot isopropanol (100 mL).

  • Allow the mixture to cool slowly to room temperature and then store at 4 °C for 16 hours to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and recrystallize from isopropanol to improve diastereomeric purity.

  • Treat the resolved diastereomeric salt with aqueous sodium bicarbonate solution and extract with ethyl acetate to obtain the enantiomerically enriched (1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-ol.

Protocol 2.3: Synthesis of Intermediate B

The final step in the synthesis of Intermediate B is the conversion of the chiral alcohol to the corresponding amine with inversion of configuration using a Mitsunobu reaction.

Reagent/SolventMolar Eq.MWAmount
(1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-ol1.0148.2014.8 g
Phthalimide1.2147.1317.7 g
Triphenylphosphine1.5262.2939.3 g
Diethyl azodicarboxylate (DEAD)1.5174.1526.1 mL
Tetrahydrofuran (THF)-72.11300 mL
Hydrazine hydrate5.050.0625 mL

Procedure:

  • To a solution of (1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-ol (14.8 g, 0.1 mol), phthalimide (17.7 g, 0.12 mol), and triphenylphosphine (39.3 g, 0.15 mol) in anhydrous THF (300 mL) at 0 °C, add DEAD (26.1 mL, 0.15 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the phthalimide-protected amine.

  • Dissolve the protected amine in ethanol (200 mL) and add hydrazine hydrate (25 mL, 0.5 mol).

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether.

  • Basify the aqueous layer with sodium hydroxide and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate and concentrate to afford Intermediate B .

Part 3: Final Coupling and Product Formation

The final stage of the synthesis involves the coupling of the two key intermediates to form the target molecule.

Protocol 3.1: Amide Coupling
Reagent/SolventMolar Eq.MWAmount
Intermediate A1.0286.2528.6 g
Intermediate B1.1147.2216.2 g
HATU1.2380.2345.6 g
DIPEA3.0129.2452.3 mL
N,N-Dimethylformamide (DMF)-73.09300 mL

Procedure:

  • To a solution of Intermediate A (28.6 g, 0.1 mol) in DMF (300 mL), add Intermediate B (16.2 g, 0.11 mol), HATU (45.6 g, 0.12 mol), and DIPEA (52.3 mL, 0.3 mol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (1 L) and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, CAS 1780425-08-2.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling A1 Ethyl 3-amino-4,4,4-trifluorocrotonate A2 Ethyl 4-nitro-1H-pyrazole-3-carboxylate A1->A2 Nitration A3 Ethyl 4-nitro-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylate A2->A3 SNAr with 4-chloro-7-deazapurine A4 Intermediate A A3->A4 Reduction & Saponification C1 CAS 1780425-08-2 A4->C1 HATU, DIPEA B1 2-Methyl-1-indanone B2 (±)-2-methyl-2,3-dihydro-1H-inden-1-ol B1->B2 Reduction B3 (1R,2R)-2-methyl-2,3-dihydro-1H-inden-1-ol B2->B3 Chiral Resolution B4 Intermediate B B3->B4 Mitsunobu & Deprotection B4->C1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Troubleshooting for 6-Fluoro-1H-indazol-7-amine

Welcome to the technical support guide for 6-Fluoro-1H-indazol-7-amine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the solubilization of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Fluoro-1H-indazol-7-amine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the solubilization of this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of 6-Fluoro-1H-indazol-7-amine in DMSO at room temperature. What are the fundamental first steps?

A1: Foundational Protocol & Solvent Integrity

The initial solubility of a compound is critically dependent on the quality of the solvent and the initial handling technique. 6-Fluoro-1H-indazol-7-amine is a solid at room temperature with a molecular structure that can present dissolution challenges.

Causality Explained: DMSO is a powerful, polar aprotic solvent, often referred to as a "super solvent," capable of dissolving a wide range of organic compounds.[1] However, its effectiveness is highly contingent on its purity. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Absorbed water can significantly decrease the solubility of hydrophobic compounds by altering the solvent's microenvironment and making the formation of a cavity for the solute more difficult.[2][3]

Pro-Tip from the Field: Always use fresh, anhydrous, or ACS reagent grade DMSO for preparing stock solutions.[1] Avoid using DMSO from a bottle that has been open for an extended period, especially in a humid environment.

Initial Dissolution Protocol:

  • Weigh the desired amount of 6-Fluoro-1H-indazol-7-amine into a clean, dry glass vial.

  • Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Cap the vial tightly.

  • Vortex the solution vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution against a dark background for any undissolved particulates.

Q2: After vortexing, my compound is still not fully in solution. What physical methods can I employ to enhance solubility?

A2: Leveraging Thermal and Sonic Energy

If mechanical agitation is insufficient, applying energy in the form of heat or sound waves can often overcome the activation energy barrier for dissolution.

Causality Explained:

  • Heating: Gently warming the solution increases the kinetic energy of both the solvent and solute molecules. This increased motion helps to break the crystal lattice forces of the solid compound and facilitates its interaction with the solvent molecules, thereby increasing solubility.[4][5]

  • Sonication: This process uses high-frequency sound waves to induce cavitation in the liquid—the rapid formation and collapse of microscopic bubbles. This process generates intense, localized energy that physically breaks apart solute aggregates and increases the surface area available for solvation.[6][7][8] Sonication is particularly effective for driving compounds into solution quickly.[8]

Experimental Protocols:

MethodProtocol StepsKey Parameters & Cautions
Gentle Heating 1. Prepare the compound/DMSO mixture as described in A1. 2. Place the vial in a heat block or water bath set to 30-40°C. 3. Intermittently vortex the sample every 5-10 minutes. 4. Do not exceed 60°C, as short-term exposure to higher temperatures may risk compound degradation for some molecules.[8] 5. Continue until the solution is clear.Temperature: 30-40°C (Do not exceed 60°C) Duration: 15-30 minutes Caution: Ensure the vial is tightly capped to prevent solvent evaporation and water absorption. DMSO is stable below 150°C, but the compound's stability is the limiting factor.[9]
Water Bath Sonication 1. Prepare the compound/DMSO mixture. 2. Place the vial in a water bath sonicator. Ensure the water level is high enough to cover the solvent level in the vial. 3. Sonicate for 10-15 minute intervals.[6] 4. Check for dissolution after each interval. Vortexing between intervals can be beneficial.Frequency: Typically 40 kHz[6] Duration: 10-30 minutes total Caution: Sonication can generate heat; monitor the temperature of the water bath.[8] This method is very effective for resuspending materials that have precipitated.[3]

Troubleshooting Workflow: Basic Dissolution

G start Start: Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex at RT (1-2 min) add_dmso->vortex check1 Is Solution Clear? vortex->check1 heat Gentle Heating (30-40°C) check1->heat No success Solution Prepared check1->success Yes sonicate Sonication (10-15 min) heat->sonicate check2 Is Solution Clear? sonicate->check2 check2->success Yes fail Proceed to Advanced Troubleshooting check2->fail No

Caption: Basic workflow for dissolving 6-Fluoro-1H-indazol-7-amine in DMSO.

Q3: I've tried heating and sonication, but I still can't achieve my desired high concentration. Are there chemical approaches to improve solubility?

A3: Advanced Solubilization Strategies

When physical methods are insufficient, modifying the chemical environment can provide a significant boost in solubility.

1. pH Adjustment (For Ionizable Compounds):

Causality Explained: 6-Fluoro-1H-indazol-7-amine contains a basic amine group. For ionizable drugs, modifying the pH is a powerful technique to increase solubility.[10] By adding a small amount of a suitable acid, the amine group (-NH2) can be protonated to form an ammonium salt (-NH3+). This charged, ionized form is generally much more polar and thus more soluble in a polar solvent like DMSO than the neutral free base.[10][11][12] This is a foundational principle in pharmaceutical sciences, where approximately 50% of marketed small-molecule drugs are administered as salts to improve solubility and other properties.[13]

Protocol for pH Modification:

  • Acid Choice: Use a dilute solution of a compatible acid (e.g., 0.1N HCl in an appropriate solvent).

  • Method: Add the acid dropwise to the DMSO suspension while stirring. Monitor the dissolution. Use the minimum amount of acid necessary to achieve a clear solution.

  • Caution: This method fundamentally changes the compound's form. This may not be suitable for all downstream applications, as it can affect biological activity or assay performance. Always run a control with the acidified DMSO to account for any effects of the pH change itself.

2. Co-Solvent Systems:

Causality Explained: While DMSO is an excellent solvent, sometimes a mixture of solvents, or a co-solvent system, can achieve higher solubility than either solvent alone.[14] A co-solvent can disrupt the self-association of the primary solvent molecules and reduce the interfacial tension between the solvent and the solute, effectively making the solute more "comfortable" in the solution.[15][16]

Common Co-solvents with DMSO:

  • N-methyl-2-pyrrolidone (NMP): Another polar aprotic solvent that can be effective for poorly soluble compounds.

  • Polyethylene Glycol (PEG 400): A low-molecular-weight polymer often used in formulations to enhance solubility.[16]

  • Ethanol: A protic solvent that can introduce different intermolecular interactions.

Protocol for Co-Solvent Screening:

  • Attempt to dissolve the compound in a small amount of the co-solvent first.

  • If successful, this concentrated solution can then be diluted with DMSO.

  • Alternatively, prepare binary mixtures of DMSO and a co-solvent (e.g., 90:10, 80:20 DMSO:Co-solvent) and test the solubility in these mixtures.

  • Caution: Co-solvents can impact cell-based assays and other biological experiments.[17] It is crucial to determine the tolerance of your specific assay system to the chosen co-solvent and its final concentration.

3. Salt Formation (A Drug Development Strategy):

While typically performed earlier in the drug development pipeline, understanding this concept is valuable. Converting the parent compound into a stable salt form (e.g., hydrochloride, mesylate) is one of the most common and effective methods to increase the aqueous solubility and dissolution rate of basic drugs.[18][19][20] If you are working with a custom synthesis, requesting a salt form of 6-Fluoro-1H-indazol-7-amine could be a long-term solution for persistent solubility issues.

Q4: My compound dissolved perfectly, but after a few freeze-thaw cycles, I see a precipitate in my DMSO stock. What is happening?

A4: Combating Precipitation in DMSO Stocks

This is a common and frustrating issue, often stemming from the hygroscopic nature of DMSO and the physics of supersaturated solutions.

Causality Explained:

  • Water Absorption: As mentioned, DMSO readily absorbs water from the air. The presence of water, even in small amounts, can dramatically reduce the solubility of many organic compounds in DMSO.[2][3] This creates a less favorable solvent environment, causing the compound to fall out of solution.

  • Freeze-Thaw Cycles: When a DMSO solution freezes, the DMSO and any absorbed water can form crystalline structures. This process can force the dissolved compound out of the solution matrix, promoting the formation of less soluble crystalline or even amorphous precipitates.[2] Upon thawing, the compound may not readily re-dissolve, especially if it has settled into a more stable, lower-energy crystalline form.[2]

  • Metastable Supersaturation: Often, initial dissolution (especially with heat) creates a supersaturated solution. This solution is kinetically stable but thermodynamically unstable.[2] Over time, or with disturbances like freeze-thaw cycles, the system will try to reach its lower-energy thermodynamic equilibrium, which results in precipitation of the excess solute.

Best Practices for Stock Solution Stability:

  • Aliquot: Prepare single-use aliquots from your main stock solution. This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Inert Atmosphere: Store the main stock vial under an inert gas like argon or nitrogen to displace moist air.

  • Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined). Parafilm can be used for extra security during long-term storage.

  • Desiccation: Store vials in a desiccator to protect them from ambient humidity.

  • Re-solubilization: If a precipitate is observed, you can often bring it back into solution by gentle warming (30-40°C) and vortexing/sonication before use. Always ensure the solution is completely clear before making dilutions for your experiment.[3]

Precipitation Pathway Diagram

G cluster_0 Causes start Clear, Supersaturated DMSO Stock Solution water Water Absorption (Hygroscopic Nature of DMSO) start->water freeze Freeze-Thaw Cycles start->freeze time Storage Time start->time effect Decreased Solvency & Increased Molecular Mobility water->effect freeze->effect time->effect precipitate Precipitation of Compound (Formation of less soluble solid) effect->precipitate

Caption: Key factors leading to compound precipitation from DMSO stock solutions.

References
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Bighash, M., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]

  • Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138. Retrieved from [Link]

  • Singh, A., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 100-110. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(2), 145-151. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. ResearchGate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar. Retrieved from [Link]

  • ResearchGate. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023, April 4). Can anyone answer to my question? My question is how I can enhance solubility of solutes in supersaturated solution? ResearchGate. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • International Journal of Pharmacy and Life Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmacy and Life Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ResearchGate. Retrieved from [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Retrieved from [Link]

  • EurekAlert!. (2026, January 30). Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. EurekAlert!. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions. The University of Texas at Austin. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 6-Fluoro-1H-indazol-5-amine. AMERICAN ELEMENTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Retrieved from [Link]

  • BCD Group. (n.d.). 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound. BCD Group. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Regioselectivity Control in N-Alkylation of 7-Aminoindazoles

Welcome to the technical support center dedicated to navigating the complexities of regioselective N-alkylation of 7-aminoindazoles. This guide is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of regioselective N-alkylation of 7-aminoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving selective functionalization at the N1 versus the N2 position of the indazole core. Here, we dissect the underlying principles, provide actionable troubleshooting advice, and offer validated protocols to empower you to control the outcome of your reactions with confidence.

Introduction: The N1 vs. N2 Challenge in 7-Aminoindazoles

The indazole scaffold is a privileged motif in medicinal chemistry, and the specific regioisomer obtained (N1 or N2 alkylated) can drastically alter a compound's biological activity and physicochemical properties.[1][2] The N-alkylation of indazoles is notoriously challenging because the indazolide anion is an ambident nucleophile, often leading to mixtures of N1 and N2 products.[3][4]

The 7-aminoindazole substrate presents a unique case. The amino group at the C7 position introduces specific electronic and steric factors. Unlike the commonly cited electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at C7 that sterically block the N1 position and favor N2 alkylation[5][6][7], the electron-donating amino group can influence the nucleophilicity of the ring nitrogens differently. Furthermore, steric hindrance from the C7-substituent remains a critical factor to consider.[3][8]

This guide will help you understand and manipulate these factors to achieve your desired regiochemical outcome.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 7-aminoindazole is giving me a mixture of N1 and N2 isomers. What are the primary factors I need to consider to improve selectivity?

A1: Achieving high regioselectivity in the alkylation of 7-aminoindazoles hinges on a careful interplay of four key factors.[9][10] Understanding and optimizing these is the first step to resolving product mixture issues.

  • Base and Solvent System: This is arguably the most critical parameter. A strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is a well-established combination for favoring the thermodynamically more stable N1 product.[6][10] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) often result in poor selectivity and mixtures of isomers.[3][10]

  • Substituents on the Indazole Ring: The 7-amino group itself plays a major role. While electron-withdrawing groups at C7 are known to direct alkylation to the N2 position[5][11], the amino group is electron-donating. However, the steric bulk at the C7 position can physically obstruct the approach of the electrophile to the adjacent N1 position, potentially favoring N2 substitution.

  • Nature of the Alkylating Agent (Electrophile): The reactivity and steric profile of your electrophile matter. Highly reactive electrophiles may react faster and less selectively, while bulkier electrophiles might show a greater preference for the less hindered nitrogen atom.

  • Reaction Temperature (Thermodynamic vs. Kinetic Control): N1-alkylated indazoles are generally the thermodynamically more stable products.[6][9] Running the reaction at higher temperatures can allow the system to equilibrate to the N1 isomer. In contrast, lower temperatures might favor the kinetically preferred product, which can sometimes be the N2 isomer.

Q2: I want to selectively synthesize the N1-alkylated 7-aminoindazole. Which reaction conditions should I start with?

A2: For high N1 selectivity, the most robust and widely cited method involves using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[1][6] This system is believed to operate under thermodynamic control.

The proposed mechanism involves the formation of a sodium indazolide salt. In a solvent like THF, this can form a tight ion pair. This association, potentially influenced by chelation if other groups are present, can sterically block the N2 position and direct the incoming electrophile to N1.[5][12]

  • Recommended Starting Conditions:

    • Base: Sodium Hydride (NaH, 60% dispersion in oil), 1.1-1.2 equivalents.

    • Solvent: Anhydrous Tetrahydrofuran (THF).

    • Temperature: Add NaH at 0 °C, allow the mixture to stir at room temperature for deprotonation, then add the alkyl halide and consider heating (e.g., to 50 °C or reflux) to ensure thermodynamic equilibrium.[5][10]

Q3: My target is the N2-alkylated 7-aminoindazole. What are the best strategies to achieve this?

A3: Selectively obtaining the N2 isomer often requires moving away from standard base-mediated conditions and employing alternative methodologies that favor kinetic control or utilize different mechanisms.

  • Mitsunobu Reaction: This is a reliable choice for directing alkylation to the N2 position.[1][4] The reaction of the indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) typically shows a strong preference for the N2 isomer. The mechanism is thought to involve a phosphonium intermediate that directs the alkylation.[13]

  • Acid-Catalyzed Alkylation: Recent advances have shown that acid-catalyzed methods can be exceptionally selective for the N2 position.

    • With Alkyl Trichloroacetimidates: Using a catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate with an alkyl 2,2,2-trichloroacetimidate as the electrophile provides excellent N2 selectivity.[2][14] Quantum mechanical studies suggest this high selectivity arises from the energy difference between the 1-H and 2-H indazole tautomers and the corresponding transition states for alkylation.[14]

    • With Diazo Compounds: A metal-free system using TfOH to catalyze the reaction of indazoles with diazo compounds also affords N2-alkylated products with high to complete regioselectivity.[15]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s) & Rationale
Poor N1/N2 Selectivity; Mixture is Difficult to Separate Suboptimal Base/Solvent Combination: Using K₂CO₃/DMF or similar systems often leads to mixtures.[3]For N1: Switch to NaH in anhydrous THF. This combination strongly favors the thermodynamic N1 product.[6][9] For N2: Employ a Mitsunobu reaction or an acid-catalyzed method with trichloroacetimidates, which are mechanistically biased toward N2 formation.[4]
Reaction Not Reaching Thermodynamic Equilibrium: The reaction was run at too low a temperature or for too short a time, trapping a mixture of kinetic and thermodynamic products.For N1: Increase the reaction temperature (e.g., to 50 °C or reflux) and prolong the reaction time. Monitor by LC-MS to confirm that the N2/N1 ratio is no longer changing.[9]
Low Yield of N1-Alkylated Product, Even with NaH/THF Steric Hindrance from the 7-Amino Group: The C7-substituent may be sterically blocking the N1 position, making N2 competitive or even favored.[10]While NaH/THF is the best starting point, if N2 is still significantly formed, consider protecting the 7-amino group with a smaller protecting group (e.g., acetyl) to potentially alter the steric environment. Alternatively, a different synthetic strategy may be needed.
Incomplete Deprotonation: Insufficient base or reaction time before adding the electrophile.Use at least 1.1 equivalents of NaH. Allow the indazole and NaH to stir for at least 30-60 minutes at room temperature before adding the alkylating agent to ensure complete formation of the indazolide anion.[1]
Reaction is Unreactive or Stalls (No Product Formation) Poorly Reactive Electrophile: The alkyl halide (e.g., a chloride or a bulky secondary halide) is not reactive enough.Switch to a more reactive electrophile, such as an alkyl iodide or a tosylate/mesylate.
Use of Carbonate Base in THF: Bases like K₂CO₃ or Cs₂CO₃ are often ineffective in a non-polar solvent like THF.[10]If using a carbonate base, you must use a polar aprotic solvent like DMF or acetonitrile. However, be aware this will likely compromise N1 selectivity. For reactions in THF, NaH is the base of choice.
Unexpected Formation of the N2 Isomer as the Major Product Dominant Steric Effect: For 7-substituted indazoles, steric hindrance can be the overriding factor, directing alkylation to the less-hindered N2 site even under N1-favoring conditions.[7]This may be an inherent property of your specific 7-aminoindazole substrate. If N2 is the major product under NaH/THF conditions, embrace this outcome if N2 is a desired intermediate, or redesign your approach. This highlights the importance of analyzing the specific steric environment of your molecule.

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation (Thermodynamic Control)[1][10]

This protocol is optimized for achieving high regioselectivity for the N1 position.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-amino-1H-indazole (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL). Stir the solution at 0 °C.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) portion-wise at 0 °C.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol, 1.1 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction (Kinetic Control)[1][10][16]

This method often provides good to excellent selectivity for the N2-isomer.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 7-amino-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be purified directly by flash column chromatography on silica gel to isolate the desired N2-alkylated product.

Visualizing the Control Elements

A decision-making workflow can help in selecting the appropriate reaction conditions.

G start Goal: Alkylate 7-Aminoindazole target_n1 Desired Product: N1-Isomer start->target_n1 target_n2 Desired Product: N2-Isomer start->target_n2 cond_n1 Conditions for N1 (Thermodynamic) • Base: NaH • Solvent: Anhydrous THF • Temperature: 0°C to 50°C target_n1->cond_n1   Select N1 Path cond_n2_mitsu Conditions for N2 (Mitsunobu) • Reagents: Alcohol, PPh3, DIAD/DEAD • Solvent: Anhydrous THF • Temperature: 0°C to RT target_n2->cond_n2_mitsu   Select N2 Path cond_n2_acid Conditions for N2 (Acid-Catalyzed) • Reagents: Alkyl Trichloroacetimidate • Catalyst: TfOH or Cu(OTf)2 • Solvent: e.g., Dioxane target_n2->cond_n2_acid Alternative N2 Path outcome Reaction Outcome: Analyze N1:N2 Ratio cond_n1->outcome cond_n2_mitsu->outcome cond_n2_acid->outcome troubleshoot Poor Selectivity? Consult Troubleshooting Guide outcome->troubleshoot If mixture is observed

Caption: Decision workflow for regioselective N-alkylation.

The regioselectivity of indazole alkylation is governed by a delicate balance between the electronic nature of the indazole, the steric environment around the nitrogen atoms, and the specific reaction conditions employed.

G factors Key Factors Influencing Regioselectivity substituents Substituents Steric Hindrance (e.g., C7-NH₂) Electronic Effects (e.g., C7-NH₂) factors->substituents conditions Reaction Conditions Base/Solvent (NaH/THF vs K₂CO₃/DMF) Temperature (Kinetic vs Thermo.) factors->conditions electrophile electrophile factors->electrophile n1_product N1-Alkylation (Often Thermodynamic Product) substituents:f1->n1_product Donating group may influence nucleophilicity n2_product N2-Alkylation (Often Kinetic Product) substituents:f0->n2_product High steric bulk at C7 favors N2 conditions:f0->n1_product NaH/THF favors N1 conditions:f1->n1_product High Temp favors N1 electrophile:f1->n1_product Bulky electrophile favors less hindered N1 (if C7 is small) electrophile:f1->n2_product Bulky electrophile favors less hindered N2 (if C7 is large)

Caption: Interplay of factors dictating N1 vs. N2 selectivity.

References

  • Bures, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Bures, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. [Link]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]

  • Jiao, L., & Bach, T. (2014). Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

Sources

Troubleshooting

Minimizing oxidation byproducts of 6-Fluoro-1H-indazol-7-amine

Welcome to the technical support center for 6-Fluoro-1H-indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing oxidation bypr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-1H-indazol-7-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing oxidation byproducts during its use. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the purity of your compound.

I. Understanding the Challenge: The Oxidative Instability of 6-Fluoro-1H-indazol-7-amine

6-Fluoro-1H-indazol-7-amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, containing an electron-rich aromatic amine adjacent to a fused indazole ring system, makes it susceptible to oxidation. This degradation can lead to the formation of colored impurities, reducing the yield and purity of your target molecule and complicating downstream applications. This guide provides actionable strategies to mitigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-Fluoro-1H-indazol-7-amine to minimize degradation?

A1: To ensure long-term stability, 6-Fluoro-1H-indazol-7-amine should be stored in a dark place, under an inert atmosphere (such as nitrogen or argon), and at room temperature.[1] Exposure to light and oxygen can accelerate oxidative degradation. For more stringent control, storage at 2-8°C or 4°C is also recommended.[3][4]

Q2: I've observed my solid sample of 6-Fluoro-1H-indazol-7-amine changing color over time. What is happening?

A2: Color change, typically to a darker shade, is a common indicator of oxidation. The formation of oxidized dimeric or polymeric species, or quinone-imine type structures, can lead to the absorption of visible light. It is crucial to handle the solid under an inert atmosphere as much as possible to prevent this.

Q3: What are the common impurities I should look for when analyzing a sample of 6-Fluoro-1H-indazol-7-amine?

A3: Besides residual starting materials or solvents from its synthesis, you should be vigilant for byproducts of oxidation. These can include N-oxides, nitroso derivatives, and coupled dimeric species. The specific impurities can vary depending on the reaction conditions. Analytical techniques such as HPLC, LC-MS, and NMR are essential for identifying and quantifying these impurities.[5]

III. Troubleshooting Guide: Minimizing Oxidation Byproducts

This section provides a systematic approach to identifying and solving issues related to the oxidative degradation of 6-Fluoro-1H-indazol-7-amine.

Issue 1: Rapid Discoloration of Reaction Mixture

Observation: Upon dissolving 6-Fluoro-1H-indazol-7-amine or during a reaction, the solution rapidly turns dark (e.g., yellow, brown, or black).

Potential Cause: This is a strong indication of rapid oxidation, which can be catalyzed by atmospheric oxygen, trace metal impurities, or reactive reagents. The aromatic amine is likely being oxidized to colored radical cations or quinone-imine-like structures.

Solutions:

  • Inert Atmosphere: The most critical first step is to rigorously exclude oxygen.

    • Protocol:

      • Dry all glassware in an oven and cool under a stream of inert gas (argon or nitrogen).

      • Add all solid reagents to the reaction flask under a positive pressure of inert gas.

      • Use solvents that have been de-gassed by sparging with an inert gas for at least 30 minutes prior to use.

      • Maintain a gentle flow of inert gas over the reaction mixture for the duration of the experiment.[6]

  • Use of Antioxidants: The addition of a radical scavenger can inhibit oxidative chain reactions.

    • Protocol:

      • Consider adding a small molar percentage (0.1-1 mol%) of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to the reaction mixture.[6][7]

      • These additives can scavenge free radicals that initiate the oxidation cascade.[6]

      • Note that the antioxidant should be chosen carefully to avoid interference with your desired reaction.

  • Chelating Agents: Trace metal ions can catalyze oxidation.

    • Protocol:

      • If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 ppm) to sequester these ions.[6]

Issue 2: Formation of Insoluble Material

Observation: During the reaction or work-up, an insoluble, often colored, precipitate forms.

Potential Cause: This is likely due to the formation of polymeric or highly oxidized, insoluble byproducts. Oxidative coupling of two or more molecules of 6-Fluoro-1H-indazol-7-amine can lead to these materials.

Solutions:

  • Control of Reaction Temperature: Lowering the reaction temperature can slow down the rate of oxidative side reactions.

  • Solvent Choice: The choice of solvent can influence the rate of oxidation. Protic solvents, for example, can sometimes facilitate oxidation pathways. If the reaction chemistry allows, consider screening less polar, aprotic solvents.

  • pH Control: The susceptibility of aromatic amines to oxidation is highly pH-dependent. In some cases, maintaining a slightly acidic pH can protonate the amine, making it less susceptible to oxidation. However, this must be compatible with the desired reaction.

Issue 3: Identification of Unknown Impurities by LC-MS

Observation: LC-MS analysis of your crude reaction mixture shows several unexpected peaks with higher molecular weights than your starting material or product.

Potential Cause: These are likely oxidation byproducts. Common oxidative transformations of aromatic amines include:

  • Dimerization: Look for peaks corresponding to approximately double the molecular weight of the starting amine.

  • N-Oxidation: An increase of 16 amu (atomic mass units).

  • Hydroxylation: An increase of 16 amu, followed by further oxidation.

  • Ring Opening: While less common under mild conditions, aggressive oxidants can lead to cleavage of the indazole ring, similar to the oxidation of indole derivatives.[8]

Solutions:

  • Systematic Exclusion Experiments: To pinpoint the cause, run control experiments where you systematically remove potential oxidants (e.g., run the reaction under a strict inert atmosphere, use purified and degassed solvents, add a chelating agent).

  • Forced Degradation Studies: To help identify potential degradation products, a small sample of 6-Fluoro-1H-indazol-7-amine can be subjected to controlled oxidative stress (e.g., stirring in the open air, addition of a mild oxidant like H₂O₂). The resulting impurities can be analyzed by LC-MS to create a profile of potential byproducts.

IV. Visualizing the Challenges and Solutions

Potential Oxidative Degradation Pathways

The following diagram illustrates the hypothesized initial steps in the oxidative degradation of 6-Fluoro-1H-indazol-7-amine, which can lead to a cascade of further reactions.

A 6-Fluoro-1H-indazol-7-amine B Radical Cation A->B [O] F N-Oxidation A->F [O] C Oxidative Dimerization B->C Coupling D Quinone-imine Formation B->D Further Oxidation E Polymeric Byproducts C->E Further Oxidation D->E Polymerization cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Oven-Dry Glassware D Assemble Reaction Under Positive Inert Gas Pressure A->D B Degas Solvents (Inert Gas Sparge) B->D C Weigh Reagents Under Inert Atmosphere C->D E Optional: Add Antioxidant or Chelating Agent D->E F Maintain Inert Atmosphere Throughout Reaction E->F G Monitor Reaction by TLC/LC-MS F->G H Characterize Products and Byproducts (HPLC, NMR, MS) G->H

Caption: Recommended experimental workflow to mitigate oxidation.

V. Quantitative Data Summary

While specific quantitative data on the oxidation of 6-Fluoro-1H-indazol-7-amine is not extensively published, the following table provides general guidelines for the use of additives to mitigate oxidation, based on common laboratory practices.

AdditiveClassTypical ConcentrationPurpose
Butylated Hydroxytoluene (BHT) Antioxidant (Radical Scavenger)0.01 - 0.1% w/vInhibits free-radical chain reactions.
Ascorbic Acid (Vitamin C) Antioxidant (Reducing Agent)0.01 - 0.1% w/vReadily oxidized, protecting the substrate. [6]
EDTA Chelating Agent10 - 100 ppmSequesters catalytic metal ions. [6]

VI. Concluding Remarks

The successful use of 6-Fluoro-1H-indazol-7-amine in synthesis is highly dependent on the careful control of experimental conditions to minimize oxidative degradation. By implementing the strategies outlined in this guide—rigorous exclusion of atmospheric oxygen, judicious use of additives, and careful monitoring of reactions—researchers can significantly improve the purity and yield of their desired products.

References

  • 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound. (n.d.). Google Cloud.
  • 6-Fluoro-1-phenyl-1H-indazol-7-amine. (n.d.). ChemScene.
  • 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. (n.d.). Sigma-Aldrich.
  • 6-Fluoro-1H-indazol-3-ylamine. (n.d.). Chem-Impex.
  • How to Mitigate Oxidation in Drug Formulations. (2026, February 26). Patsnap Eureka.
  • 6-Fluoro-1H-indazol-7-amine | 1780425-08-2. (n.d.). Sigma-Aldrich.
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020, January 2). PMC.
  • US20120271026A1 - Inhibition of amine oxidation. (n.d.). Google Patents.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). Gattefossé.
  • Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide. (n.d.). Benchchem.
  • Oxidation of an indole substrate by porphyrin iron(iii) superoxide: relevance to indoleamine and tryptophan 2,3-dioxygenases. (n.d.). Chemical Communications (RSC Publishing).

Sources

Optimization

Technical Support Center: Purification of 6-Fluoro-1H-indazol-7-amine Intermediates

Welcome to the technical support center for the purification of 6-Fluoro-1H-indazol-7-amine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Fluoro-1H-indazol-7-amine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this valuable heterocyclic amine.

Introduction

6-Fluoro-1H-indazol-7-amine is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for therapeutic applications.[1] Its unique molecular structure, featuring a fluorinated indazole core, imparts desirable pharmacological properties to the final active pharmaceutical ingredients (APIs).[2] However, the synthesis and purification of this and related indazole amines can present several challenges, including the formation of isomers, process-related impurities, and difficulties in chromatographic separation.[3][4][5] This guide offers practical, field-proven insights to overcome these obstacles and achieve high-purity compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of 6-Fluoro-1H-indazol-7-amine intermediates in a question-and-answer format.

Question 1: I'm observing significant peak tailing during silica gel column chromatography of my crude 6-Fluoro-1H-indazol-7-amine. What's causing this and how can I improve the peak shape?

Answer:

Peak tailing with amine-containing compounds like indazole derivatives on standard silica gel is a common phenomenon.[3] The root cause is the acidic nature of the silica surface, which interacts strongly with the basic amine functionality of your compound. This interaction leads to poor peak shape and can compromise separation efficiency.

Causality Explained: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can protonate the basic nitrogen atoms of your indazole amine. This strong interaction slows the elution of the compound from the stationary phase in a non-uniform manner, resulting in a "tailing" peak.

Here are several strategies to mitigate this issue:

  • Incorporate a Basic Modifier in the Eluent: The most straightforward solution is to add a small amount of a volatile base to your mobile phase.[3]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The TEA will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing your product to elute more symmetrically.

    • Ammonia in Methanol: A solution of ammonia in methanol can also be used as a basic modifier, particularly when using more polar solvent systems.

  • Utilize a Different Stationary Phase: If basic modifiers do not provide the desired resolution, consider alternative stationary phases that are more compatible with basic compounds.[3]

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic amines.

    • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, creating a more basic environment that minimizes undesirable interactions with amine analytes.[6]

  • Reversed-Phase Chromatography: For more polar indazole intermediates, reversed-phase flash chromatography can be an excellent alternative. Using a C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can provide excellent separation.

Question 2: My final product purity by HPLC is lower than expected, and I see several small, unidentified peaks. What are the likely sources of these impurities?

Answer:

Impurities in the synthesis of 6-Fluoro-1H-indazol-7-amine can originate from various sources throughout the synthetic and purification process.[7] Understanding these potential sources is the first step in troubleshooting and optimizing your purification strategy.

Potential Impurity Sources:

Impurity SourceDescriptionMitigation Strategies
Starting Materials Unreacted starting materials or impurities present in the initial reagents can be carried through the reaction sequence.[7]Use high-purity starting materials. Monitor reaction completion by TLC or LC-MS to ensure full consumption of starting materials.
Reaction By-products Side reactions can lead to the formation of structurally related impurities, such as isomers or over-alkylated products.[7]Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.
Isomers In indazole synthesis, the formation of N-1 and N-2 substituted isomers is a common challenge, and their similar polarities can make separation difficult.[5]Carefully select reaction conditions to favor the formation of the desired isomer. Utilize high-resolution chromatographic techniques for separation.
Degradation Products The final compound may degrade if exposed to harsh conditions (e.g., strong acid/base, high heat, light) during workup or purification.[7]Use mild workup procedures. Avoid prolonged exposure to high temperatures. Store the purified compound under appropriate conditions (e.g., in a dark place, under an inert atmosphere).[2]
Residual Solvents Solvents used in the reaction or purification may remain in the final product if not effectively removed.[7]Employ efficient drying techniques (e.g., high vacuum, gentle heating). Consider recrystallization from a different solvent system.

Troubleshooting Workflow for Impurity Identification:

Caption: Workflow for identifying and mitigating impurities.

Question 3: I am struggling to separate two closely eluting isomers of a 6-Fluoro-1H-indazol-7-amine intermediate. What advanced purification techniques can I employ?

Answer:

Separating closely related isomers is a frequent challenge in the purification of substituted indazoles.[5] When standard column chromatography is insufficient, more advanced techniques are necessary.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than traditional flash chromatography.

    • Method Development: Screen different stationary phases (e.g., C18, Phenyl-Hexyl, or chiral columns if applicable) and mobile phase compositions to optimize selectivity.

    • Gradient Optimization: A shallow gradient elution can effectively separate closely eluting compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations. It often provides different selectivity compared to HPLC and can be an excellent alternative for difficult separations.

  • Recrystallization: Do not underestimate the power of crystallization for purification.[8]

    • Solvent Screening: A systematic screening of various solvent systems is crucial. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] Common solvent systems for indazole derivatives include ethanol/water, ethyl acetate/hexane, and toluene.[1][4]

    • Seeding: If you have a small amount of pure material, seeding the supersaturated solution can induce crystallization of the desired isomer.

Protocol for Recrystallization Solvent Screening:

  • Small-Scale Tests: In small vials, add a few milligrams of your crude product.

  • Solvent Addition: Add a single solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it is likely too soluble.

  • Heating: If the solid does not dissolve at room temperature, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

  • Anti-Solvent Addition: If the compound is highly soluble in one solvent, try adding an "anti-solvent" (in which the compound is insoluble) dropwise to the solution to induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for flash chromatography of 6-Fluoro-1H-indazol-7-amine intermediates?

A1: A good starting point for many indazole derivatives is a gradient of ethyl acetate in hexanes or heptanes.[1] For more polar compounds, a gradient of methanol in dichloromethane (DCM) is often effective.[3] As mentioned in the troubleshooting guide, adding a small amount of triethylamine (0.1-1%) to these solvent systems is highly recommended to improve peak shape and recovery.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.[3]

  • Co-spotting: Always co-spot your crude material alongside the fractions on the TLC plate to accurately track the elution of your product and impurities.

  • Staining: While many indazole derivatives are UV-active, using a stain (e.g., potassium permanganate or ninhydrin for amines) can help visualize impurities that are not UV-active.

Q3: Is recrystallization a viable method for the final purification of 6-Fluoro-1H-indazol-7-amine?

A3: Yes, recrystallization can be a very effective and scalable method for the final purification step, especially for solid products.[3][8] It can efficiently remove minor impurities and provide a product with high crystalline purity, which is often desirable for pharmaceutical applications. A successful recrystallization depends heavily on finding the appropriate solvent system.[8]

Q4: What analytical techniques are essential for confirming the purity and identity of the final product?

A4: A combination of analytical techniques is crucial for comprehensive characterization.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any structural isomers or major impurities.[3][9]

  • High-Performance Liquid Chromatography (HPLC): The industry standard for assessing the purity of the final compound.[3][9]

  • Mass Spectrometry (MS): Verifies the molecular weight of the product and can help identify impurities.[3][9]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound.[9]

Purity Analysis Workflow:

G cluster_Purification Purification cluster_Analysis Purity & Identity Confirmation Purified_Compound Purified Compound HPLC HPLC (Purity Assessment) Purified_Compound->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purified_Compound->NMR MS Mass Spectrometry (Molecular Weight) Purified_Compound->MS Final_Product High-Purity 6-Fluoro-1H-indazol-7-amine HPLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: Analytical workflow for purity and identity confirmation.

References

  • 6-Fluoro-1H-Indazol-7-Amine: A Cutting-Edge Chemical Compound. (URL: )
  • Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments - Benchchem. (URL: )
  • Application Notes and Protocols for the Crystallization of (5-Fluoro-1H-indol-3-YL)
  • Analysis of heterocyclic aromatic amines - PubMed. (URL: [Link])

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (URL: [Link])

  • Highly Efficient Enrichment of Heterocyclic Aromatic Amines in Meat Products Using the Magnetic Metal—Organic Framework Fe 3 O 4 @MOF-545-AMSA - MDPI. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • CN107805221A - Method for preparing 1H-indazole derivative - Google P
  • Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])

Sources

Optimization

Stability of 6-Fluoro-1H-indazol-7-amine under acidic conditions

Welcome to the Technical Support Center for Fluorinated Indazole Derivatives . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Indazole Derivatives . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize workflows involving 6-Fluoro-1H-indazol-7-amine under acidic conditions.

This guide moves beyond basic instructions to explain the underlying physicochemical causality of the molecule, ensuring your experimental protocols are robust, reproducible, and self-validating.

PART 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my 6-Fluoro-1H-indazol-7-amine precipitate when I neutralize an acidic reaction mixture? Causality & Mechanism: The 7-amino group acts as a weak base. Due to the strongly electron-withdrawing ortho-fluorine atom at position 6, the pKa of this amine is significantly lowered compared to a standard aniline (for reference, the structurally analogous 2-fluoroaniline has a pKa of ~3.2[1]). In acidic media (pH < 3), the amine is fully protonated, forming a highly water-soluble ammonium salt. Upon neutralization (pH > 5), it rapidly deprotonates to revert to the free base. The free base is highly lipophilic and poorly soluble in aqueous media, causing immediate precipitation.

Q2: Is there a risk of defluorination or ring-opening when the compound is exposed to strong acids like TFA or HCl? Causality & Mechanism: No. The C-F bond is exceptionally stable due to its high bond dissociation energy. The inclusion of fluorine atoms into organic compounds generally increases their metabolic and chemical stability[2]. Furthermore, the indazole core is highly aromatic and resistant to acidic hydrolysis. Among its tautomeric forms, 1H-indazole is the most thermodynamically stable[3], meaning acidic conditions will not induce ring-opening or structural degradation under standard laboratory conditions.

Q3: Why is my amide coupling failing when using this compound as a nucleophile in slightly acidic buffers? Causality & Mechanism: Amide couplings require the amine to be in its free, non-protonated state to act as an effective nucleophile. Because the pKa of the 7-amino group is depressed by the adjacent fluorine, even mildly acidic conditions can protonate a significant fraction of the amine, rendering it completely non-nucleophilic. You must ensure the reaction pH is strictly maintained at least 2 units above its pKa (target pH > 6) using a non-nucleophilic base like DIPEA to drive the reaction forward.

Q4: I observe peak splitting or retention time shifts during RP-HPLC with 0.1% Formic Acid. Is the compound degrading? Causality & Mechanism: This is rarely degradation. While indazoles can exhibit tautomerism (1H vs 2H forms), the 1H form is overwhelmingly dominant[3]. More commonly, at the borderline pH of 0.1% Formic Acid (pH ~2.7), the 7-amino group is in a state of dynamic partial protonation because the mobile phase pH is too close to the compound's pKa. This dynamic equilibrium leads to peak broadening or splitting. Switching to a lower pH modifier (0.1% TFA, pH ~2.0) ensures full protonation, yielding a single sharp peak.

PART 2: Quantitative Data Presentation

Table 1: Physicochemical State vs. pH for 6-Fluoro-1H-indazol-7-amine

ParameterAcidic Media (pH < 2.0)Neutral Media (pH 7.0)
Dominant Species Protonated Ammonium SaltNeutral Free Base
Aqueous Solubility High (>50 mg/mL)Low (<1 mg/mL)
Nucleophilicity NegligibleHigh
Oxidation Resistance High (Amine is stabilized)Moderate (Prone to air oxidation)

Table 2: Recommended HPLC Mobile Phase Modifiers

ModifierApprox. pHPeak Shape ResultScientific Recommendation
0.1% TFA ~2.0Sharp, single peakIdeal (Ensures full protonation of the amine)
0.1% Formic Acid ~2.7Broad or split peaksAvoid (Dynamic equilibrium near the amine's pKa)
10 mM NH₄HCO₃ ~7.8Sharp, single peakAlternative (Ensures pure free base form)

PART 3: Experimental Protocols

Protocol 1: Controlled Free-Basing of 6-Fluoro-1H-indazol-7-amine Hydrochloride Salt

Use this self-validating protocol to prepare the free base for downstream nucleophilic reactions.

  • Dissolution: Suspend 1.0 g of the hydrochloride salt in 20 mL of deionized water.

  • Thermal Control: Place the suspension in an ice bath (0–5 °C). Scientist Insight: Neutralization is exothermic; cooling prevents localized heating that could drive trace oxidation of the free amine.

  • Neutralization: Dropwise, add 1M NaOH (or saturated NaHCO₃ for a milder approach) while stirring vigorously, until the aqueous phase reaches pH 7.0–7.5 (verify with pH paper). Scientist Insight: Do not exceed pH 8.5 to prevent base-catalyzed side reactions.

  • Extraction: Add 30 mL of Ethyl Acetate (EtOAc). The precipitated free base will immediately partition into the organic layer, validating the phase shift.

  • Isolation: Separate the organic layer, wash with 10 mL of brine to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.

Protocol 2: Stability-Indicating RP-HPLC Method

Use this protocol to accurately assess purity without analytical artifacts.

  • Column Selection: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) compatible with highly acidic mobile phases.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Scientist Insight: TFA is mandatory here to keep the pH well below the pKa of the 7-amino group, suppressing peak tailing and splitting.

  • Detection: UV at 254 nm.

PART 4: Process Visualizations

G A 6-Fluoro-1H-indazol-7-amine (Free Base) B Acidic Media (pH < 3) Protonation of C7-Amine A->B C Ammonium Salt Form (Highly Water Soluble) B->C D Neutralization (pH > 5) Deprotonation C->D E Precipitation of Free Base (Lipophilic) D->E

pH-dependent protonation and solubility workflow for 6-Fluoro-1H-indazol-7-amine.

G Start HPLC Issue: Peak Broadening or Splitting Check Check Mobile Phase pH Start->Check pH3 pH ~2.7 - 3.5 (e.g., 0.1% Formic Acid) Check->pH3 pH2 pH < 2.0 (e.g., 0.1% TFA) Check->pH2 Action1 Dynamic Equilibrium (Partial Protonation) pH3->Action1 Action2 Fully Protonated State (Sharp Peak) pH2->Action2 Fix Switch to 0.1% TFA or basic mobile phase Action1->Fix

HPLC troubleshooting logic for resolving peak splitting due to partial protonation.

PART 5: References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: NIH / PMC URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: NIH / PMC URL: [Link]

  • Title: 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem Source: NIH / PubChem URL: [Link]

Sources

Troubleshooting

Troubleshooting low yields in indazole ring closure reactions

A Guide to Troubleshooting Low Yields in Indazole Ring Closure Reactions Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indazole synthesis. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Low Yields in Indazole Ring Closure Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during indazole ring closure reactions, with a primary focus on improving reaction yields. The indazole scaffold is a privileged structure in medicinal chemistry, but its synthesis can be challenging.[1][2] This resource provides a structured approach to troubleshooting, combining theoretical explanations with practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding indazole synthesis.

Q1: What are the most common side products that lower the yield in 1H-indazole synthesis? A1: The most frequently encountered byproducts are the undesired 2H-indazole isomer, unreacted hydrazone intermediates from incomplete cyclization, dimeric impurities, and indazolones.[3] The prevalence of these side products is highly dependent on the specific synthetic route and reaction conditions employed.[3]

Q2: How can I reliably distinguish between the desired 1H- and undesired 2H-indazole isomers? A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key diagnostic marker; this proton is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[3] ¹³C and ¹⁵N NMR can also provide definitive structural confirmation.[3] Additionally, chromatographic techniques such as HPLC can often separate the isomers, whose distinct UV-Vis spectra can further aid in their identification.[3]

Q3: What is the most effective general strategy to improve regioselectivity and favor the 1H-indazole product? A3: Controlling regioselectivity is crucial. The 1H-indazole is generally the more thermodynamically stable tautomer.[3][4] Key strategies to enhance its formation include the careful selection of the base, solvent, and reaction temperature.[3] For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor the formation of the N-1 substituted product.[5]

Q4: Can running the reaction at a higher temperature be detrimental to my yield? A4: Absolutely. While higher temperatures can increase the reaction rate, they can also promote undesired side reactions, leading to dimerization, decomposition of starting materials or products, or reduced regioselectivity.[3] It is critical to perform careful temperature optimization for each specific transformation to find a balance between reaction rate and selectivity.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific experimental problems, organized by the observed symptom.

Symptom 1: Low or No Product Formation

If your reaction is yielding very little or no desired indazole product, consider the following potential causes and solutions.

Potential Cause: Poor Starting Material Quality or Inappropriate Precursors

The purity and nature of your starting materials are paramount. Impurities can inhibit catalysts or participate in side reactions. Furthermore, the chosen precursors must be suitable for the selected synthetic route.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your starting materials (e.g., substituted anilines, benzaldehydes, ketones) using NMR, LC-MS, or melting point analysis. Recrystallize or chromatograph starting materials if necessary.

    • Check Precursor Suitability: Ensure your precursors are compatible with the reaction. For example, some syntheses require a specific ortho-substituent to facilitate cyclization. In one reported method, an ortho-hydroxy group was essential for the cyclization to proceed.[6]

    • Consider Alternative Precursors: If a particular starting material is problematic, explore alternative synthetic routes. The indazole ring can be formed from a wide variety of precursors, including o-toluidines, o-nitrobenzylamines, and 2-alkynylanilines.[1][4]

Potential Cause: Suboptimal Reaction Conditions

The reaction environment, including solvent, temperature, and reaction time, dictates the success of the cyclization step.

  • Troubleshooting Steps:

    • Solvent Optimization: The choice of solvent can dramatically impact yield. For some reactions, polar aprotic solvents like DMSO and DMF provide higher yields than protic solvents like ethanol.[6] Screen a range of solvents with varying polarities.

    • Temperature Control: Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.[3][7] Run the reaction at the literature-reported temperature first, then systematically vary it by ±10-20 °C to find the optimum. For exothermic cyclization steps, the internal temperature can be 5-10°C higher than the bath, requiring careful monitoring.[8]

    • Reaction Time: Monitor the reaction's progress by TLC or LC-MS to ensure it has reached completion. An insufficient reaction time is a common cause of low conversion, especially if hydrazone intermediates are observed.[3][9]

G start Symptom: Low or No Yield check_sm Step 1: Verify Starting Material (SM) Purity & Suitability start->check_sm sm_ok SM is Pure & Suitable check_sm->sm_ok Yes sm_bad Purify SM or Change Synthetic Route check_sm->sm_bad No check_cond Step 2: Evaluate Reaction Conditions sm_ok->check_cond cond_ok Conditions are Optimal check_cond->cond_ok Yes cond_bad Optimize Solvent, Temperature, and Time check_cond->cond_bad No check_cat Step 3: Assess Catalyst (if applicable) cond_ok->check_cat cat_ok Catalyst is Active check_cat->cat_ok Yes cat_bad Screen Catalysts & Ligands; Check Loading check_cat->cat_bad No success Yield Improved cat_ok->success

Symptom 2: High Proportion of Side Products

When the reaction works but the desired product is contaminated with significant impurities, a targeted optimization strategy is required.

Issue: Formation of the Undesired 2H-Indazole Isomer

This is a frequent challenge in reactions where cyclization or subsequent functionalization can occur at either of the two ring nitrogens.[5]

  • Troubleshooting Steps:

    • Base and Solvent Selection: This is the most critical factor influencing the N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents generally favor the 1H-isomer.[3] The combination of NaH in THF is a robust system for promoting N1 alkylation.[5] Conversely, different conditions can be used to favor the N2 isomer if desired.

    • Reaction Temperature: Lowering the reaction temperature can improve the selectivity for the thermodynamically favored 1H-indazole.[3]

    • Substituent Effects: The electronic and steric nature of substituents on the indazole precursor can direct the reaction. For example, indazoles with a 3-carboxymethyl or 3-tert-butyl group show very high (>99%) N1 regioselectivity when using NaH in THF.[5]

  • Data Presentation: Effect of Conditions on N1/N2 Selectivity

BaseSolventTypical OutcomeReference(s)
Sodium Hydride (NaH)THFHighly selective for N1[5]
Potassium CarbonateDMFMixture of N1 and N2[5]
Cesium CarbonateMeCNOften favors N2[5]
No Base (Mitsunobu)THFHighly selective for N2[5]

Note: Regioselectivity is highly substrate-dependent. This table serves as a general guide.

Issue: Hydrazone or Oxime Impurities from Incomplete Cyclization

Hydrazones and oximes are common intermediates in many indazole syntheses (e.g., Fischer Indole Synthesis adaptations, syntheses from o-aminobenzoximes).[3][6] Their presence in the final product indicates that the final ring-closing step is inefficient.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The most straightforward approach is to ensure the reaction has enough time and energy to proceed to completion. Monitor by TLC/LC-MS until the intermediate spot disappears.[3]

    • Use a Catalyst: The cyclization step can often be promoted by an acid or base catalyst. For example, p-toluenesulfonic acid (p-TsOH) is used in some methods to facilitate the ring closure of a hydrazone intermediate.[4][6]

    • Water Removal: In reactions that produce water as a byproduct of cyclization, its removal can drive the equilibrium toward the product. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent.

G General Indazole Synthesis Pathway sub Starting Material (e.g., o-substituted aniline derivative) int Key Intermediate {Hydrazone | Oxime | Diazonium Salt} sub->int Step 1 (e.g., Diazotization, Condensation) prod1 Desired 1H-Indazole int->prod1 Step 2: Cyclization (Favored Pathway) prod2 Side Product (e.g., 2H-Indazole) int->prod2 Step 2: Cyclization (Alternative Pathway)

Part 3: Key Experimental Protocols

These protocols provide a starting point for common indazole syntheses. They should be adapted based on the specific substrate and safety considerations.

Protocol 1: General Procedure for Jacobson Indazole Synthesis (1H-Indazole)

This classical method involves the diazotization of an N-acylated o-toluidine derivative, followed by intramolecular cyclization.[1]

  • Materials:

    • N-Acetyl-o-toluidine (1.0 equiv)

    • Sodium nitrite (NaNO₂) (1.1 equiv)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Water, Ice

    • Sodium Hydroxide (NaOH) solution

  • Step-by-Step Methodology:

    • Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the cooled N-acetyl-o-toluidine solution with vigorous stirring, ensuring the temperature is maintained below 5 °C.[1]

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C.

    • Slowly warm the reaction mixture to room temperature and continue stirring for several hours or overnight to allow for cyclization.

    • Carefully make the mixture alkaline by adding a cold NaOH solution.

    • Collect the precipitated crude 1H-indazole by filtration, wash thoroughly with cold water, and dry.

    • Purify the crude product by recrystallization (e.g., from water or ethanol) or column chromatography.[1]

Protocol 2: General Procedure for Davis-Beirut Reaction (2H-Indazole)

This method is a versatile route to 2H-indazoles from o-nitrobenzylamines, often proceeding under mild, metal-free conditions.[1][10][11]

  • Materials:

    • Substituted o-nitrobenzylamine (1.0 equiv)

    • Potassium Hydroxide (KOH) (2.0-3.0 equiv)

    • Ethanol or other suitable alcohol

    • Water

  • Step-by-Step Methodology:

    • Dissolve the o-nitrobenzylamine substrate in ethanol.

    • Add an aqueous solution of potassium hydroxide to the ethanolic solution.

    • Heat the reaction mixture (e.g., to 60 °C) and stir for several hours. Monitor the reaction progress by TLC.[1]

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.[1]

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). Benchchem.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). jchr.org.
  • how to avoid side product formation in 1H-indazole synthesis. (n.d.). Benchchem.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
  • Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles. (n.d.). Benchchem.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020, August 20). PMC.
  • Practical Methodologies for the Synthesis of Indoles. (2006, June 7). ACS Publications.
  • optimizing reaction conditions for bromo-indazole synthesis. (n.d.). Benchchem.
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019, July 22). ACS Publications.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). ACS Publications.

Sources

Optimization

Technical Support Center: Separation of N1 and N2 Alkylated Indazole Isomers

Welcome to the technical support resource for researchers, scientists, and drug development professionals. The regioselective N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it frequently yields mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. The regioselective N-alkylation of indazoles is a cornerstone of medicinal chemistry, yet it frequently yields mixtures of N1 and N2 isomers.[1][2][3][4] These regioisomers often possess distinct physicochemical and pharmacological properties, making their effective separation and unambiguous characterization a critical, and often challenging, step in the research and development pipeline.[5]

This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the separation and analysis of these challenging isomer pairs.

Frequently Asked Questions (FAQs)

Q1: Why does my indazole alkylation reaction produce a mixture of N1 and N2 isomers?

A1: This is a fundamental challenge rooted in the electronic structure of the indazole ring. The indazole anion, formed after deprotonation by a base, is a mesomeric system where the negative charge is delocalized across both the N1 and N2 atoms. This creates two distinct nucleophilic centers, both of which can attack the alkylating agent.[3] The resulting ratio of N1 to N2 products is not random; it is dictated by a delicate balance of thermodynamic and kinetic factors.[6][7]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[8][9][10][11] Reactions that allow for equilibrium to be reached will often favor the more stable N1-alkylated product.[12][13] Conversely, conditions that favor a rapid, irreversible reaction tend to yield the kinetically favored product, which is often the N2 isomer.[13]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[8][10] For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically favors the thermodynamic N1 product.[4][12] In contrast, Mitsunobu conditions often show a strong preference for the kinetic N2 product.[1][10]

Q2: What are the key structural differences I can use to distinguish between N1 and N2 isomers?

A2: N1 and N2 isomers can be reliably distinguished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is the most definitive method.[5][14][15]

  • ¹H NMR Spectroscopy: The proton at the C3 position (H-3) is a key diagnostic signal. It is typically more deshielded (appears at a higher chemical shift, further downfield) in 2H-indazoles compared to their 1H-indazole counterparts.[5]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the pyrazole ring, particularly C3 and C7a, are sensitive to the position of the alkyl group and provide a reliable method for assignment.[16][17]

  • 2D NMR (HMBC, NOESY): For unambiguous assignment, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons on the alkyl group's alpha-carbon and the C3 and C7a carbons of the indazole core, confirming the point of attachment.[1][18][19]

  • UV-Vis Spectroscopy: The two isomer classes have distinct electronic transitions. 2H-indazoles often absorb light more strongly at longer wavelengths compared to the corresponding 1H-isomers.[5][20]

Q3: Can I avoid chromatography altogether for separating my isomers?

A3: Yes, in some cases. While chromatography is the most common laboratory-scale method, recrystallization can be a highly effective and scalable alternative, particularly if one isomer is significantly less soluble than the other in a specific solvent system.[21] This method involves screening various mixed-solvent systems (e.g., tetrahydrofuran/water, acetone/water, ethanol/water) to find conditions where one isomer crystallizes out, leaving the other in the mother liquor.[21] This approach is especially advantageous for industrial production where column chromatography can be impractical.[21]

Troubleshooting Guide: Isomer Separation Workflows

This section addresses specific, practical issues you may encounter during the purification process.

G cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation Strategy cluster_analysis Isolation & Characterization start Alkylation Reaction Mixture (N1 & N2 Isomers) tlc TLC / LC-MS Analysis (Assess Ratio & Separability) start->tlc Crude Sample decision Are spots separable by TLC? tlc->decision col_chrom Flash Column Chromatography decision->col_chrom Yes recrys Recrystallization Screening decision->recrys No / Poorly fractions Collect & Analyze Fractions col_chrom->fractions hplc Preparative HPLC / SFC recrys->hplc If unsuccessful recrys->fractions hplc->fractions pure_n1 Pure N1 Isomer fractions->pure_n1 pure_n2 Pure N2 Isomer fractions->pure_n2 nmr Spectroscopic Confirmation (1D/2D NMR, UV-Vis) pure_n1->nmr pure_n2->nmr final Structurally Confirmed Isomers nmr->final

Scenario 1: Poor or No Separation on Silica Gel Column Chromatography

You run a flash column and the N1 and N2 isomers co-elute, or the separation is too poor for effective isolation. This is a very common issue, as the polarity of the two isomers can be nearly identical.[22]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing both compounds to move too quickly, or too low, causing them to remain on the baseline. The key is to find a solvent system where the TLC Rf values are low (e.g., 0.2-0.4) and the difference between the spots (ΔRf) is maximized.[23]

    • Action: Systematically screen solvent systems using TLC. Start with a non-polar solvent (e.g., Hexanes or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Gradually increase the percentage of the polar solvent. Sometimes, adding a small amount of a third, more polar solvent like Methanol can dramatically improve separation.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.

    • Action: Use a proper ratio of silica gel to sample weight, typically ranging from 20:1 to 50:1.[23] For very difficult separations, a higher ratio (e.g., 100:1) may be necessary.

  • Poor Column Packing: Channels or cracks in the silica bed will lead to streaking and co-elution.

    • Action: Ensure the column is packed homogeneously without any air bubbles.[23] A "wet" slurry packing method is generally more reliable than "dry" packing for achieving a uniform bed.[23]

G start Problem: Isomers Co-Elute on Silica Column check_tlc Re-evaluate TLC Conditions start->check_tlc good_delta_rf Is ΔRf > 0.1 on TLC? check_tlc->good_delta_rf screen_solvents Screen New Solvent Systems (e.g., Hex/DCM, Toluene/EtOAc) Add modifiers (MeOH, TEA) good_delta_rf->screen_solvents No check_loading Check Column Parameters good_delta_rf->check_loading Yes screen_solvents->check_tlc is_loading_high Is Sample:Silica Ratio > 1:30? check_loading->is_loading_high reduce_load Decrease Sample Load Increase Silica:Sample Ratio (e.g., 50:1) is_loading_high->reduce_load Yes check_flow Check Flow Rate & Packing is_loading_high->check_flow No run_column Run Optimized Column reduce_load->run_column if_fail If Still Unsuccessful: Consider Prep-HPLC or Recrystallization run_column->if_fail Fails check_flow->run_column

Scenario 2: Difficulty Confirming Isomer Identity After Separation

You have successfully isolated two compounds, but you are unsure which is the N1 isomer and which is the N2.

Possible Causes & Solutions:

  • Ambiguous ¹H NMR Data: While the H-3 proton shift is a good indicator, substituent effects can sometimes complicate simple 1D spectral analysis.

    • Action 1: Perform a ¹³C NMR. This provides another full dataset for comparison. The chemical shifts of C3 and C7a are often highly diagnostic.[17]

    • Action 2: Perform a 2D HMBC Experiment. This is the gold standard for assignment. Look for the 3-bond correlation (³JCH) between the protons of the CH₂ group attached to the nitrogen and the C3 and C7a carbons of the indazole ring. The N1-isomer will show a correlation to C7a, while the N2-isomer will show a correlation to C3.[1][10]

  • Lack of Reference Spectra: You may not have literature data for your specific substituted indazole.

    • Action: Compare UV-Vis Spectra. As a rapid and complementary technique, measure the UV-Vis absorption spectra of both isomers. The isomer with a stronger absorption at a longer wavelength (a bathochromic shift) is likely the N2 isomer.[5][20]

Spectroscopic Data N1-Alkylated Isomer (1H-Indazole Derivative) N2-Alkylated Isomer (2H-Indazole Derivative) Rationale
¹H NMR (H-3 Signal) Typically ~8.10 ppm[5]More deshielded, typically >8.4 ppm[5]The electronic environment of the pyrazole ring differs significantly.
¹³C NMR (C3 Signal) Varies, but distinct from N2 isomer.Generally shifted compared to the N1 isomer.[17]Substitution at N2 has a more pronounced effect on the C3 chemical shift.
UV-Vis (λmax) e.g., ~254, ~295 nm[5]Stronger absorption at longer wavelengths, e.g., ~275, ~310 nm.[5][20]The 2H-indazole tautomer possesses a different chromophore system.

Scenario 3: The Isomer Ratio Changes During Workup or Purification

You observe by LC-MS that your initial N1:N2 ratio is, for example, 1:2, but after purification, the isolated yields reflect a ratio closer to 2:1.

Possible Causes & Solutions:

  • Isomerization on Silica Gel: Silica gel is slightly acidic and can potentially catalyze the isomerization of the kinetically favored N2-product to the more thermodynamically stable N1-product, especially during a long chromatography run.[13]

    • Action: Minimize the time the compounds spend on the column. Use a faster flow rate or switch to a less acidic stationary phase like neutral alumina. Alternatively, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-polar base like triethylamine.

  • Thermal Isomerization: Heating the isomer mixture for prolonged periods, such as during solvent evaporation at high temperatures, can provide the energy needed to facilitate isomerization to the thermodynamic product.[13]

    • Action: Concentrate all fractions under reduced pressure at low temperatures (e.g., using a room temperature water bath). Avoid using a heating mantle or high-temperature bath on the rotary evaporator.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Isomer Separation

This protocol assumes TLC analysis has identified a suitable solvent system.

  • Column Preparation:

    • Select a column with an appropriate diameter for your sample size.

    • Place a small plug of cotton or glass wool at the bottom.[23]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel (20-50 times the sample weight) in the initial, least polar eluent.[23]

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles.[23]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent, ensuring not to disturb the top layer of sand.

    • Begin elution with the least polar solvent mixture identified during TLC screening.

    • Run the separation by applying gentle positive pressure. Maintain a constant flow.

    • If a gradient elution is required, gradually and systematically increase the polarity of the eluent.

  • Fraction Collection:

    • Collect small, uniform fractions.

    • Analyze the fractions by TLC to identify which contain the separated products.

    • Combine the pure fractions of each isomer and concentrate under reduced pressure at low temperature.

Protocol 2: Spectroscopic Characterization (NMR & UV-Vis)

  • NMR Sample Preparation:

    • Prepare a solution of each purified isomer (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each isomer.[5]

    • Acquire a proton-decoupled ¹³C NMR spectrum. Note that this will require a longer acquisition time.[5]

    • If the assignment is still unclear, perform 2D NMR experiments, specifically an HMBC experiment, to establish long-range C-H correlations.[1]

  • UV-Vis Sample Preparation:

    • Prepare dilute solutions of each isomer in a UV-grade solvent (e.g., acetonitrile, ethanol) in quartz cuvettes. Adjust the concentration to achieve a maximum absorbance between 0.2 and 1.0.[5]

  • UV-Vis Data Acquisition:

    • Scan the samples over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.[5]

    • Determine the wavelength(s) of maximum absorbance (λmax) and compare the spectral profiles of the two isomers.[5]

References

  • Regioselectivity issues in the functionalization of indazoles. - Benchchem.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers - Benchchem.
  • Technical Support Center: Regioselectivity in Indazole N-Alkylation - Benchchem.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem.
  • Technical Support Center: Regioselective Alkylation of Indazoles - Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines | ACS Omega.
  • WO2017186693A1 - Synthesis of indazoles - Google Patents.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector - Longdom Publishing.
  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives - ResearchGate.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC.
  • "avoiding isomerization during 2H-indazole synthesis" - Benchchem.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - Organic Chemistry Portal.
  • Journal of Faculty of Pharmacy of Ankara University » Submission » REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES - DergiPark.
  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH.
  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate.
  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate.
  • Column chromatography - UVic.
  • The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC.
  • Separation of Indazole on Newcrom R1 HPLC column - SIELC Technologies.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager.
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Fluoro-1H-indazol-7-amine

Welcome to the technical support guide for the purification of 6-Fluoro-1H-indazol-7-amine. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Fluoro-1H-indazol-7-amine. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals to overcome common challenges associated with the recrystallization of this specific heterocyclic amine. Our approach is to empower you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and optimize your purification process.

Part 1: Core Principles & Solvent Selection Strategy

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system.[1][2] For 6-Fluoro-1H-indazol-7-amine, its structural features—a polar indazole core with amine and fluoro groups capable of hydrogen bonding—dictate its solubility behavior. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures, allowing for recovery of pure crystals upon cooling.[1]

Q1: How do I begin selecting a solvent for 6-Fluoro-1H-indazol-7-amine?

A1: The process begins with small-scale solubility tests. The principle of "like dissolves like" is a good starting point; given the compound's polar functionalities, polar solvents are logical candidates. However, a systematic screening is essential.

Step-by-Step Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude 6-Fluoro-1H-indazol-7-amine into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a water bath) towards the solvent's boiling point, adding more solvent dropwise if needed.

  • The goal is to find a solvent that completely dissolves the compound when hot but shows poor solubility when cold.

  • If a clear solution is obtained upon heating, allow it to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals that form.

The following diagram outlines the logical workflow for this selection process.

Solvent_Selection_Workflow start Start: Crude 6-Fluoro-1H-indazol-7-amine test_solvents Test Solubility in ~0.5 mL Solvent (e.g., Ethanol, EtOAc, Toluene, Acetone) start->test_solvents decision_cold Soluble in Cold Solvent? test_solvents->decision_cold outcome_poor Outcome: Poor Solvent. Discard or use as anti-solvent. decision_cold->outcome_poor Yes heat_mixture Heat Mixture to Boiling decision_cold->heat_mixture No decision_hot Soluble in Hot Solvent? heat_mixture->decision_hot outcome_unsuitable Outcome: Unsuitable Solvent. (Insoluble even when hot). decision_hot->outcome_unsuitable No cool_solution Cool Solution Slowly decision_hot->cool_solution Yes decision_crystals Abundant, High-Quality Crystals Form? cool_solution->decision_crystals outcome_good Outcome: Good Single Solvent! decision_crystals->outcome_good Yes outcome_mixed Outcome: Potential for Mixed-Solvent System. (Use as 'good' solvent). decision_crystals->outcome_mixed No

Caption: Solvent selection workflow for recrystallization.

Table 1: Potential Solvents for 6-Fluoro-1H-indazol-7-amine

This table provides a starting point for solvent screening, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Water10010.2Highly polar. May have low solubility even when hot, but could be an effective anti-solvent with alcohols or acetone.[3]
Methanol655.1Polar protic. Often a good solvent for polar heterocycles.
Ethanol784.3A very common and effective recrystallization solvent. Good for forming hydrogen bonds.[4]
Acetonitrile825.8Polar aprotic. Can be effective for compounds with nitrile or amine groups.[5]
Acetone565.1Polar aprotic. Good solvent power, but its low boiling point can lead to rapid evaporation and premature crystallization.[4]
Ethyl Acetate (EtOAc)774.4Medium polarity. Often an excellent choice for compounds of intermediate polarity. Frequently used with hexane as a co-solvent.[6]
Dichloromethane (DCM)403.1Often too good a solvent (dissolves at RT). Its low boiling point makes it difficult to use for recrystallization.[7]
Toluene1112.4Nonpolar aromatic. Can be effective for aromatic compounds, especially for removing nonpolar impurities.[3]
Hexane / Heptane69 / 980.1Nonpolar. The compound is likely insoluble. Excellent as an anti-solvent (or "poor" solvent) with a more polar co-solvent like EtOAc.[3]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of heterocyclic amines like 6-Fluoro-1H-indazol-7-amine.

Q2: I've added hot solvent, but some material won't dissolve. What should I do?

A2: This can be due to two reasons:

  • Insoluble Impurities: Your crude material may contain baseline impurities that are insoluble in the chosen solvent. If the amount of undissolved solid is small and does not decrease with the addition of more hot solvent, you should perform a hot gravity filtration to remove it before cooling.[1]

  • Insufficient Solvent: You may not have reached the saturation point. Add the hot solvent in small portions, allowing the solution to return to a boil between additions, to ensure you are not adding an excessive amount.[8] Using too much solvent is a primary cause of low recovery.[6][9]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid above its melting point.[10] This is common with compounds that have melted in the hot solvent or when the solution is too concentrated and cools too quickly.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20%) more of the hot solvent to decrease the saturation point.[6][9]

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulate it with paper towels or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling, such as placing a hot flask directly into an ice bath, encourages oiling.[11]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider a lower-boiling solvent or switch to a mixed-solvent system.

Q4: The solution is cool, but no crystals have formed. What's wrong?

A4: The solution is likely supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility, but crystal nucleation has not occurred.[9] This is a kinetic barrier.

Methods to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[6][9]

  • Add a Seed Crystal: If you have a small crystal of pure 6-Fluoro-1H-indazol-7-amine, add it to the supersaturated solution. This provides a perfect template for crystallization.[6][9]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool it again.[9][11]

  • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period. Lower temperatures decrease solubility and can help overcome the nucleation barrier.[6]

Troubleshooting_Workflow start Problem Encountered During Cooling decision What is the issue? start->decision oiling_out Compound 'Oiled Out' decision->oiling_out Oiling no_crystals No Crystals Formed decision->no_crystals No Formation low_yield Yield is Very Low decision->low_yield Low Yield solution_oil1 1. Reheat solution 2. Add more hot solvent (10-20%) 3. Cool SLOWLY oiling_out->solution_oil1 solution_nocrystal1 1. Scratch inner wall of flask 2. Add a seed crystal no_crystals->solution_nocrystal1 solution_lowyield1 1. Cool flask in ice bath to maximize precipitation 2. Reduce mother liquor volume and re-crystallize (2nd crop) low_yield->solution_lowyield1 solution_nocrystal2 If still no crystals: Reduce solvent volume (evaporate) and re-cool solution_nocrystal1->solution_nocrystal2

Caption: A basic troubleshooting decision tree for common recrystallization issues.

Q5: My final yield is very low. How can I improve it?

A5: Low recovery is a frequent and frustrating issue. The most common causes are:

  • Using Too Much Solvent: This is the primary culprit.[6][9] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.

  • Significant Solubility in Cold Solvent: The compound may still be quite soluble even at 0°C. To maximize recovery, ensure the solution is thoroughly chilled in an ice bath before filtration. You can also attempt to recover a "second crop" of crystals by partially evaporating the solvent from the mother liquor and re-cooling.[6]

  • Washing with the Wrong Solvent: Do not wash the collected crystals with the pure recrystallization solvent, as this will redissolve some of your product. Wash with a minimal amount of ice-cold solvent.[8]

Part 3: Recommended Experimental Protocols

The following protocols are robust starting points. Always perform these operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude 6-Fluoro-1H-indazol-7-amine in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding ethanol dropwise until the solid just completely dissolves. Note the final volume. Avoid adding a large excess.[10]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol. Allow them to dry under vacuum on the filter and then transfer to a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate / Hexane)

This method is useful if no single solvent is ideal. Ethyl acetate is a "good" solvent, while hexane is the "poor" or "anti-solvent."

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethyl acetate required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with constant swirling. Continue adding until you observe a faint, persistent turbidity (cloudiness). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.[10]

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1. For washing, use an ice-cold mixture of ethyl acetate and hexane (in a similar ratio to your final recrystallization mixture).

References

  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chemistry Steps. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Reddit r/Chempros Community. (2023, February 19). Go-to recrystallization solvent mixtures. Reddit. [Link]

  • Recrystalliz
  • Summary of Common Crystalliz
  • Zheng, Y., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. MDPI. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Recrystalliz
  • Adhiyaman, R., & Basu, S.K. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. IntechOpen. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.).
  • CN102977039A - Alpha crystal form of 6-fluo-3-hydroxyl-2-pyrazinecarboxamide and preparation method thereof. (n.d.).
  • BenchChem Technical Support. (2025).

Sources

Optimization

Handling moisture sensitivity of fluorinated aminoindazoles

Technical Support Center: Fluorinated Aminoindazole Handling Guide Subject: Stability, Storage, and Solubilization of Fluorinated Indazole-3-Carboxamides (e.g., 5F-MDMB-PINACA, 5F-ADB analogs) Ticket ID: #TECH-FAI-001 As...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Aminoindazole Handling Guide

Subject: Stability, Storage, and Solubilization of Fluorinated Indazole-3-Carboxamides (e.g., 5F-MDMB-PINACA, 5F-ADB analogs) Ticket ID: #TECH-FAI-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Fluorinated aminoindazoles (synthetic cannabinoid scaffolds) present unique handling challenges due to two competing physicochemical properties: the lipophilicity of the fluorinated alkyl chain and the hydrolytic instability of the carboxamide/ester linker. While the fluorine atom itself is chemically robust on the benchtop, it modulates the compound's lattice energy, often resulting in waxy, amorphous solids that trap moisture, accelerating hydrolysis of the sensitive linker region.

This guide provides field-proven protocols to maintain purity (>98%) and prevent the common "hydrolytic drift" observed in these reagents.

Module 1: Critical Storage Protocols (The "Before" Phase)

Q: My compound arrived as a waxy solid/gum. Is it degraded? A: Not necessarily. The introduction of a terminal fluorine atom on the pentyl chain often disrupts crystal packing compared to non-fluorinated analogs, lowering the melting point. However, this amorphous state increases surface area for moisture absorption.

The "Zero-Moisture" Storage Protocol: Strict adherence to this protocol is required to prevent the formation of the indazole-3-carboxylic acid degradation product.

  • Arrival: Do not open the vial immediately upon removal from cold storage. Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

  • Long-Term Storage: Store neat (undissolved) solids at -20°C or lower.

  • Atmosphere: We recommend backfilling storage vials with Argon (Ar) rather than Nitrogen (

    
    ), as Argon is heavier than air and provides a more effective "blanket" over the waxy solid.
    

Visual Guide: Storage Decision Tree

StorageProtocol Start Compound Arrival CheckState Physical State? Start->CheckState Crystalline Crystalline Solid CheckState->Crystalline Waxy Waxy/Amorphous (High Risk) CheckState->Waxy Equilibrate Equilibrate to RT (Desiccator, 30 min) Crystalline->Equilibrate Waxy->Equilibrate CRITICAL Open Open under Inert Gas Equilibrate->Open Aliquot Aliquot for Single Use Open->Aliquot Store Store at -20°C (Double Sealed) Aliquot->Store

Figure 1: Decision matrix for handling incoming fluorinated aminoindazole shipments. Note the critical equilibration step for waxy solids.

Module 2: Solubilization & Handling (The "During" Phase)

Q: Can I keep stock solutions in DMSO? A: Only if the DMSO is anhydrous and the solution is frozen. DMSO is highly hygroscopic. If "wet" DMSO is used, the water will attack the amide/ester linker.

Solvent Compatibility Table

SolventSolubility (approx.)Stability (RT)Stability (-20°C)Recommendation
Methanol 10–20 mg/mL< 24 Hours> 6 MonthsRecommended for stock solutions.
DMSO > 30 mg/mL< 12 Hours> 3 MonthsUse only for biological assays; do not store long-term.
Water InsolubleN/AN/AAvoid. Causes rapid precipitation and hydrolysis.
Acetonitrile 10–15 mg/mL< 48 Hours> 1 YearExcellent for LC-MS standards.

Protocol: Preparing Assay-Ready Solutions

  • Solvent Choice: Dissolve the neat solid in 100% Ethanol or Methanol for the primary stock.

  • Aqueous Dilution: When diluting into aqueous buffer for assays (e.g., PBS), ensure the buffer pH is < 7.4 .[1]

    • Mechanism:[1][2] Base-catalyzed hydrolysis of the amide linker is rapid at pH > 8.0.

  • Precipitation Check: Fluorinated tails are extremely hydrophobic. If the final organic co-solvent concentration is < 0.1%, the compound may crash out. Use a dynamic light scattering (DLS) check or visual inspection if potency drops unexpectedly.

Module 3: Troubleshooting Degradation (The "After" Phase)

Q: I see a new peak in my LC-MS. Is it defluorination? A: It is likely hydrolysis , not defluorination. While metabolic enzymes (liver microsomes) cause oxidative defluorination (loss of -F), benchtop degradation is almost exclusively the cleavage of the amide or ester bond.

Diagnostic Guide: Identifying Breakdown Products If your parent compound is 5F-MDMB-PINACA (MW ~363), look for these signatures:

  • The Hydrolysis Product (Major Impurity):

    • Mass Shift: Loss of the amine head group.

    • Identity: 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.[3]

    • Cause: Moisture intrusion or high pH.

  • The Transesterification Product (Artifact):

    • Mass Shift: +14 Da (if using Methanol).

    • Cause: Storing ester-containing analogs in methanol at room temperature for too long.

Visual Guide: Hydrolysis Degradation Pathway

DegradationPathway cluster_conditions Accelerating Factors Parent Parent Compound (Fluorinated Amide/Ester) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Acid Degradation Product A: Indazole-3-Carboxylic Acid Intermediate->Acid Bond Cleavage Amine Degradation Product B: Amine/Amino Ester Intermediate->Amine Factors pH > 7.4 Temperature > 25°C DMSO (Wet)

Figure 2: The primary degradation mechanism. Note that the fluorinated tail (left side of the molecule) usually remains intact during benchtop storage; the failure point is the amide linker.

References

  • Banister, S. D., et al. (2016). "Pharmacology of Indazole- and Indole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists." ACS Chemical Neuroscience. Link

  • Cayman Chemical. (2023).[4] "5-fluoro-MDMB-PINACA Product Information & Stability Data." Cayman Chemical Technical Support. Link

  • Hasegawa, K., et al. (2015).[1][2] "Postmortem distribution of 5-fluoro-ADB and its metabolite in body fluids and solid tissues." Forensic Toxicology. Link

  • Wipf, P. (2014).[5] "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Department of Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). "Risk assessment report on a new psychoactive substance: 5F-MDMB-PINACA." Link

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Reference Data & Comparative Studies

Validation

¹⁹F NMR Chemical Shifts of 6-Fluoroindazole Derivatives: A Comparative Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for Fragment-Based Drug Discovery (FBDD). The indazole nucleus is a privileged pharmacophore, and the strategic introduction of a fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for Fragment-Based Drug Discovery (FBDD). The indazole nucleus is a privileged pharmacophore, and the strategic introduction of a fluorine atom provides both a sensitive spectroscopic handle and a means to modulate physicochemical properties. Because ¹⁹F has a 100% natural isotopic abundance, a spin of ½, and no endogenous background in biological systems, ¹⁹F NMR is an exceptionally powerful technique for detecting weak fragment-target interactions[1].

However, not all fluorinated indazoles perform equally. The regiochemistry of the fluorine substitution profoundly impacts the molecule's electronic environment, metabolic stability, and target affinity. This guide objectively compares 6-fluoroindazole derivatives against their 4-fluoro and 5-fluoro alternatives, providing empirical ¹⁹F NMR data and validated screening protocols to optimize your FBDD workflows.

Comparative Analysis: Positional Isomers in ¹⁹F NMR

The extreme sensitivity of the ¹⁹F nucleus to its local electronic environment results in a wide chemical shift dispersion (spanning over 800 ppm), which minimizes signal overlap in multiplexed fragment screening[1]. The position of the fluorine atom on the indazole ring dictates its chemical shift due to varying degrees of resonance and inductive effects from the heteroaromatic system.

Chemical Shift Dispersion and Target Affinity

The 6-position of the indazole ring is conjugated differently than the 4- or 5-positions, directly influencing the paramagnetic shielding term of the fluorine atom. Empirical data demonstrates that 6-fluoroindazoles typically resonate further downfield compared to their 5-fluoro counterparts.

Beyond spectroscopic advantages, the 6-fluoro substitution often yields superior pharmacological profiles. For instance, in the optimization of Rho-associated protein kinase 1 (ROCK1) inhibitors, a 6-fluoroindazole derivative exhibited a potent IC₅₀ of 14 nM, representing a dramatic ~178-fold enhancement over its 4-fluoro counterpart (IC₅₀ = 2500 nM)[2]. Furthermore, the stable C-F bond at the 6-position effectively blocks cytochrome P450-mediated oxidation at a common metabolic soft spot, significantly increasing oral bioavailability (up to 61% in specific derivatives)[2].

Table 1: Quantitative Comparison of Fluoroindazole Isomers
Compound ScaffoldSubstitution PositionTypical ¹⁹F NMR Chemical Shift (ppm)*Benchmark Kinase Potency (e.g., ROCK1 IC₅₀)Primary Advantage in FBDD
4-Fluoroindazole C4-120.0 to -121.52500 nM[2]Baseline structural comparison
5-Fluoroindazole C5-123.8[3]25 - 50 nM (RT target)[4]Moderate affinity, distinct upfield shift
6-Fluoroindazole C6-113.1 to -118.0[5]14 nM[2]Superior target affinity, optimal metabolic shielding

*Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and may vary slightly depending on the solvent (e.g., CDCl₃ vs. DMSO-d₆) and N-substitution (e.g., N-Boc derivatives).

Mechanistic Pathway of 6-Fluoroindazole Superiority

To understand the causality behind the preference for 6-fluoroindazoles, we must look at the dual role of the fluorine atom: it acts as both a steric shield against enzymatic degradation and an electronic modulator that enhances binding interactions within the target protein's active site[6].

G Core 6-Fluoroindazole Scaffold Shield Metabolic Shielding (C-F Bond Stability) Core->Shield Prevents oxidation Affinity Enhanced Binding Affinity (IC50 = 14 nM) Core->Affinity Electronic modulation Metab CYP450 Enzymes Metab->Shield Blocked Target Kinase Target (e.g., ROCK1) Affinity->Target PoorAffinity 4-Fluoro Analog (IC50 = 2500 nM) PoorAffinity->Target Weak binding

Pharmacological advantages of 6-fluoro substitution in kinase targeting.

Experimental Methodology: Self-Validating ¹⁹F NMR Fragment Screening

To objectively evaluate the binding of 6-fluoroindazole fragments, we utilize a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment. This technique exploits the difference in transverse relaxation times (T₂) between the free and protein-bound states. Small molecules tumble rapidly in solution, resulting in long T₂ times and sharp NMR signals. When a fragment binds to a massive target protein, it adopts the protein's slow tumbling rate, drastically shortening its T₂ and causing the ¹⁹F signal to broaden or disappear[7].

Protocol: T₂-Filtered ¹⁹F NMR Screening

This protocol is designed as a self-validating system. It includes a displacement control step to ensure that observed line broadening is due to specific active-site binding, rather than non-specific aggregation or precipitation.

Step 1: Sample Preparation (Ligand Reference)

  • Prepare a 100 µM solution of the 6-fluoroindazole fragment in a physiological buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Incorporate 5% D₂O for the NMR spectrometer lock signal.

  • Add a non-binding ¹⁹F reference standard (e.g., 50 µM trifluoroacetic acid, TFA) to calibrate the chemical shift and monitor magnetic field homogeneity.

Step 2: Protein Introduction (Test Sample)

  • In a separate NMR tube, prepare an identical ligand solution and add the unlabelled target protein at a concentration of 10 µM (establishing a 10:1 ligand-to-protein ratio).

  • Causality Note: This high ratio ensures the system remains in fast exchange on the NMR timescale, allowing the bound state's relaxation properties to be transferred to the bulk free ligand pool, amplifying the detection signal.

Step 3: Spectrometer Setup and Acquisition

  • Tune the NMR probe to the ¹⁹F resonance frequency (e.g., 564 MHz on a 600 MHz instrument).

  • Acquire a standard 1D ¹⁹F spectrum for the reference sample to establish the baseline chemical shift (expected between -113.1 and -118.0 ppm for 6-fluoroindazoles)[5].

  • Apply the CPMG pulse sequence [90°x - (τ - 180°y - τ)n - acquire] to both the reference and test samples. Set the total spin-echo time (2nτ) to approximately 40-80 ms to filter out broad macromolecular background and highlight the ligand's T₂ changes.

Step 4: Data Processing and Hit Detection

  • Overlay the reference spectrum and the protein-ligand spectrum.

  • A "hit" is confirmed if the 6-fluoroindazole ¹⁹F signal exhibits significant attenuation (line broadening) or a chemical shift perturbation (CSP) in the presence of the protein[7].

Step 5: System Validation (Displacement Control)

  • To validate the hit, titrate a known, high-affinity competitive inhibitor into the test sample.

  • If the 6-fluoroindazole fragment was binding specifically to the active site, the competitor will displace it. The ¹⁹F signal will recover its original sharp linewidth and intensity, proving the initial line broadening was a true binding event and not an artifact.

G A Library Selection (6-Fluoroindazole Derivatives) B 19F NMR of Reference Sample (Ligand Only) A->B C 19F NMR of Protein Sample (Ligand + Target Protein) A->C D Spectral Comparison (CPMG T2 Filter) B->D C->D E Hit Detection: Line Broadening / CSP D->E F Validation: Competitor Displacement E->F Recovers signal

Workflow for ¹⁹F NMR-based fragment screening and hit detection.

Conclusion

When designing a fragment library, the choice of positional isomer is not trivial. While 4-fluoro and 5-fluoroindazoles offer viable starting points, 6-fluoroindazole derivatives consistently demonstrate superior utility in FBDD. Their distinct ¹⁹F NMR chemical shifts (-113 to -118 ppm) provide excellent spectral dispersion, while the C-F bond at the 6-position offers optimal metabolic shielding against CYP450 enzymes and frequently drives nanomolar target affinity[2]. By pairing these privileged fragments with robust, self-validating CPMG NMR protocols, researchers can significantly accelerate the identification of high-quality lead compounds.

References

  • BenchChem Technical Data. "6-fluoro-3-(piperidin-4-yl)-1H-indole | 76315-55-4". BenchChem. 8

  • BenchChem Technical Data. "4,4-Difluoroazepane Hydrochloride". BenchChem. 1

  • BenchChem Technical Data. "6-Bromo-5-fluoro-1H-indazole | 1286734-85-7". BenchChem. 7

  • BenchChem Technical Data. "6-Bromo-5-fluoro-3-methyl-1H-indazole | 1394120-64-9". BenchChem. 4

  • US Patent US9024093B2. "Fluorination of organic compounds". Google Patents. 3

  • WO Patent WO2010059943A2. "Fluorination of organic compounds". Google Patents. 5

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Comparative

Comparative LC-MS/MS Profiling: 6-Fluoro-1H-indazol-7-amine vs. Structural Analogs

Executive Summary 6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2) is a critical bicyclic heteroaromatic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets).[1][2] Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluoro-1H-indazol-7-amine (CAS: 1780425-08-2) is a critical bicyclic heteroaromatic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets).[1][2] Its structural integrity is defined by the specific ortho-positioning of the fluorine atom relative to the amine group on the indazole core.

This guide provides a technical breakdown of its electrospray ionization (ESI) fragmentation behavior. By comparing it with non-fluorinated and isomeric analogs, we demonstrate that the 6-Fluoro-1H-indazol-7-amine exhibits a diagnostic "Ortho-Effect" fragmentation pathway—specifically the competitive loss of HF versus Ammonia (


)—which serves as a molecular fingerprint for quality control and metabolic stability studies.

Experimental Methodology

To replicate the fragmentation patterns described below, the following high-resolution mass spectrometry (HRMS) conditions are recommended. These protocols ensure the stabilization of the amine functionality while promoting sufficient ionization for MS/MS characterization.

LC-MS/MS Acquisition Parameters
ParameterSetting / ValueRationale
Instrumentation UHPLC coupled to Q-TOF or OrbitrapHigh mass accuracy (<5 ppm) is required to distinguish

loss from

or

interferences.
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)Standard retention for polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the 7-amine and indazole nitrogen (

generation).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Ionization Source ESI Positive (

)
Indazoles are basic; negative mode is less sensitive for this specific amino-derivative.
Collision Energy Stepped (10, 20, 40 eV)Low energy preserves the parent; high energy reveals ring-opening fragments.

Fragmentation Mechanics: The "Ortho-Effect"

The fragmentation of 6-Fluoro-1H-indazol-7-amine (


, MW: 151.05) is governed by the stability of the indazole ring and the interaction between the 6-fluoro and 7-amino substituents.
Primary Pathway: Indazole Ring Cleavage

Like most indazoles, the protonated parent ion (


 152.06) undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or simple bond scission, resulting in the loss of 

(27 Da) or

(28 Da).
Secondary Pathway: Substituent Interaction

A unique feature of this molecule is the proximity of the Fluorine (C6) and Amine (C7).

  • Loss of Ammonia (

    
    ):  Common in primary amines. Yields a fragment at 
    
    
    
    135.
  • Loss of HF (20 Da): In the 6-fluoro isomer, the amine protons can interact with the adjacent fluorine, facilitating the neutral loss of Hydrogen Fluoride (

    
    ). This yields a fragment at 
    
    
    
    132. This is the diagnostic marker. In isomers where F and
    
    
    are distant (e.g., 5-fluoro), this pathway is significantly suppressed.
Visualizing the Pathway

Fragmentation Parent Parent Ion [M+H]+ m/z 152.06 (C7H7FN3)+ Frag_N2 Loss of N2 (Diazo cleavage) m/z 124.06 Parent->Frag_N2 - 28 Da Frag_HCN Loss of HCN (Ring contraction) m/z 125.05 Parent->Frag_HCN - 27 Da Frag_NH3 Loss of NH3 (Amine cleavage) m/z 135.03 Parent->Frag_NH3 - 17 Da Frag_HF Loss of HF (Ortho-Effect) m/z 132.06 Parent->Frag_HF - 20 Da (Diagnostic) Deep_Frag Secondary Cracking (C6H4F+ or C6H5N+) m/z ~95-109 Frag_N2->Deep_Frag Frag_HCN->Deep_Frag

Figure 1: Predicted ESI+ fragmentation tree for 6-Fluoro-1H-indazol-7-amine. The loss of HF (m/z 132) is chemically specific to the ortho-substitution pattern.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 6-Fluoro-1H-indazol-7-amine, it must be differentiated from its non-fluorinated analog (often a starting material) and its positional isomers (impurities).

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (6-Fluoro-1H-indazol-7-amine)Alternative 1: Non-Fluorinated (1H-indazol-7-amine)Alternative 2: Positional Isomer (5-Fluoro-1H-indazol-7-amine)
Molecular Formula



Precursor (

)
152.06 134.07 152.06
Primary Loss

(125) /

(124)

(107) /

(106)

(125) /

(124)
Diagnostic Marker m/z 132 (Loss of HF) High IntensityN/A (No Fluorine present)m/z 132 (Loss of HF) Low/Trace Intensity
Differentiation Logic Simultaneous presence of F and Amine loss channels.Mass shift of -18 Da (F vs H).Ratio of HF loss. In 5-F isomer, F is too far from

to facilitate direct HF elimination.
Why This Matters

In drug development, distinguishing the 6-fluoro from the 5-fluoro isomer is crucial. Both have the same mass and similar retention times. However, the 6-fluoro analog allows for an intramolecular hydrogen bond between the 7-amine hydrogen and the 6-fluorine. Under collision-induced dissociation (CID), this pre-organization facilitates the elimination of HF. The 5-fluoro isomer lacks this proximity, making the HF loss significantly less favorable energetically.

Analytical Workflow for Identification

The following workflow ensures data integrity when characterizing this compound in complex mixtures (e.g., reaction crudes).

Workflow Sample Sample Prep (Dilute in MeOH/H2O) LC UHPLC Separation (C18 Column) Sample->LC MS1 Full Scan MS Confirm Parent m/z 152.06 LC->MS1 MS2 Targeted MS/MS (CE: 20-30 eV) MS1->MS2 Data Data Analysis Check m/z 132 vs 135 ratio MS2->Data

Figure 2: Step-by-step LC-MS/MS identification workflow.[3][4][5]

References

  • BenchChem. A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from

  • National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC Article. Retrieved from

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from

  • Sigma-Aldrich. 6-Fluoro-1H-indazol-7-amine Product Specification & Safety Data. Retrieved from

Sources

Validation

A Comparative Guide to HPLC Purity Assay Methods for CAS 1780425-08-2

For researchers, scientists, and drug development professionals, establishing the purity of a novel therapeutic candidate is a cornerstone of the development process. This guide provides an in-depth comparison of High-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel therapeutic candidate is a cornerstone of the development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of CAS 1780425-08-2, a VHL-based Proteolysis-Targeting Chimera (PROTAC). Given the unique structural complexity of PROTACs, which are large, bifunctional molecules, traditional small-molecule HPLC methods often require significant optimization.[1] This document will explore the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to guide the development of a robust, self-validating purity assay.

The Analytical Challenge: Purity of a VHL-Based PROTAC

PROTACs like CAS 1780425-08-2 present distinct challenges for chromatographic analysis. Their high molecular weight, and the combination of two distinct pharmacophores with a flexible linker, can lead to poor peak shapes, low solubility, and complex impurity profiles.[2][3] An effective HPLC purity method must be capable of separating the intact PROTAC from starting materials, synthetic intermediates, and potential degradants.[1] Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for this purpose, separating molecules based on their hydrophobicity.[1]

Comparative Analysis of HPLC Method Parameters

Developing a reliable HPLC method involves the systematic optimization of several key parameters. The choices made are interdependent and should be guided by the physicochemical properties of the analyte.

The stationary phase, or column, is the heart of the separation. While the C18 (octadecylsilyl) phase is the workhorse of RP-HPLC, alternative chemistries can offer different selectivity for complex molecules like PROTACs.

Column ChemistryPrinciple of SeparationAdvantages for PROTAC AnalysisDisadvantages
C18 (L1) Primarily hydrophobic interactions.High hydrophobicity provides strong retention for many PROTACs. Widely available and well-characterized.Can sometimes exhibit poor peak shape for large molecules; may not resolve closely related impurities.
C8 (L7) Hydrophobic interactions (less than C18).Reduced retention may be beneficial if the PROTAC is very strongly retained on C18, leading to shorter run times.May provide insufficient retention for more polar PROTACs or impurities.
Phenyl-Hexyl (L11) Mixed-mode (hydrophobic & π-π interactions).π-π interactions with aromatic rings in the PROTAC (common in E3 ligase ligands and warheads) can provide unique selectivity.Selectivity can be highly dependent on mobile phase composition.
Embedded Polar Group (EPG) Hydrophobic interactions with a polar group embedded in the alkyl chain.Can improve peak shape for basic compounds and offers different selectivity. Compatible with highly aqueous mobile phases.May have lower stability at extreme pH compared to traditional C18 phases.

Expert Insight: For initial method development for a novel PROTAC, a high-quality C18 column is the recommended starting point due to its broad applicability.[4] However, if co-eluting impurities are observed, switching to a Phenyl-Hexyl column can often provide the necessary change in selectivity to achieve separation.

The mobile phase composition dictates the elution strength and can significantly impact peak shape and resolution.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for PROTAC analysis as its lower viscosity results in higher efficiency and lower backpressure. It also has a lower UV cutoff.[5]

  • Aqueous Phase & Additives: The use of an acidic additive is crucial for protonating acidic silanols on the silica surface and ensuring good peak shape for the analyte.

    • 0.1% Formic Acid (FA): Provides good peak shape and is compatible with mass spectrometry (MS), which is invaluable for peak identification.[2][6]

    • 0.1% Trifluoroacetic Acid (TFA): A strong ion-pairing agent that can significantly improve peak shape for basic compounds. However, it is an ion-suppressing agent and is generally not preferred for LC-MS applications.[4]

Expert Insight: Always start with a mobile phase system of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B). This provides an excellent balance of chromatographic performance and MS-compatibility, which is critical for confirming the identity of the main peak and any impurities.[7]

Gradient Elution Strategy

Due to the complexity of samples containing PROTACs, a gradient elution is almost always necessary for purity analysis.[1][4] A gradient allows for the elution of compounds with a wide range of hydrophobicities within a reasonable timeframe.

A typical starting gradient for a PROTAC analysis on a C18 column would be a fast linear gradient from a low percentage of organic phase (e.g., 5-10% B) to a high percentage (e.g., 95% B) over 10-15 minutes.[1][2] This initial run serves as a "scouting gradient" to determine the approximate retention time of the main compound and the complexity of the impurity profile. The gradient can then be optimized to improve resolution around the main peak.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct HPLC methods for the purity assessment of CAS 1780425-08-2.

Protocol 1: Standard RP-HPLC Method (C18 Column)

This protocol serves as a robust, general-purpose starting point for the analysis.

1. Sample Preparation:

  • Prepare a stock solution of the PROTAC sample in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.[1]
  • Dilute the stock solution with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) to a final concentration of approximately 0.5 mg/mL.[1]
  • Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter.[1]

2. HPLC/UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 40 °C[2]
  • Injection Volume: 2 µL
  • UV Detection: 254 nm (or λmax of the compound)
  • Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 15.0 | 95 | | 17.0 | 95 | | 17.1 | 5 | | 20.0 | 5 |

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.[1] For most research and preclinical applications, a purity of >95% is considered acceptable.[1]
Protocol 2: Alternative Selectivity Method (Phenyl-Hexyl Column)

This method should be employed if Protocol 1 fails to resolve critical impurities.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC/UPLC Conditions:

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm (or equivalent)
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Flow Rate: 0.5 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • UV Detection: 254 nm (or λmax of the compound)
  • Gradient Program: (May require optimization, but start with the same gradient as Protocol 1) | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 15.0 | 95 | | 17.0 | 95 | | 17.1 | 5 | | 20.0 | 5 |

3. Data Analysis:

  • Follow the same procedure as in Protocol 1. Compare the resulting chromatogram to that from Protocol 1, paying close attention to the resolution of impurity peaks relative to the main analyte peak.

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Define Analytical Goal (Purity Assay) B Select Column & Mobile Phase (e.g., C18, ACN/H2O/FA) A->B C Develop Gradient Program (Scouting Gradient) B->C D Optimize Selectivity (Change Column/Mobile Phase) C->D Resolution Inadequate E System Optimization (Flow Rate, Temperature) C->E Resolution Adequate D->E F Specificity E->F Proceed to Validation G Linearity & Range F->G H Accuracy & Precision G->H I LOD / LOQ H->I J Robustness I->J K Final Method J->K

Caption: HPLC Method Development and Validation Workflow.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[8][9] Method validation is a core requirement of regulatory bodies and is described in the ICH Q2(R1) guideline.[10][11]

The key validation characteristics for a purity assay are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated by running forced degradation samples (acid, base, peroxide, heat, light) and showing that the main peak is resolved from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of 5 concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spiking the sample with known amounts of impurities.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[8][9]

By systematically evaluating these parameters, the analytical procedure becomes a self-validating system, providing high confidence in the reported purity values. Adherence to guidelines from the United States Pharmacopeia (USP), particularly chapter <621> on Chromatography, further ensures the method's reliability and allows for defined adjustments without full revalidation.[12][13][14][15]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Technology Networks. Retrieved from [Link]

  • USP. (n.d.). <621> Chromatography. US Pharmacopeia. Retrieved from [Link]

  • Almanac, P. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • bioRxiv. (2023, June 20). Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. Retrieved from [Link]

  • PMC. (n.d.). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Chlorofos. Retrieved from [Link]

  • Waters Corporation. (2025, July 10). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound. Retrieved from [Link]

  • bioRxiv. (2025, December 5). Evaluation of Thiol-Mediated Uptake in VHL-Based PROTACs. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]

  • PMC. (n.d.). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. Retrieved from [Link]

  • MDPI. (2022, December 6). Synthesis, Structure, and Spectral-Luminescent Properties of Peripherally Fluorinated Mg(II) and Zn(II) Octaphenyltetraazaporphyrins. Retrieved from [Link]

  • PubChem. (n.d.). Tetrafluorophthalonitrile. Retrieved from [Link]

Sources

Comparative

Comparison of 6-fluoro vs 5-fluoro indazole reactivity

An in-depth understanding of the indazole scaffold is critical for modern drug discovery, where it frequently serves as a privileged bioisostere for indoles and benzimidazoles. The introduction of a fluorine atom onto th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the indazole scaffold is critical for modern drug discovery, where it frequently serves as a privileged bioisostere for indoles and benzimidazoles. The introduction of a fluorine atom onto the indazole core is a standard optimization strategy to modulate lipophilicity, metabolic stability, and basicity (pKa)[1]. However, the specific regiochemistry of the fluorine atom—specifically at the C5 versus the C6 position—profoundly alters the electronic landscape of the bicyclic system.

This guide provides an objective, data-driven comparison of 5-fluoro-1H-indazole and 6-fluoro-1H-indazole , detailing their distinct reactivity profiles, regioselective alkylation behaviors, and applications in medicinal chemistry.

Electronic & Structural Profiling

The indazole ring exhibits annular tautomerism, existing primarily as the thermodynamically favored 1H-indazole (benzenoid) rather than the 2H-indazole (quinonoid) tautomer[2]. The placement of a highly electronegative fluorine atom exerts competing inductive (-I) and resonance (+R) effects, which propagate differently through the conjugated system depending on the substitution site.

  • 5-Fluoro-1H-indazole: The C5 position is para to the N1 nitrogen within the benzenoid resonance structure. The strong inductive withdrawal of the fluorine atom slightly reduces the electron density at N1, subtly lowering its nucleophilicity compared to the unsubstituted core. This electronic pull also activates the C7 position for electrophilic aromatic substitution (EAS)[3].

  • 6-Fluoro-1H-indazole: The C6 position is para to the C3 position and meta to N1. The resonance donation (+R) from the fluorine lone pairs can increase electron density at C3 and N2, altering the kinetic nucleophilicity of the N2 nitrogen and heavily influencing EAS at the C3 and C7 positions[4].

G Core Indazole Core (1H-Tautomer) F5 5-Fluoro Substitution (Para to N1) Core->F5 F6 6-Fluoro Substitution (Para to C3 / Meta to N1) Core->F6 EAS_5 Directs EAS to C7 Modulates N1 Nucleophilicity F5->EAS_5 Inductive (-I) & Resonance (+R) EAS_6 Directs EAS to C3 & C7 Modulates N2 Nucleophilicity F6->EAS_6 Inductive (-I) & Resonance (+R)

Regiochemical impact of 5-fluoro vs 6-fluoro substitution on indazole reactivity.

Reactivity & Regioselectivity Comparison

N-Alkylation: N1 vs. N2 Discrimination

Direct alkylation of 1H-indazoles notoriously yields a mixture of N1- and N2-alkylated products. The regioselectivity is governed by a delicate balance of thermodynamic vs. kinetic control[5].

  • Thermodynamic Control (N1 Preference): N1-alkylation preserves the aromaticity of the benzenoid ring, making it the thermodynamically stable product. Using sodium hydride (NaH) in tetrahydrofuran (THF) strongly favors N1-alkylation (>90%) for both 5-fluoro and 6-fluoro indazoles[5][6]. The THF solvent stabilizes the sodium indazolide ion pair, allowing equilibration to the more stable N1 isomer.

  • Kinetic Control (N2 Preference): Under Mitsunobu conditions or when using specific bases (e.g., Cs2CO3 in DMF), the kinetic N2-alkylated product can be favored due to chelation effects or non-covalent interactions[2][5].

Electrophilic Aromatic Substitution (EAS)
  • Halogenation: For both 5-fluoro and 6-fluoro isomers, the C3 and C7 positions are the most electron-rich carbon centers. Bromination using N-bromosuccinimide (NBS) typically occurs at the C7 position, yielding 7-bromo-5-fluoro-1H-indazole or 7-bromo-6-fluoro-1H-indazole, which are highly valuable precursors for Suzuki-Miyaura cross-coupling[3][7].

  • Formylation: Direct C3-formylation of indazoles is historically difficult via Vilsmeier-Haack conditions. However, recent methodologies utilizing Selectfluor in DMSO or the nitrosation of fluoro-indoles provide direct access to 3-carboxaldehydes[8][9].

G Indazole Fluoro-1H-indazole (Deprotonated) Anion Indazolide Anion (Delocalized) Indazole->Anion Base (e.g., NaH) N1_Alkyl N1-Alkyl Fluoroindazole (Thermodynamic Product) Anion->N1_Alkyl NaH / THF (Equilibration) N2_Alkyl N2-Alkyl Fluoroindazole (Kinetic Product) Anion->N2_Alkyl Mitsunobu / Cs2CO3 (Kinetic Trapping)

Thermodynamic vs. kinetic control pathways for fluoroindazole N-alkylation.

Quantitative Performance & Medicinal Chemistry Impact

The position of the fluorine atom dictates the molecule's ability to form critical hydrophobic interactions within kinase ATP-binding pockets.

Property / Application5-Fluoro-1H-indazole6-Fluoro-1H-indazoleMechanistic Impact
N1/N2 Alkylation Ratio (NaH/THF) > 95:5 (Strong N1 preference)> 95:5 (Strong N1 preference)Both isomers readily form the thermodynamic N1 product under NaH/THF conditions[5].
C7 Bromination (NBS/DMF) High YieldHigh YieldFluorine at either position activates the C7 site for EAS, facilitating late-stage functionalization[3].
Anti-HIV NNRT Inhibition IC50 ~ 25–50 nMNot primary scaffold5-F substitution provides a 7- to 13-fold potency improvement over non-fluorinated indazoles[1].
ROCK1 Kinase Inhibition Low potencyIC50 = 14 nM6-F substitution dramatically enhances binding via specific hydrophobic interactions in the kinase pocket (vs. 2500 nM for 4-fluoro)[1].
c-MET Kinase Inhibition Moderate bindingHigh binding affinity6-F substitution is highly tolerated and improves ligand lipophilic efficiency (LLE) in Type-III c-MET inhibitors[7].

Self-Validating Experimental Protocols

To ensure reproducibility and high regioselectivity, the following protocols leverage the intrinsic electronic properties of the fluoroindazole scaffolds.

Protocol A: Highly Regioselective N1-Alkylation of Fluoroindazoles

Causality: Utilizing NaH in THF creates a sodium indazolide ion pair. The coordinating nature of THF allows the system to equilibrate, overriding kinetic trapping and funneling the reaction toward the thermodynamically stable N1-alkylated isomer[5][6].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 5-fluoro-1H-indazole or 6-fluoro-1H-indazole (1.0 equiv, 5.0 mmol) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the indazolide anion.

  • Alkylation: Add the alkyl halide (e.g., primary alkyl bromide, 1.1 equiv) dropwise.

  • Equilibration: Remove the ice bath and heat the reaction to 60 °C for 12–16 hours. Self-Validation Check: Monitor via LC-MS; the N1/N2 ratio should be >95:5. If significant N2 product is observed, the reaction has not reached thermodynamic equilibrium (extend heating time).

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over MgSO4, and purify via flash chromatography.

Protocol B: Direct C3-Formylation via Indole Nitrosation

Causality: Direct Vilsmeier formylation of indazoles fails due to electron deficiency. Instead, starting from 5-fluoro or 6-fluoro-indole, nitrosation yields an oxime intermediate that undergoes ring-opening and subsequent closure to form the 1H-indazole-3-carboxaldehyde[9].

  • Nitrosation: Dissolve 5-fluoro-indole or 6-fluoro-indole (2.0 mmol) in a mixture of water and dioxane. Add sodium nitrite (NaNO2, 10 equiv).

  • Acidification: Slowly add 6M HCl (dropwise) at 0 °C to maintain a slightly acidic environment, preventing over-oxidation.

  • Ring Rearrangement: Stir at room temperature for 5 hours. The intermediate oxime will spontaneously rearrange into the indazole core.

  • Isolation: Extract the yellowish mixture with EtOAc. Wash with brine, dry, and concentrate. Purify via silica gel chromatography (Petroleum Ether/EtOAc 8:2) to yield the pure 5-fluoro- or 6-fluoro-1H-indazole-3-carboxaldehyde (Yields typically 84–87%)[9][10].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry (2021). 11

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances (2024).6

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry (2024). 12

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (2018). 9

  • Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry (ACS Publications). 7

  • A Comparative Guide to 3-Amino-4,6-difluoro-1H-indazole and Other Indazole Derivatives in Drug Discovery. Benchchem. 4

  • 6-Bromo-5-fluoro-3-methyl-1H-indazole. Benchchem. 1

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Validation

A Researcher's Guide to the Crystal Structure Determination of 7-amino-6-fluoroindazole: A Comparative Methodological Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in kinase inhibitor research, the indazole scaffold is a cornerstone. The precise three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in kinase inhibitor research, the indazole scaffold is a cornerstone. The precise three-dimensional arrangement of atoms within these molecules, unveiled through single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships (SAR) and optimizing drug-target interactions. This guide provides a comprehensive, in-depth look at the experimental methodology required to determine the crystal structure of 7-amino-6-fluoroindazole, a key heterocyclic amine.

While a public crystal structure for 7-amino-6-fluoroindazole is not yet available, this guide will provide a robust, field-proven workflow for its determination. We will compare and contrast potential outcomes with the known crystal structures of closely related indazole derivatives, offering a predictive and comparative framework. This document is designed to be a practical guide for researchers, explaining not just the "how" but the critical "why" behind each experimental step.

Part 1: The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystal

The first and often most challenging step in any crystallographic analysis is obtaining a high-quality single crystal.[1] This process involves the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[2] For a small molecule like 7-amino-6-fluoroindazole, several techniques can be employed. The choice of method and solvent is critical as it can significantly influence crystal growth and even be incorporated into the crystal lattice.[2]

Comparative Crystallization Strategies for Indazole Derivatives

The following table outlines common crystallization methods, their underlying principles, and suitability for small molecules like 7-amino-6-fluoroindazole.

Crystallization MethodPrincipleSuitability & Key Considerations for 7-amino-6-fluoroindazole
Slow Evaporation Gradual removal of solvent from a solution of the compound, increasing its concentration to the point of supersaturation and nucleation.[3][4]High Suitability: This is often the simplest and most effective starting point for milligram quantities of a compound.[2][3] Solvent Choice: A solvent in which the compound is moderately soluble is ideal. For an amino-fluoro-indazole, solvents like ethanol, methanol, or acetone could be good starting points. The rate of evaporation is a critical variable; it can be controlled by limiting the surface area of the container opening.[2]
Vapor Diffusion A solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[2]Excellent Suitability: This is one of the best methods for obtaining high-quality crystals from small amounts of material.[2] Solvent System: A common setup involves dissolving the indazole in a solvent like DMSO or DMF and using a more volatile anti-solvent like diethyl ether or pentane.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.[2]Moderate Suitability: This method can be effective but is often more technically challenging to set up without disturbing the interface.[2] It offers another avenue if evaporation and diffusion methods are unsuccessful.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[4]High Suitability: This is a classic and effective method. The key is a slow cooling rate to promote the growth of a single, large crystal rather than many small ones.
Experimental Protocol: Crystallization Screening of 7-amino-6-fluoroindazole

This protocol outlines a parallel screening approach to efficiently identify suitable crystallization conditions.

Objective: To produce diffraction-quality single crystals of 7-amino-6-fluoroindazole (typically >50 microns in all dimensions).[5]

Materials:

  • 7-amino-6-fluoroindazole (high purity, >98%)

  • A selection of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)

  • Small glass vials (1-2 mL) or a micro-crystallization plate

  • Microscope with polarizing filters for crystal inspection[6]

Procedure:

  • Solubility Testing: Begin by determining the approximate solubility of 7-amino-6-fluoroindazole in a range of solvents. This will inform the selection of solvent systems for crystallization trials.

  • Trial Setup (Slow Evaporation):

    • Prepare a near-saturated solution of the compound in 3-4 promising solvents in separate, clean vials.

    • Cover the vials with a cap or parafilm with a few small holes pierced to allow for slow evaporation.

    • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Trial Setup (Vapor Diffusion - Sitting Drop):

    • In the well of a crystallization plate, place ~500 µL of an anti-solvent (e.g., diethyl ether).

    • On the raised "sitting drop" post, place a 1-2 µL drop of a concentrated solution of the indazole (e.g., in DMSO).

    • Seal the well and store it in a stable environment. Observe the drop for the appearance of crystals.

  • Crystal Inspection:

    • Regularly inspect the trials under a microscope. High-quality crystals should be transparent, have well-defined faces, and be free of cracks or inclusions.[6]

    • Using polarizing filters can help to confirm that an object is a single crystal; a single crystal should extinguish light evenly as the stage is rotated.

Part 2: Unveiling the Structure: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, SCXRD is used to determine the three-dimensional arrangement of its constituent atoms.[5][7] The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern.[5][7] The analysis of this pattern allows for the reconstruction of the electron density map, and thus the molecular structure.

Workflow for SCXRD Analysis

The following diagram illustrates the key stages of an SCXRD experiment, from crystal mounting to structure refinement.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_mount 1. Crystal Mounting (On a glass fiber or loop) centering 2. Crystal Centering (In the X-ray beam) crystal_mount->centering unit_cell 3. Unit Cell Determination (Initial diffraction frames) centering->unit_cell data_collection 4. Full Data Collection (Rotating the crystal) unit_cell->data_collection integration 5. Data Integration (Measuring reflection intensities) data_collection->integration scaling 6. Scaling & Merging (Applying corrections) integration->scaling space_group 7. Space Group Determination scaling->space_group solve 8. Structure Solution (Direct methods or Patterson) space_group->solve refine 9. Structure Refinement (Least-squares fitting) solve->refine validation 10. Validation (Checking geometry & R-factors) refine->validation cif_file 11. Final CIF File Generation validation->cif_file caption Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: SCXRD Data Collection and Refinement

Objective: To collect high-quality diffraction data and solve the crystal structure of 7-amino-6-fluoroindazole.

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[7]

Procedure:

  • Crystal Mounting: A suitable crystal is carefully selected and mounted on a glass fiber or in a cryo-loop.[5]

  • Data Collection:

    • The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer collects a series of diffraction images as the crystal is rotated through various angles.[5] A complete data set may take several hours to collect.[7]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.

  • Structure Solution: The positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods).

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit with the experimental data. This process yields precise bond lengths, bond angles, and thermal parameters.

  • Validation and Deposition: The final structure is validated for geometric correctness. The data is then typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), in the form of a Crystallographic Information File (CIF).[8][9]

Part 3: Comparative Structural Analysis: Learning from Other Indazoles

While the specific structure of 7-amino-6-fluoroindazole awaits discovery, we can infer a great deal by examining the crystal structures of related molecules. The indazole ring system is known for its ability to form various intermolecular interactions, which dictate how the molecules pack in the solid state.

Key Structural Features of Indazoles
  • Tautomerism: Indazoles can exist in different tautomeric forms, with the hydrogen atom on either N1 or N2. The 1H-tautomer is generally more stable.[10] The substitution pattern on the ring can influence which tautomer is present in the crystal.

  • Hydrogen Bonding: The amino group (-NH2) and the indazole N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. These interactions are expected to play a dominant role in the crystal packing of 7-amino-6-fluoroindazole.

  • π-π Stacking: The aromatic indazole ring allows for π-π stacking interactions, which can further stabilize the crystal lattice.

Comparative Data from Known Indazole Structures

The following table presents crystallographic data for a few representative indazole derivatives, which can serve as a basis for comparison.

CompoundCCDC Deposition No.Space GroupKey Intermolecular InteractionsReference
7-Nitroindazole152675P2₁/cN-H···O hydrogen bonds forming chains[11]
Indazol-2-yl-acetic acidNot specifiedNot specifiedCarboxylic acid dimers via O-H···O hydrogen bonds[10]
4-methoxy-N-(1H-indazol-5-yl)benzenesulfonamide906759P-1N-H···N and N-H···O hydrogen bonds forming dimers[8]

For 7-amino-6-fluoroindazole, one would predict a crystal packing arrangement dominated by N-H···N hydrogen bonds, potentially forming dimers or chains similar to other amino- and nitro-indazoles. The fluorine atom may also participate in weaker C-H···F interactions. The final determined structure will provide definitive answers and invaluable insight for future drug design efforts.

Conclusion

Determining the crystal structure of a novel compound like 7-amino-6-fluoroindazole is a systematic process that combines meticulous experimental technique with powerful analytical methods. This guide provides a comprehensive roadmap, from obtaining high-quality crystals to refining the final atomic model. By comparing these methodologies and potential structural motifs with known indazole derivatives, researchers are well-equipped to unlock the precise three-dimensional architecture of this and other important molecules, paving the way for the rational design of next-generation therapeutics.

References

  • Acta Crystallographica Section F, Structural Biology and Crystallization Communications.

  • Fiveable.

  • SPT Labtech.

  • Chemical Society Reviews, Royal Society of Chemistry.

  • Precise Ceramic.

  • EBSCO Information Services.

  • Molecules, MDPI.

  • Journal of Medicinal Chemistry, American Chemical Society.

  • The Science Education Resource Center at Carleton College (SERC).

  • Journal of the Indian Chemical Society.

  • University of Washington.

  • Molecules, MDPI.

  • International Journal of Scientific Development and Research.

  • University of Zurich.

  • ResearchGate.

  • Research Explorer, The University of Manchester.

  • ResearchGate.

  • ResearchGate.

  • RSC Medicinal Chemistry, Royal Society of Chemistry.

  • ChemScene.

  • Zeitschrift für Kristallographie - New Crystal Structures.

  • ChemRxiv.

  • Acta Crystallographica Section E, Structure Reports Online.

  • PubChem, National Center for Biotechnology Information.

  • Der Pharma Chemica.

  • Molecules, MDPI.

  • ResearchGate.

  • Google Patents.

  • Molbank, MDPI.

Sources

Comparative

Validating 6-Fluoro-1H-indazol-7-amine purity via elemental analysis

An absolute determination of chemical purity is a foundational requirement in pharmaceutical research and drug development. For critical heterocyclic building blocks like 6-Fluoro-1H-indazol-7-amine (Chemical Formula: C7...

Author: BenchChem Technical Support Team. Date: March 2026

An absolute determination of chemical purity is a foundational requirement in pharmaceutical research and drug development. For critical heterocyclic building blocks like 6-Fluoro-1H-indazol-7-amine (Chemical Formula: C7H6FN3, MW: 151.14 g/mol )[1], relying on a single analytical method often leads to critical downstream failures.

While High-Performance Liquid Chromatography (HPLC) is the most ubiquitous tool in the laboratory, it is fundamentally a relative measurement technique. To establish a self-validating, foolproof purity profile, researchers must employ orthogonal techniques. This guide objectively compares Elemental Analysis (CHN combustion) against HPLC-UV and Quantitative NMR (qNMR), providing step-by-step methodologies and causality-driven data interpretation.

Methodological Comparison: Why Elemental Analysis?

The concept of "purity" is inextricably linked to the analytical method used to measure it as each technique interrogates a different physical property of the molecule[2].

  • HPLC-UV measures the relative UV absorbance of separated components. Causality of Limitation: It assumes all impurities share similar UV response factors and is completely blind to non-chromophoric contaminants like inorganic salts (e.g., NaCl from reaction workups) or residual water leading to artificially inflated purity scores (Area %)[3].

  • qNMR measures absolute molar purity by integrating proton signals against a certified internal standard. While highly accurate, it requires non-overlapping signals and expensive instrumentation making it a powerful but technically demanding orthogonal assay[2].

  • Elemental Analysis (EA) measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. Causality of Strength: Because it combusts the entire sample matrix, any trapped solvent, water, or inorganic salt will mathematically dilute the C, H, and N percentages. A deviation of ≤ ±0.4% from theoretical values is the gold standard required by major chemical journals to confirm ≥95% absolute purity[4].

Table 1: Comparative Analysis of Purity Validation Techniques
MethodologyDetection PrinciplePurity TypeStrengthsLimitations
Elemental Analysis (CHN) Flash Combustion to gas (TCD)Absolute Mass FractionDetects non-UV active impurities, salts, and water.Destructive; requires highly precise microbalance weighing.
HPLC-UV Chromatographic separationRelative Area %High sensitivity for structurally similar organic impurities.Blind to inorganic salts; assumes uniform UV response factors.
qNMR Nuclear magnetic resonanceAbsolute Molar PurityStructurally specific; universal detection of protons.High instrument cost; requires overlapping-free signals.

Experimental Workflows & Protocols

To establish a self-validating system, the protocols below detail the mechanistic causality behind each procedural step.

PurityWorkflow Start 6-Fluoro-1H-indazol-7-amine Synthesis Batch EA Elemental Analysis (CHN) Absolute Mass Fraction Start->EA HPLC HPLC-UV Analysis Relative Chromatographic Purity Start->HPLC qNMR Quantitative NMR (qNMR) Absolute Molar Purity Start->qNMR Combustion Flash Combustion (1000°C) Quantify CO2, H2O, N2 EA->Combustion Chromatography Reverse-Phase Separation UV Absorbance Detection HPLC->Chromatography Resonance Internal Standard Calibration 1H Signal Integration qNMR->Resonance Decision Orthogonal Data Concordance Final Purity Certification Combustion->Decision Chromatography->Decision Resonance->Decision

Orthogonal purity validation workflow for 6-Fluoro-1H-indazol-7-amine.
Protocol A: CHN Elemental Analysis (The Gold Standard)
  • Microbalance Weighing: Accurately weigh 1.5–2.0 mg of 6-Fluoro-1H-indazol-7-amine into a combustible tin capsule using a microbalance (resolution of 1 µg).

    • Causality:Final elemental percentages are calculated directly against this initial mass, making weighing precision the most critical source of error[5]. Furthermore, the tin capsule acts as an exothermic catalyst during combustion, driving the local temperature to ~1800°C to ensure complete oxidation.

  • Flash Combustion: Drop the encapsulated sample into a combustion reactor heated to 1000°C, accompanied by a precise pulse of pure oxygen.

    • Causality: This instantly oxidizes the organic matrix, converting all Carbon to CO₂, Hydrogen to H₂O, and Nitrogen to various nitrogen oxides (NOx).

  • Catalytic Reduction: Pass the combustion gases through a reduction reactor containing elemental copper at ~650°C.

    • Causality: Copper scavenges excess oxygen and quantitatively reduces all NOx species to N₂ gas, ensuring nitrogen is measured as a single unified species.

  • Separation & Detection: Sweep the N₂, CO₂, and H₂O gases using a helium carrier gas through a GC column, detecting each via a Thermal Conductivity Detector (TCD).

Protocol B: qNMR Orthogonal Validation
  • Sample Preparation: Dissolve 10 mg of the sample and an accurately weighed internal standard (e.g., Maleic acid, highly pure) in DMSO-d6.

  • Acquisition Parameters: Acquire a 1H NMR spectrum using a long relaxation delay (D1 > 5 × T1 of the slowest relaxing proton).

    • Causality:A sufficient relaxation delay ensures that all nuclei return to their equilibrium magnetization state between pulses, which is an absolute physical requirement for accurate quantitative integration[2].

Data Interpretation & Causality

For 6-Fluoro-1H-indazol-7-amine (C7H6FN3), the theoretical elemental composition by mass is:

  • Carbon (C): 55.63%

  • Hydrogen (H): 4.00%

  • Nitrogen (N): 27.80%

Table 2 illustrates how elemental analysis acts as a diagnostic tool for specific impurities that HPLC might miss.

Table 2: CHN Data Interpretation for 6-Fluoro-1H-indazol-7-amine
ElementTheoretical Mass %Batch A (Pure)Batch B (Wet)Batch C (Solvent)
Carbon (C) 55.63%55.58%52.80%58.10%
Hydrogen (H) 4.00%4.05%4.50%4.80%
Nitrogen (N) 27.80%27.71%26.40%25.10%
Conclusion N/APASS (≤ ±0.4%)FAIL (Water inclusion)FAIL (EtOAc inclusion)

Diagnostic Causality:

  • Batch A (Pure): All values fall within the strict ±0.4% acceptance criteria[4], validating absolute purity.

  • Batch B (Wet): Shows depressed Carbon and Nitrogen, but elevated Hydrogen. This perfectly aligns with the inclusion of atmospheric water (H₂O), which adds hydrogen mass but dilutes the carbon and nitrogen mass fractions. HPLC-UV would completely miss this water weight.

  • Batch C (Solvent): Shows elevated Carbon and Hydrogen, but depressed Nitrogen. This indicates contamination with a non-nitrogenous organic solvent used during purification, such as ethyl acetate (C4H8O2), which inflates the carbon/hydrogen ratio while diluting the nitrogen.

Conclusion

While HPLC-UV is excellent for tracking reaction progress and identifying structurally related organic impurities, it cannot stand alone as a definitive proof of purity. By integrating Elemental Analysis (CHN) into your workflow, you measure the absolute mass fraction of 6-Fluoro-1H-indazol-7-amine, ensuring that inorganic salts, trapped moisture, and residual solvents are rigorously accounted for before the compound advances in the drug development pipeline.

References

  • "An International Study Evaluating Elemental Analysis" - ACS Central Science (via NIH). URL: [Link]

  • "CHNSO Organic Elemental Analysis - Sample Preparation" - Mettler Toledo. URL: [Link]

  • "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay" - Journal of Medicinal Chemistry (via NIH). URL: [Link]

Sources

Validation

Comparative potency of 7-amino vs 3-amino indazole inhibitors

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. However, the positional isomerism of the amino substituent—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. However, the positional isomerism of the amino substituent—specifically at the 3-position versus the 7-position —dictates divergent pharmacological profiles, binding modes, and potency ranges.

This guide provides a technical comparison of 3-aminoindazole and 7-aminoindazole derivatives. The data indicates a clear functional bifurcation:

  • 3-Aminoindazoles function primarily as Type I/II ATP-competitive kinase inhibitors , achieving single-digit nanomolar (nM) potency by exploiting the hinge region of the kinase domain.[1][2]

  • 7-Aminoindazoles (and their 7-nitro precursors) are historically established as Nitric Oxide Synthase (NOS) inhibitors (micromolar potency) but have recently re-emerged as scaffolds for covalent kinase inhibitors targeting specific cysteine residues (e.g., FGFR4), achieving nanomolar selectivity where 3-amino isomers fail.

Part 1: 3-Amino Indazoles – The Kinase "Workhorse"[1][2]

Mechanism of Action: Hinge Binding

The 3-aminoindazole moiety is designed to mimic the adenine ring of ATP. The nitrogen atoms of the indazole ring (N1/N2) and the exocyclic 3-amino group form a critical "donor-acceptor" hydrogen bond motif with the backbone residues of the kinase hinge region (e.g., the "gatekeeper" residue).

  • Binding Geometry: The indazole core sits in the adenosine binding pocket.[3] The substituent attached to the 3-amino group typically extends into the solvent-exposed region or the "selectivity pocket" (back cleft), allowing for modulation of pharmacokinetic properties and selectivity.

Key Potency Data

3-aminoindazole derivatives constitute the core of several potent multi-targeted receptor tyrosine kinase (RTK) inhibitors.

Table 1: Potency Profile of Representative 3-Aminoindazole Inhibitors

CompoundPrimary TargetsIC50 (nM)MechanismClinical Status
ABT-869 (Linifanib) VEGFR, PDGFR4 (VEGFR2)ATP-competitive (Type II)Phase III (Past)
Entrectinib ALK, ROS1, TRK< 2 (ROS1)ATP-competitiveFDA Approved
AKE-72 BCR-ABL (T315I)0.5 (WT)ATP-competitivePreclinical
Generic 3-amino FGFR1~20Hinge BinderTool Compound

Insight: The high potency of 3-aminoindazoles stems from the rigid coplanarity of the amino group with the bicyclic system, optimizing H-bond distances (2.8–3.0 Å) with the kinase hinge.

Part 2: 7-Amino Indazoles – The "Specialist" Effector

Mechanism of Action: NOS Inhibition & Covalent Targeting

Unlike the 3-amino variant, the 7-aminoindazole scaffold is less sterically suited for generic hinge binding due to the proximity of the 7-position to the N1 hydrogen. Its utility is bifurcated:

  • NOS Inhibition: 7-Nitroindazole (7-NI) and its metabolite 7-aminoindazole compete with L-arginine or tetrahydrobiopterin (BH4) in Nitric Oxide Synthase isoforms.[1][2]

  • Covalent Kinase Inhibition: Recent SAR studies (e.g., FGFR4 inhibitors) utilize the 7-position to attach electrophilic "warheads" (e.g., acrylamides) that target non-catalytic cysteines, or to induce specific torsion angles that fit into restricted pockets like the FGFR4 gatekeeper.

Key Potency Data

Table 2: Potency Profile of Representative 7-Substituted Indazole Inhibitors

CompoundPrimary TargetsIC50 / KiMechanismUtility
7-Nitroindazole nNOS (Neuronal)0.7 µM (IC50)Competitive vs. BH4CNS Research Tool
7-Aminoindazole nNOS / iNOS> 5 µMWeak CompetitiveMetabolite
Compound 7v FGFR4 (WT/Mutant)2.9 nM (IC50)Covalent (Cys777)HCC Research
7-Azaindazole AXL / PI3K< 10 nMATP-competitiveOncology

Critical Distinction: While simple 7-aminoindazole is a weak inhibitor (µM range) of NOS, functionalized 7-amino derivatives (like Compound 7v) achieve nanomolar potency in kinases by bypassing the canonical hinge binding mode and relying on covalent tethering.

Part 3: Comparative Analysis & Decision Logic

The choice between a 3-amino and 7-amino scaffold is rarely arbitrary; it is dictated by the structural biology of the target pocket.

Structural Activity Relationship (SAR) Comparison
Feature3-Amino Indazole7-Amino Indazole
Primary Binding Mode Hinge Region: Forms classic 2-point H-bonds (N1/N2 + 3-NH).[1][2]Allosteric / Covalent: 7-substituent vectors towards the "floor" or C-helix of the pocket.[1][2]
Solvent Exposure High: 3-position points directly out to solvent; ideal for solubilizing groups.[1][2]Low/Restricted: 7-position is buried or faces the ribose pocket; space is limited.[1][2]
Potency Ceiling Picomolar (pM): Optimized for maximum affinity.Nanomolar (nM): Often requires covalent warheads to match 3-amino affinity.[1][2]
Selectivity Moderate (Pan-kinase activity is common).High: Can target unique cysteines or isoforms (e.g., nNOS vs eNOS).
Decision Logic Visualization

ScaffoldSelection Target Target Identification Kinase Kinase Domain Target->Kinase NOS Nitric Oxide Synthase Target->NOS Type1 Canonical ATP Pocket (Type I/II) Kinase->Type1 Cys Cysteine-Rich / Gatekeeper Mutant Kinase->Cys Scaffold7 7-Amino/Nitro Indazole (Allosteric/Covalent) NOS->Scaffold7 BH4 Competition Scaffold3 3-Amino Indazole (Hinge Binder) Type1->Scaffold3 High Affinity Cys->Scaffold7 Covalent Vector

Figure 1: Decision matrix for selecting indazole scaffolds based on target biology.[2]

Part 4: Experimental Protocols

To validate the potency differences described, the following protocols are recommended. These are designed to be self-validating by including specific positive controls.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of 3-amino vs. 7-amino derivatives against a standard tyrosine kinase (e.g., VEGFR2 or FGFR1).[1]

Materials:

  • Recombinant Kinase (e.g., VEGFR2).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • Control 1: Staurosporine (Pan-kinase inhibitor).

  • Control 2: ABT-869 (3-amino reference).[1][2]

Workflow:

  • Compound Prep: Dissolve compounds in 100% DMSO to 10 mM. Perform 1:3 serial dilutions (10 points) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well plate, mix:

    • 2.5 µL Compound (4X concentration).

    • 5 µL Kinase/Peptide Mix (2X concentration).

    • 2.5 µL ATP (4X concentration, at Km apparent).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT).

  • Development: Add 5 µL Development Reagent (Site-specific protease).[1] Incubate 1 hour.

  • Detection: Read Fluorescence at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Analysis: Calculate Emission Ratio (C/F). Fit data to a sigmoidal dose-response equation:

    
    [2]
    
Protocol B: Nitric Oxide Synthase (NOS) Activity Assay

Objective: Evaluate 7-amino/nitro indazole potency against nNOS.

Workflow:

  • Homogenate: Prepare rat cerebellum homogenate (rich in nNOS) in 50 mM Tris-HCl (pH 7.4).

  • Incubation: Mix 100 µL homogenate with:

    • L-Arginine (10 µM) containing [3H]-L-Arginine.[1][2]

    • NADPH (1 mM), CaCl2 (2 mM), Calmodulin (30 nM).

    • Test Compound (7-NI or 7-amino derivative).[1][2]

  • Reaction: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 1 mL ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin (binds unreacted Arginine; [3H]-Citrulline flows through).[1][2]

  • Quantification: Measure eluate via Liquid Scintillation Counting.

Part 5: Synthetic Accessibility & Workflow

The availability of these scaffolds differs significantly. 3-aminoindazoles are typically synthesized via cyclization, while 7-aminoindazoles often require reduction of nitro-precursors.[1][2]

Synthesis cluster_3amino 3-Amino Indazole Route cluster_7amino 7-Amino Indazole Route Start3 2-Fluorobenzonitrile Step3a Hydrazine Hydrate Reflux (EtOH) Start3->Step3a Prod3 3-Aminoindazole Step3a->Prod3 Start7 2-Methyl-3-nitroaniline Step7a Diazotization & Cyclization Start7->Step7a Inter7 7-Nitroindazole Step7a->Inter7 Step7b Pd/C Hydrogenation or Fe/HCl Reduction Inter7->Step7b Prod7 7-Aminoindazole Step7b->Prod7

Figure 2: Synthetic divergence allows for orthogonal library generation.[1][2]

References

  • BenchChem. An In-depth Technical Guide to 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives and Analogues.[1][2] BenchChem Technical Guides. Link

  • Dai, Y., et al. (2007).[4] Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor.[1][2] Journal of Medicinal Chemistry, 50(7), 1584-1597.[1] Link

  • Bland-Ward, P. A., & Moore, P. K. (1995).[1] 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase.[1] Life Sciences, 57(11), PL131-135.[1] Link

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 5113-5133.[1] Link

  • El-Malah, A., et al. (2023).[1][5] Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Fluoro-1H-indazol-7-amine

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step proto...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-1H-indazol-7-amine (CAS No. 1780425-08-2), a compound frequently utilized in pharmaceutical research and drug development. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and laboratory managers with the expertise to handle this chemical waste stream with confidence and integrity.

Hazard Identification and Essential Safety Profile

Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is critical. 6-Fluoro-1H-indazol-7-amine is classified with specific risks that dictate its handling and disposal requirements. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.

According to safety data sheets, 6-Fluoro-1H-indazol-7-amine is associated with the following hazards[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile necessitates that 6-Fluoro-1H-indazol-7-amine and any materials contaminated with it be treated as hazardous waste. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems[3][4].

Safety and Hazard Information for 6-Fluoro-1H-indazol-7-amine
CAS Number 1780425-08-2[1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1][2][5]
Hazard Statements H302, H315, H319, H335[1][2]
Primary Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant[5][6].

Personal Protective Equipment (PPE) and Pre-Disposal Handling

The identified hazards mandate stringent adherence to safety protocols during all handling and disposal stages. The causality is clear: direct contact can cause skin and eye irritation, inhalation can affect the respiratory system, and ingestion is harmful. Therefore, a multi-layered PPE approach is essential.

Required PPE:

  • Hand Protection: Wear chemical-resistant protective gloves (e.g., nitrile)[5][7].

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield to protect against dust particles[5][7].

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-certified (or equivalent) particulate respirator is required[7][8].

  • Body Protection: A standard laboratory coat is required. Ensure it is kept clean and separate from personal clothing[7].

Handling and Spill Management:

  • Always handle 6-Fluoro-1H-indazol-7-amine in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6][9].

  • In the event of a spill, carefully sweep up the solid material, avoiding dust generation[10]. The spilled chemical and all cleanup materials (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste[11].

Step-by-Step Disposal Protocol

The disposal of 6-Fluoro-1H-indazol-7-amine must follow a systematic, documented procedure to ensure compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12][13].

Step 1: Waste Classification and Segregation
  • Identify Waste Streams: All forms of the chemical waste must be classified as hazardous. This includes:

    • Unused or expired pure 6-Fluoro-1H-indazol-7-amine.

    • Materials grossly contaminated with the compound (e.g., weighing boats, filter paper).

    • Personal Protective Equipment (PPE) that has come into direct contact with the chemical.

  • Segregate Waste: This waste stream must be kept separate from non-hazardous laboratory trash and other incompatible chemical wastes to prevent dangerous reactions[3][11].

Step 2: Proper Containerization
  • Select an Appropriate Container: Use a chemically compatible, sealable, and leak-proof container for waste accumulation. High-density polyethylene (HDPE) containers are a suitable choice for solid chemical waste[8].

  • Ensure Container Integrity: The container must be in good condition, free from cracks or residue on the exterior[11][14].

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[14][15].

Step 3: Accurate and Compliant Labeling
  • Immediate Labeling: As soon as the first quantity of waste is added, the container must be labeled[11].

  • Required Information: The label must, at a minimum, include the following details[14][16]:

    • The words "Hazardous Waste ".

    • The full chemical name: "6-Fluoro-1H-indazol-7-amine ".

    • A clear indication of the associated hazards (e.g., "Harmful," "Irritant").

    • The date when waste accumulation began.

Step 4: Designated Storage (Satellite Accumulation Area)
  • Establish a Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation and under the control of laboratory personnel[17].

  • Safe Storage Practices: The labeled waste container should be stored in the SAA, away from heat sources, direct sunlight, and high-traffic areas[3][18]. The SAA must be inspected weekly for any signs of leakage or container degradation[14].

  • Volume Limits: Be aware of regulatory limits on the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste)[12].

Step 5: Final Disposal via Approved Channels
  • Engage a Licensed Professional: The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company[3].

  • Documentation: Ensure that all waste is tracked from its point of generation to its final disposal, a principle known as "cradle-to-grave" management[13]. Maintain all records and manifests provided by the disposal vendor as required by institutional policy and federal regulations[16].

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, providing a clear visual guide for laboratory personnel.

cluster_prep Phase 1: Preparation & Handling cluster_accumulate Phase 2: Waste Accumulation cluster_disposal Phase 3: Final Disposition A Identify Waste (Pure compound, contaminated items) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B Handle Safely C Select Compatible Container (e.g., HDPE) B->C D Label Container Immediately ('Hazardous Waste', Chemical Name, Hazards) C->D E Store in Designated SAA (Secure, Ventilated Area) D->E F Keep Container Closed (Open only when adding waste) E->F G Monitor Accumulation Limits (Volume & Time) F->G H Schedule Pickup (Contact EHS or Approved Vendor) G->H I Complete Waste Manifest (Maintain Records) H->I

Caption: Disposal workflow for 6-Fluoro-1H-indazol-7-amine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 6-Fluoro-1H-indazol-7-amine is not merely a procedural task but a fundamental responsibility of every research professional. By adhering to this structured protocol—from initial hazard assessment and use of correct PPE to meticulous segregation, labeling, and professional disposal—laboratories can build a robust and self-validating system of safety. This approach not only ensures compliance with OSHA and EPA regulations but also fosters a culture of deep trust and scientific integrity, safeguarding both the research community and the environment.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal . HCI. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health & Safety. [Link]

  • How To Safely Dispose of Chemicals in Your Lab . Solvent Recovery Systems. [Link]

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. [Link]

  • How to Safely Dispose of Hazardous Chemical Waste . ERG Environmental Services. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • 6-Fluoro-1H-indazol-5-amine | CAS 709046-14-0 . AMERICAN ELEMENTS. [Link]

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Handling

Personal protective equipment for handling 6-Fluoro-1H-indazol-7-amine

CAS: 1780425-08-2 Formula: C7H6FN3 Molecular Weight: 151.14 g/mol [1] Part 1: Executive Safety Summary (Immediate Action Card) Status: Research Chemical / Pharmacophore Intermediate Primary Hazard Class: Irritant / Harmf...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1780425-08-2 Formula: C7H6FN3 Molecular Weight: 151.14 g/mol [1]

Part 1: Executive Safety Summary (Immediate Action Card)

Status: Research Chemical / Pharmacophore Intermediate Primary Hazard Class: Irritant / Harmful (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) Critical Directive: Treat as a potential sensitizer and corrosive agent until fully characterized. The amine functionality at position 7 combined with the indazole core suggests high biological activity and potential for permeation.

STOP / GO CRITERIA Requirement
Ventilation MANDATORY: Handle only inside a certified chemical fume hood.
Skin Barrier DOUBLE GLOVING REQUIRED: Nitrile (Outer) + Nitrile (Inner) or Laminate (Outer).
Respiratory N95/P100 required if handling outside a hood (e.g., balance enclosure failure).
Storage Store at 2-8°C , protected from light, under inert gas (Argon/Nitrogen).
Part 2: Technical Hazard Analysis & Causality

As a Senior Application Scientist, it is critical to understand why we select specific PPE, not just what to wear.

1. The Amine Functionality (Causality of Irritation): The primary amine (-NH2) at the 7-position is a nucleophile. In biological systems, this moiety can form covalent bonds with proteins (haptenization), leading to sensitization or contact dermatitis.

  • Implication: Skin contact is not just a "burn" risk; it is an immunological risk. This necessitates a zero-contact protocol.[2]

2. The Fluorine Substitution (Causality of Stability/Lipophilicity): The fluorine atom at the 6-position increases the lipophilicity of the indazole ring compared to its non-fluorinated parent.

  • Implication: Enhanced lipophilicity facilitates faster dermal absorption. Standard latex gloves may be insufficient due to micropores; Nitrile (minimum 5 mil) is the baseline requirement to prevent permeation.

3. Physical State (Solid/Powder): Research intermediates often exist as fine, electrostatic powders.

  • Implication: Inhalation is the primary route of high-dose exposure. The H335 (Respiratory Irritation) designation requires engineering controls (HEPA filtration/Fume Hood) over simple PPE.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the protection layers based on the operational task.[3][4]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receipt & Storage Safety Glasses (ANSI Z87.1)Single Nitrile Gloves (4-5 mil)Standard Lab Coat (Cotton/Poly)None (if container sealed)
Weighing (<100 mg) Safety Glasses + Face Shield (if static prone)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Lab Coat + Tyvek SleevesFume Hood (Sash at 18")
Synthesis / Solubilization Chemical Splash Goggles (Indirect Vent)Chemical Resistant (Nitrile or Neoprene, >6 mil)Chemical Apron over Lab CoatFume Hood
Spill Cleanup (Solid) Chemical Splash GogglesDouble Gloves (Silver Shield/Laminate recommended)Tyvek CoverallN95 or P100 Half-Mask
Part 4: Operational Workflows & Protocols
A. PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the state of the chemical and the quantity being handled.

PPE_Decision_Logic Start Start: Task Assessment StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution / Liquid StateCheck->Solution Dissolved QtyCheck Quantity > 1g? Solid->QtyCheck Level2 Level 2: Enhanced (Goggles, Double Nitrile, Sleeves) Solution->Level2 Splash Risk QtyCheck->Level2 No (<1g) Level3 Level 3: High Risk (Goggles, Laminate Gloves, Apron, P100) QtyCheck->Level3 Yes (>1g) Level1 Level 1: Standard (Glasses, Single Nitrile, Lab Coat)

Figure 1: Decision logic for selecting appropriate PPE layers based on physical state and quantity.

B. Weighing & Solubilization Protocol

Objective: Safely transfer solid 6-Fluoro-1H-indazol-7-amine without generating airborne dust.

  • Preparation:

    • Activate the Fume Hood. Verify face velocity is 80-100 fpm.

    • Don PPE: Put on inner nitrile gloves, then lab coat, then outer nitrile gloves.

    • Static Control: Place an ionizing bar or anti-static gun near the balance if the powder is flighty.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Weigh into a tared vial. Cap the receiving vial immediately after transfer.

  • Decontamination:

    • Wipe the exterior of the new vial with a Kimwipe dampened with methanol or acetone.

    • Dispose of the Kimwipe and spatula in the solid hazardous waste stream.

    • Remove outer gloves inside the hood and discard.

C. Spill Response Workflow

Scenario: You have dropped a vial containing 500mg of 6-Fluoro-1H-indazol-7-amine powder.

Spill_Response Spill Spill Occurs Assess Assess: Inside Hood? Spill->Assess Evacuate Evacuate Area (If outside hood) PPE_Up Don PPE: Goggles, Double Gloves, N95 Evacuate->PPE_Up InHood Yes: Containment Active Assess->InHood OutHood No: Respiratory Risk Assess->OutHood InHood->PPE_Up OutHood->Evacuate CleanDry Dry Cleanup: Cover with wet paper towel to prevent dust PPE_Up->CleanDry CleanWet Wet Wipe: Solvent (Acetone/MeOH) CleanDry->CleanWet Waste Disposal: Double Bag -> Haz Waste CleanWet->Waste

Figure 2: Step-by-step spill response protocol ensuring containment of respiratory hazards.

Part 5: Waste Disposal Strategy

Proper disposal is the final step of the safety lifecycle.

  • Waste Code: As a halogenated nitrogen heterocycle, this does not have a specific "F-list" code.

    • Classification: Classify as "Hazardous Waste - Toxic, Organic, Solid" .

    • RCRA Considerations: If the compound exhibits ignitability (rare for this class but possible), add characteristic code D001 . Otherwise, treat as non-specific toxic waste.

  • Segregation:

    • Do NOT mix with oxidizers (e.g., nitric acid) or strong acids.

    • Collect in a dedicated "Halogenated Organics" solid waste container.

  • Labeling: Label must read: "Contains: 6-Fluoro-1H-indazol-7-amine. Hazard: Toxic/Irritant."[3]

References
  • General Laboratory PPE Guidelines: Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 6, 2026, from [Link]

  • Waste Disposal Codes: US Environmental Protection Agency (EPA). (2024).[5] Hazardous Waste Codes (F, K, P, U, D). Retrieved March 6, 2026, from [Link]

Sources

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